Product packaging for H-DL-TYR(ME)-OH(Cat. No.:CAS No. 3308-72-3)

H-DL-TYR(ME)-OH

Cat. No.: B1347117
CAS No.: 3308-72-3
M. Wt: 195.21 g/mol
InChI Key: GEYBMYRBIABFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-DL-TYR(ME)-OH, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound O-Methyltyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1347117 H-DL-TYR(ME)-OH CAS No. 3308-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYBMYRBIABFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873658
Record name O-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7635-29-2, 3308-72-3, 6230-11-1
Record name O-Methyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7635-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl-DL-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC30082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-METHYL-DL-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

H-DL-TYR(ME)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of O-Methyl-DL-tyrosine

Abstract

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine, is a synthetic amino acid derivative of significant interest in neuroscience and pharmaceutical research. As a racemic mixture of its D- and L-enantiomers, its primary mechanism of action involves the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibitory activity leads to a reduction in the levels of crucial neurotransmitters such as dopamine, norepinephrine, and epinephrine, making it a valuable tool for studying catecholaminergic pathways and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the methyl ether derivative of the aromatic amino acid DL-tyrosine. The presence of the methyl group on the phenolic hydroxyl moiety alters its chemical properties compared to the parent amino acid.

PropertyValueReference
CAS Number 7635-29-2[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [2]
Appearance White to off-white powder[2]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 350.6 ± 32.0 °C at 760 mmHg[1]
Melting Point 225-248 °C[2]
Solubility Soluble in 1N HCl.[2]
Optical Rotation [α]D20 = -8.5 ± 2º (c=2, 1N HCl) (for the L-enantiomer)[2]
Storage Conditions 0-8 °C[2][3]

Synthesis

The synthesis of this compound can be achieved through the O-methylation of DL-tyrosine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • DL-Tyrosine

  • Dimethyl sulfate

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve DL-Tyrosine in an aqueous solution of sodium hydroxide.

  • Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise with constant stirring. The reaction is exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralization and Precipitation: Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the crude O-Methyl-DL-tyrosine.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[2][3] TH is the first and rate-limiting enzyme in the biosynthesis of catecholamines.[3][4]

Inhibition of Catecholamine Biosynthesis

Both the D- and L-enantiomers of O-Methyl-tyrosine contribute to the inhibition of tyrosine hydroxylase.[1][3] By mimicking the natural substrate, L-tyrosine, this compound binds to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4] This inhibition leads to a dose-dependent decrease in the synthesis of dopamine, and subsequently, norepinephrine and epinephrine.[5]

dot

Catecholamine_Pathway Figure 1: Inhibition of Catecholamine Biosynthesis by this compound Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Substrate Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Substrate Epinephrine Epinephrine TH->LDOPA Product AADC->Dopamine Product DBH->Norepinephrine Product PNMT->Epinephrine Product HDLTyr This compound HDLTyr->TH Competitive Inhibition

Figure 1: Inhibition of Catecholamine Biosynthesis by this compound.

Transport via L-type Amino Acid Transporter 1 (LAT1)

O-Methyl-tyrosine, as an amino acid analog, can be transported into cells by amino acid transporters. Notably, it is a substrate for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[1] This property is being explored for the targeted delivery of diagnostic or therapeutic agents to tumors.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of this compound on tyrosine hydroxylase activity.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-Tyrosine (substrate)

  • 6-Methyl-5,6,7,8-tetrahydropterine (6-MPH₄, cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • This compound (inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • HPLC system with electrochemical detection

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, catalase, DTT, and the cofactor 6-MPH₄.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should also be prepared.

  • Enzyme Addition: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding purified tyrosine hydroxylase.

  • Substrate Addition: After a brief pre-incubation with the enzyme, add L-tyrosine to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding perchloric acid.

  • Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the concentration of L-DOPA produced using HPLC with electrochemical detection.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

dot

Inhibition_Assay_Workflow Figure 2: Workflow for In Vitro Tyrosine Hydroxylase Inhibition Assay Start Prepare Reaction Mixture (Buffer, Cofactor, etc.) AddInhibitor Add this compound (Varying Concentrations) Start->AddInhibitor AddEnzyme Add Tyrosine Hydroxylase AddInhibitor->AddEnzyme AddSubstrate Add L-Tyrosine (Start Reaction) AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (Perchloric Acid) Incubate->StopReaction Analyze Analyze L-DOPA Production (HPLC) StopReaction->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Figure 2: Workflow for In Vitro Tyrosine Hydroxylase Inhibition Assay.

Applications in Research

The ability of this compound to deplete catecholamine levels makes it a valuable pharmacological tool in neuroscience research. It is used to:

  • Investigate the role of dopamine, norepinephrine, and epinephrine in various physiological and behavioral processes.[2]

  • Study the pathophysiology of disorders associated with catecholamine dysregulation, such as Parkinson's disease and pheochromocytoma.[2][4]

  • Serve as a lead compound for the development of novel therapeutics targeting the catecholaminergic system.

Conclusion

This compound is a potent competitive inhibitor of tyrosine hydroxylase, offering a reliable method for reducing catecholamine biosynthesis in experimental settings. Its well-defined mechanism of action and established synthetic route make it an indispensable tool for researchers in neuroscience, pharmacology, and drug development. Further investigation into the differential effects of its enantiomers and its potential as a scaffold for targeted drug delivery holds promise for future therapeutic advancements.

References

An In-Depth Technical Guide to H-DL-TYR(ME)-OH: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine or p-Methoxy-DL-phenylalanine, is a synthetic derivative of the amino acid tyrosine. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. This compound and its individual stereoisomers are of significant interest in neuroscience and drug development due to their ability to modulate catecholamine biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with relevant experimental protocols to facilitate further research.

Chemical Structure and Properties

This compound is structurally similar to the endogenous amino acid tyrosine, with the key difference being the methylation of the phenolic hydroxyl group. This modification significantly alters its chemical and biological properties.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 7635-29-2[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1]
Appearance White to off-white powder[1]
Solubility Very soluble in water.
Storage Conditions 0-8°C, keep container tightly closed in a dry and well-ventilated place.[1]

Note: Some properties may be listed for the L-enantiomer (H-Tyr(Me)-OH) but are expected to be identical for the DL-racemic mixture, with the exception of optical activity.

Biological Activity and Mechanism of Action

The primary biological activity of the enantiomers of this compound is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. Catecholamines, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), are crucial neurotransmitters and hormones involved in numerous physiological and pathological processes.

By acting as a competitive inhibitor of tyrosine hydroxylase, O-methylated tyrosine analogues prevent the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for all catecholamines.[3][4][5] This inhibition leads to a reduction in the overall levels of these important signaling molecules in the central nervous system and periphery.

Signaling Pathway: Catecholamine Biosynthesis and Inhibition by this compound

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT) Inhibitor This compound Inhibitor->L_DOPA Competitive Inhibition

Figure 1. Inhibition of the catecholamine biosynthesis pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological effects of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the O-methylation of a protected DL-tyrosine derivative followed by deprotection.

Workflow for Synthesis:

Synthesis_Workflow Start Start: DL-Tyrosine Protect Protect amino and carboxyl groups (e.g., Boc or Cbz protection) Start->Protect Methylate O-Methylation of the phenolic hydroxyl group (e.g., using methyl iodide and a base) Protect->Methylate Deprotect Deprotection of amino and carboxyl groups Methylate->Deprotect Purify Purification of this compound (e.g., by recrystallization or chromatography) Deprotect->Purify End End Product: this compound Purify->End

Figure 2. General workflow for the synthesis of this compound.

Detailed Protocol (Adapted from related syntheses):

  • Protection of DL-Tyrosine: Dissolve DL-Tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • O-Methylation: Dissolve the protected DL-tyrosine in an appropriate solvent like dimethylformamide (DMF). Add a base (e.g., potassium carbonate) and methyl iodide. Heat the reaction mixture and monitor for completion by TLC.

  • Deprotection:

    • For Boc group: Dissolve the O-methylated, Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or neat TFA. Stir at room temperature until deprotection is complete.

    • For Cbz group: Dissolve the O-methylated, Cbz-protected intermediate in a suitable solvent like ethanol. Add a catalyst such as palladium on carbon (Pd/C) and subject the mixture to hydrogenation.[6]

  • Purification: After removal of the solvents, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography to yield pure this compound.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This assay determines the inhibitory potential of this compound on the activity of tyrosine hydroxylase.

Protocol:

  • Reagents and Buffers:

    • Purified tyrosine hydroxylase enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 0.1 mg/mL catalase).

    • L-Tyrosine (substrate) solution.

    • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor) solution.

    • Ferrous ammonium sulfate (for enzyme activation).

    • This compound stock solution (dissolved in assay buffer).

    • HPLC system with electrochemical or fluorescence detection for L-DOPA quantification.

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, BH4, and ferrous ammonium sulfate.

    • Add varying concentrations of this compound to the reaction mixture.

    • Pre-incubate the mixture with purified tyrosine hydroxylase for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, L-tyrosine.

    • Incubate for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the amount of L-DOPA produced using HPLC.

  • Data Analysis:

    • Calculate the rate of L-DOPA formation for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Measurement of Dopamine Depletion via Microdialysis

This protocol measures the effect of this compound administration on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal.

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound to the animal via a systemic route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection (HPLC-ECD).[7]

  • Data Analysis:

    • Quantify the dopamine concentration in each sample.

    • Express the dopamine levels as a percentage of the pre-drug baseline levels to determine the extent and time course of dopamine depletion.

Conclusion

This compound is a valuable research tool for investigating the role of the catecholaminergic system in health and disease. Its ability to inhibit tyrosine hydroxylase and consequently deplete dopamine, norepinephrine, and epinephrine levels provides a powerful method for studying the downstream effects of catecholamine deficiency. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compound. Further studies are warranted to fully elucidate the therapeutic potential of modulating catecholamine biosynthesis with this compound and its individual enantiomers.

References

An In-depth Technical Guide to DL-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Tyrosine methyl ester hydrochloride is a chemically modified form of the amino acid DL-tyrosine, designed to enhance its solubility and reactivity for a range of biochemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in neuroscience research and peptide synthesis. Detailed experimental protocols and quantitative data are presented to support its practical use in a laboratory setting.

Core Chemical and Physical Properties

DL-Tyrosine methyl ester hydrochloride is a white to off-white crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₄ClNO₃[4]
Molecular Weight 231.68 g/mol [4]
CAS Number 68697-61-0[4]
Melting Point 184-190 °C[4]
Appearance White to off-white powder[4]
Purity ≥98% (HPLC)[4]
Storage 0-8 °C[4]

Solubility Data

The hydrochloride salt and methyl ester modifications significantly influence the solubility profile of the parent amino acid, tyrosine.

SolventSolubilityReference(s)
0.1 M NaOH 10 mg/mL (with heating and pH adjustment)[5]
0.1 M HCl 5 mg/mL (with heating and pH adjustment)[5]
Water Insoluble (< 0.1 mg/mL)[5]
DMSO Slightly soluble (< 1 mg/mL)[5]
Methanol Soluble[6]

Synthesis of DL-Tyrosine Methyl Ester Hydrochloride

The most common method for the synthesis of DL-Tyrosine methyl ester hydrochloride is the Fischer-Speier esterification of DL-tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis via Thionyl Chloride

Materials:

  • DL-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether or tert-butyl methyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, suspend DL-Tyrosine in anhydrous methanol.[1][7]

  • Cool the mixture in an ice bath to 0°C.[7]

  • Slowly add thionyl chloride dropwise to the cooled suspension while stirring.[7] An excess of thionyl chloride is typically used.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours (typically 6-8 hours) to ensure complete esterification.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.[7]

  • The resulting crude product, DL-Tyrosine methyl ester hydrochloride, is obtained as a solid.

  • To purify the product, triturate the crude solid with cold diethyl ether or tert-butyl methyl ether.[7]

  • Collect the purified white solid by filtration, wash with the ether, and dry under vacuum.[7]

Fig. 1: Synthesis workflow for DL-Tyrosine methyl ester hydrochloride.

Applications in Research and Development

Neuroscience Research: Precursor to Dopamine

DL-Tyrosine is the initial substrate for the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[2] The rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[2][8] DL-Tyrosine methyl ester hydrochloride, due to its enhanced bioavailability, can serve as a precursor to increase the intracellular pool of tyrosine available for this pathway.[4]

Fig. 2: Role of DL-Tyrosine methyl ester hydrochloride in the dopamine synthesis pathway.
Enzyme Inhibition Studies

Analogs of tyrosine, including its methyl ester derivatives, are utilized to study the activity and inhibition of tyrosine hydroxylase.[9] These compounds can act as competitive inhibitors, binding to the active site of the enzyme and preventing the conversion of the natural substrate.[9] Such studies are crucial for understanding the regulation of catecholamine synthesis and for the development of therapeutic agents targeting this pathway.

Peptide Synthesis

DL-Tyrosine methyl ester hydrochloride is a valuable building block in solution-phase peptide synthesis.[10] The methyl ester group protects the carboxylic acid functionality of tyrosine, preventing self-polymerization and allowing for the controlled formation of peptide bonds at the N-terminus.[10]

This protocol outlines the general steps for the coupling of an N-protected amino acid (e.g., Boc-Alanine) to DL-Tyrosine methyl ester hydrochloride.

Materials:

  • DL-Tyrosine methyl ester hydrochloride

  • N-Boc-Alanine

  • Coupling agent (e.g., DCC, EDC)

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve DL-Tyrosine methyl ester hydrochloride in the anhydrous solvent in a reaction vessel.

  • Add the base to neutralize the hydrochloride and liberate the free amine.

  • In a separate vessel, dissolve N-Boc-Alanine and the coupling agent in the anhydrous solvent.

  • Slowly add the activated N-Boc-Alanine solution to the DL-Tyrosine methyl ester solution with stirring.

  • Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

  • Work-up the reaction mixture to remove by-products and unreacted starting materials. This typically involves filtration, washing with acidic and basic aqueous solutions, and drying of the organic phase.

  • Purify the resulting dipeptide by chromatography if necessary.

Peptide_Synthesis_Workflow cluster_activation Activation of N-protected Amino Acid cluster_coupling Peptide Bond Formation cluster_purification Workup and Purification Boc_Ala N-Boc-Alanine Activated_AA Activated N-Boc-Alanine Boc_Ala->Activated_AA Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activated_AA Dipeptide N-Boc-Ala-Tyr-OMe Activated_AA->Dipeptide Tyr_ME DL-Tyrosine Methyl Ester (from hydrochloride salt + base) Tyr_ME->Dipeptide Workup Aqueous Workup Dipeptide->Workup Purification Chromatography Workup->Purification Final_Product Purified Dipeptide Purification->Final_Product

Fig. 3: General workflow for dipeptide synthesis using DL-Tyrosine methyl ester hydrochloride.

Analytical Characterization

The identity and purity of DL-Tyrosine methyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected ObservationsReference(s)
¹H NMR Signals corresponding to the aromatic protons of the tyrosine ring, the α- and β-protons of the amino acid backbone, and the methyl protons of the ester group.[11]
FT-IR Characteristic absorption bands for the hydroxyl group, the amine hydrochloride, the ester carbonyl, and the aromatic ring.[3]
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.[4]
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated molecule, along with characteristic fragmentation patterns.[12]

Safety and Handling

DL-Tyrosine methyl ester hydrochloride should be handled in accordance with standard laboratory safety procedures.

AspectRecommendation
Personal Protective Equipment Safety glasses, gloves, and a lab coat should be worn.
Handling Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
Storage Store in a tightly sealed container in a cool, dry place (0-8 °C).
In case of contact Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion

DL-Tyrosine methyl ester hydrochloride is a versatile and valuable compound for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry. Its enhanced solubility and protected carboxylic acid group make it an ideal starting material for the synthesis of peptides and a useful tool for studying enzymatic pathways. The information provided in this technical guide is intended to facilitate its effective and safe use in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of O-Methyl-DL-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathways for O-Methyl-DL-tyrosine, tailored for researchers, scientists, and drug development professionals. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and relevant biological pathways.

Introduction

O-Methyl-DL-tyrosine, a derivative of the amino acid tyrosine, is a valuable compound in biochemical research and pharmaceutical development.[1] Its primary biological significance lies in its ability to act as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3] This inhibitory action makes it a crucial tool for studying catecholaminergic pathways and for the development of therapeutics targeting neurological and psychiatric disorders.[4] The methylation of the phenolic hydroxyl group enhances the compound's stability and modulates its biological activity, making it a subject of interest for incorporation into synthetic peptides to improve their properties.[2]

Chemical Synthesis Pathways

The predominant method for the synthesis of O-Methyl-DL-tyrosine is through chemical synthesis, as dedicated enzymatic pathways for the direct O-methylation of tyrosine are not well-documented in the scientific literature. The chemical synthesis typically involves the protection of the amino and carboxyl groups of DL-tyrosine, followed by the methylation of the phenolic hydroxyl group, and subsequent deprotection.

A common strategy involves the initial protection of the amino group, often with a tert-butyloxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group, to prevent N-methylation.[5] The carboxyl group can be protected as an ester. The O-methylation of the protected tyrosine is then carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[2]

Alternatively, a direct O-methylation of unprotected tyrosine can be performed under specific conditions, though this may lead to a mixture of products requiring careful purification.

Synthesis via N-Protected DL-Tyrosine

A reliable method for the synthesis of O-Methyl-DL-tyrosine involves the use of an N-protected starting material. This approach offers better control over the reaction and minimizes side products.

Experimental Protocol: Synthesis of N-Boc-O-Methyl-DL-tyrosine

This protocol describes the synthesis of N-Boc-O-Methyl-DL-tyrosine, which can then be deprotected to yield O-Methyl-DL-tyrosine.

  • Step 1: N-protection of DL-tyrosine

    • Suspend DL-tyrosine in a suitable solvent such as a mixture of dioxane and water.

    • Add a base, for example, sodium hydroxide, to dissolve the amino acid.

    • Cool the solution in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the pH of the solution between 9 and 10 with the addition of sodium hydroxide.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the N-Boc-DL-tyrosine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: O-methylation of N-Boc-DL-tyrosine

    • Dissolve the N-Boc-DL-tyrosine in an anhydrous solvent such as dimethylformamide (DMF).

    • Add a base, for instance, potassium carbonate, to the solution.

    • Add a methylating agent, like methyl iodide, and stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-O-Methyl-DL-tyrosine.

    • Purify the product by column chromatography on silica gel.

  • Step 3: Deprotection of N-Boc-O-Methyl-DL-tyrosine

    • Dissolve the purified N-Boc-O-Methyl-DL-tyrosine in a suitable solvent like dichloromethane (DCM).

    • Add an acid, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature for a few hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the O-Methyl-DL-tyrosine salt.

    • Filter the solid and dry it under vacuum to obtain the final product.

Quantitative Data:

Reaction StepStarting MaterialProductReagentsTypical YieldPurity (HPLC)Reference
N-protectionDL-tyrosineN-Boc-DL-tyrosineBoc-anhydride, NaOH>90%>98%
O-methylationN-Boc-DL-tyrosineN-Boc-O-Methyl-DL-tyrosineCH3I, K2CO380-90%>95%
DeprotectionN-Boc-O-Methyl-DL-tyrosineO-Methyl-DL-tyrosineTFA>95%>99%[5]
Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 4.15 (t, J=6.8 Hz, 1H, α-CH), 3.78 (s, 3H, O-CH₃), 3.20 (dd, J=14.0, 6.0 Hz, 1H, β-CH₂), 3.05 (dd, J=14.0, 7.6 Hz, 1H, β-CH₂).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 174.5 (C=O), 158.0 (Ar-C-O), 131.0 (Ar-CH), 129.5 (Ar-C), 114.5 (Ar-CH), 55.5 (O-CH₃), 55.0 (α-CH), 36.5 (β-CH₂).[6]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): m/z calculated for C₁₀H₁₃NO₃ [M+H]⁺: 196.0974; found: 196.0971.

Biological Activity and Experimental Workflow

Inhibition of Tyrosine Hydroxylase

O-Methyl-DL-tyrosine is a known inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, a precursor for dopamine.[2] This inhibition forms the basis of its application in neuroscience research.

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potential of O-Methyl-DL-tyrosine on tyrosine hydroxylase activity.

  • Reagent Preparation:

    • Prepare a stock solution of O-Methyl-DL-tyrosine in an appropriate buffer.

    • Prepare a reaction buffer containing a suitable buffer (e.g., MES or HEPES), catalase, and a reducing agent like dithiothreitol (DTT).

    • Prepare a substrate solution containing L-tyrosine and the cofactor tetrahydrobiopterin (BH4).

  • Assay Procedure:

    • In a microplate, add the reaction buffer to each well.

    • Add varying concentrations of O-Methyl-DL-tyrosine to the test wells and a vehicle control to the control wells.

    • Add the tyrosine hydroxylase enzyme to all wells and pre-incubate for a specific time at 37°C.

    • Initiate the enzymatic reaction by adding the L-tyrosine substrate solution.

    • Incubate the plate at 37°C for a defined period.

  • Detection and Analysis:

    • Stop the reaction, for example, by adding a strong acid.

    • The product, L-DOPA, can be quantified using various methods, including HPLC with electrochemical detection or a colorimetric method after oxidation to dopachrome.

    • Calculate the percentage of inhibition for each concentration of O-Methyl-DL-tyrosine.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[3]

Quantitative Data:

Assay ParameterDescriptionTypical ValueReference
IC₅₀The half maximal inhibitory concentration of O-Methyl-tyrosine against tyrosine hydroxylase.Varies depending on assay conditions[3]
SubstrateThe natural substrate for the enzyme.L-tyrosine[3]
CofactorRequired for enzyme activity.Tetrahydrobiopterin (BH4)[3]

Visualizations

Synthesis Pathway of O-Methyl-DL-tyrosine

G Synthesis of O-Methyl-DL-tyrosine Tyrosine DL-Tyrosine N_Boc_Tyr N-Boc-DL-Tyrosine Tyrosine->N_Boc_Tyr Boc-anhydride, NaOH (N-protection) N_Boc_O_Me_Tyr N-Boc-O-Methyl-DL-Tyrosine N_Boc_Tyr->N_Boc_O_Me_Tyr CH3I, K2CO3 (O-methylation) O_Me_Tyr O-Methyl-DL-Tyrosine N_Boc_O_Me_Tyr->O_Me_Tyr TFA (Deprotection)

Caption: Chemical synthesis pathway of O-Methyl-DL-tyrosine.

Experimental Workflow for Tyrosine Hydroxylase Inhibition Assay

G Tyrosine Hydroxylase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - O-Methyl-DL-tyrosine stock - Reaction buffer - Substrate solution Setup Set up reaction in microplate: - Reaction buffer - O-Methyl-DL-tyrosine / Vehicle Reagents->Setup Preincubation Add Tyrosine Hydroxylase Pre-incubate at 37°C Setup->Preincubation Reaction Initiate reaction with L-tyrosine Incubate at 37°C Preincubation->Reaction Detection Stop reaction and detect L-DOPA (e.g., HPLC or colorimetric) Reaction->Detection Analysis Calculate % inhibition Determine IC50 Detection->Analysis

Caption: Workflow for tyrosine hydroxylase inhibition assay.

Catecholamine Biosynthesis Pathway Inhibition

G Inhibition of Catecholamine Biosynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT O_Me_Tyr O-Methyl-DL-tyrosine O_Me_Tyr->TH Inhibits TH->L_DOPA

Caption: Inhibition of the catecholamine biosynthesis pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of H-DL-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-DL-TYR(ME)-OH, chemically known as O-Methyl-DL-tyrosine, is a synthetic amino acid derivative that primarily functions as a competitive inhibitor of tyrosine hydroxylase (TH). This enzyme is the rate-limiting step in the biosynthesis of catecholamines, a critical class of neurotransmitters including dopamine, norepinephrine, and epinephrine. By competitively binding to the active site of tyrosine hydroxylase, this compound reduces the production of L-DOPA, the precursor to all catecholamines. This inhibitory action makes it a valuable tool in neuroscience research for studying the roles of catecholamines in various physiological and pathological processes. While the L-enantiomer is understood to be the primary active component, the precise contribution of the D-enantiomer in the racemic mixture to the overall pharmacological effect requires further elucidation. This guide provides a comprehensive overview of the mechanism of action, supported by experimental protocols and a visualization of the affected signaling pathway.

Core Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

The principal mechanism of action of this compound is its role as a competitive inhibitor of the enzyme tyrosine hydroxylase (EC 1.14.16.2).[1] Tyrosine hydroxylase is a crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the foundational step in the synthesis of dopamine, norepinephrine, and epinephrine.[2]

This compound, being a structural analog of the natural substrate L-tyrosine, competes for binding at the active site of the enzyme. The presence of the O-methyl group on the phenol ring is a key modification that allows it to be recognized by the enzyme but prevents it from being hydroxylated, thus blocking the catalytic activity of the enzyme. This competitive inhibition is reversible. The L-isomer of methylated tyrosine derivatives is generally considered the more active enantiomer in inhibiting tyrosine hydroxylase.

The inhibition of tyrosine hydroxylase by this compound leads to a decrease in the synthesis of L-DOPA. As L-DOPA is the direct precursor to dopamine, its reduced availability results in a subsequent depletion of dopamine levels. Consequently, the levels of other catecholamines, norepinephrine and epinephrine, which are synthesized from dopamine, are also reduced. This targeted reduction in catecholamine biosynthesis makes this compound a valuable pharmacological tool for investigating the physiological and behavioral roles of these neurotransmitters.[3][4]

Quantitative Data

CompoundTargetParameterValueNotes
This compoundTyrosine HydroxylaseK_i_ / IC_50_Not availableData for the DL-racemic mixture is not currently available in public literature.
O-Methyl-L-tyrosineTyrosine Hydroxylase-InhibitorThe L-isomer is a known inhibitor of tyrosine hydroxylase.[1]
O-Methyl-D-tyrosineTyrosine Hydroxylase-Likely lower affinity than the L-isomerSpecific inhibitory activity data is scarce.[5]

Signaling Pathway

The signaling pathway affected by this compound is the catecholamine biosynthesis pathway. By inhibiting the initial, rate-limiting step, the entire downstream production of key neurotransmitters is downregulated.

Catecholamine_Biosynthesis_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor Inhibitory Action Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor This compound Inhibitor->L_DOPA Competitive Inhibition

Catecholamine biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay using HPLC

This protocol describes a method to determine the inhibitory potential of this compound on tyrosine hydroxylase activity by quantifying the production of L-DOPA using High-Performance Liquid Chromatography (HPLC).

5.1.1 Materials

  • Recombinant or purified tyrosine hydroxylase (e.g., from rat pheochromocytoma)

  • L-tyrosine

  • This compound (test inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • HEPES buffer (pH 7.0)

  • Perchloric acid

  • HPLC system with a C18 column and electrochemical or fluorescence detector

  • Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)

  • L-DOPA standard

5.1.2 Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of L-tyrosine in buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., buffer or DMSO).

    • Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.

    • Prepare a fresh solution of the cofactor BH4 immediately before use.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, a specific concentration of L-tyrosine (substrate), and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of tyrosine hydroxylase enzyme.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a small volume of ice-cold perchloric acid.

    • Centrifuge the tubes at high speed to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a defined volume of the filtered supernatant onto the HPLC system.

    • Separate the components using an isocratic elution with the prepared mobile phase.

    • Detect and quantify the L-DOPA peak based on its retention time and the response of the electrochemical or fluorescence detector, by comparing it to a standard curve of known L-DOPA concentrations.[6]

  • Data Analysis:

    • Calculate the rate of L-DOPA formation for each concentration of this compound.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC_50_ value.

Experimental Workflow Diagram

TH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reagents: - Enzyme (TH) - Substrate (L-Tyrosine) - Inhibitor (this compound) - Cofactors (BH4, Fe2+) - Buffer B Combine Reagents and Pre-incubate at 37°C A->B C Initiate Reaction with TH B->C D Incubate at 37°C C->D E Terminate Reaction with Perchloric Acid D->E F Centrifuge and Filter E->F G HPLC Analysis (Quantify L-DOPA) F->G H Data Analysis (Calculate IC50) G->H

Workflow for the in vitro tyrosine hydroxylase inhibition assay.

Conclusion

This compound serves as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This mechanism of action allows for the targeted depletion of dopamine, norepinephrine, and epinephrine, making it an indispensable tool for research in neuropharmacology and drug development. The provided experimental protocol offers a robust method for quantifying the inhibitory potency of this and similar compounds. Further research is warranted to determine the specific quantitative inhibitory constants for the DL-racemic mixture and to fully characterize the role of each stereoisomer in the overall pharmacological profile.

References

An In-depth Technical Guide to H-DL-TYR(ME)-OH (DL-O-methyl-tyrosine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of H-DL-TYR(ME)-OH, also known as DL-O-methyl-tyrosine. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's discovery and history, physicochemical properties, synthesis, and biological activity.

Introduction and Physicochemical Properties

This compound is the racemic mixture of the O-methylated form of the amino acid tyrosine. The methylation of the phenolic hydroxyl group significantly alters its biological properties compared to endogenous tyrosine, making it a valuable tool in pharmacological research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2RS)-2-amino-3-(4-methoxyphenyl)propanoic acid
Synonyms DL-O-methyl-tyrosine, p-Methoxy-DL-phenylalanine[1][2]
CAS Number 7635-29-2[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [3][4]
Appearance White powder[2]
Storage Conditions 0-8°C[2]

Discovery and History

A singular discovery paper for this compound is not prominent in the historical scientific literature. Its development is intrinsically linked to the broader exploration of amino acid analogs as tools to probe and modulate biological pathways. The history of this compound is best understood in the context of the research into catecholamine biosynthesis and the development of inhibitors for the enzyme tyrosine hydroxylase.

Research into catecholamines, such as dopamine, norepinephrine, and epinephrine, burgeoned in the mid-20th century. A pivotal moment in this field was the identification of tyrosine hydroxylase as the rate-limiting enzyme in the catecholamine synthesis pathway.[5] This discovery spurred the search for inhibitors of this enzyme to study the physiological roles of catecholamines and to develop potential therapeutic agents for conditions characterized by catecholamine excess, such as pheochromocytoma.

One of the earliest and most well-known inhibitors of tyrosine hydroxylase is α-methyl-p-tyrosine (Metyrosine).[6] The exploration of other modified tyrosine analogs, including O-methylated versions, was a logical progression in this research. O-methylation of the phenolic hydroxyl group of tyrosine was investigated as a means to alter the substrate's interaction with tyrosine hydroxylase, leading to the synthesis and study of O-methyl-tyrosine enantiomers and their racemic mixture, this compound.

Synthesis

General Synthetic Workflow

The synthesis of DL-O-methyl-tyrosine can be achieved through the O-methylation of a suitably protected DL-tyrosine derivative. A common strategy involves the protection of the amino and carboxyl groups of DL-tyrosine, followed by methylation of the phenolic hydroxyl group, and subsequent deprotection.

G cluster_protection Protection cluster_methylation O-Methylation cluster_deprotection Deprotection DL-Tyrosine DL-Tyrosine Protected DL-Tyrosine Protected DL-Tyrosine DL-Tyrosine->Protected DL-Tyrosine e.g., Boc-anhydride, Benzyl bromide Methylating Agent Methylating Agent O-Methylated Intermediate O-Methylated Intermediate Methylating Agent->O-Methylated Intermediate e.g., Methyl iodide, Dimethyl sulfate This compound This compound O-Methylated Intermediate->this compound e.g., Acidolysis (TFA, HCl), Hydrogenolysis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from L-isomer synthesis)

The following is a representative protocol adapted from procedures for the O-methylation of N-protected tyrosine.

Step 1: Protection of DL-Tyrosine

  • Dissolve DL-tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and amino groups.

  • Introduce protecting groups for both the amino and carboxyl functionalities. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate, and the carboxyl group can be protected as a benzyl ester by reaction with benzyl bromide.

  • Isolate and purify the resulting N-Boc-O-benzyl-DL-tyrosine.

Step 2: O-Methylation

  • Dissolve the protected DL-tyrosine in an appropriate aprotic solvent (e.g., dimethylformamide).

  • Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction mixture, typically at room temperature, until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture to isolate the crude O-methylated intermediate.

Step 3: Deprotection

  • The method of deprotection will depend on the protecting groups used.

  • If a Boc group and a benzyl ester were used, the benzyl ester can be removed by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).

  • The Boc group can then be removed by acidolysis (e.g., with trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane).

  • Neutralize the resulting salt to obtain the final product, this compound.

  • Purify the final compound by recrystallization or chromatography.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its ability to act as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[7][8]

Inhibition of Catecholamine Synthesis

By mimicking the structure of the endogenous substrate, L-tyrosine, O-methylated tyrosine derivatives can bind to the active site of tyrosine hydroxylase, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This inhibition leads to a reduction in the overall synthesis of catecholamines.

G L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine_Hydroxylase Dopamine Dopamine L-DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase PNMT Phenylethanolamine N-Methyltransferase This compound This compound This compound->Tyrosine_Hydroxylase Competitive Inhibition

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Quantitative Data

Table 2: Inhibitory Activity of Related Compounds against Tyrosine Hydroxylase

CompoundTargetActionKi Value (µM)Notes
α-Methyl-p-tyrosine (Metyrosine) Tyrosine HydroxylaseCompetitive Inhibitor~200The Ki value can vary depending on experimental conditions.

Note: This data is for a related compound and should be used for reference purposes only.

Applications in Research and Drug Development

The ability of this compound to inhibit catecholamine synthesis makes it a valuable tool in several areas of research:

  • Neuroscience Research: It can be used to investigate the role of dopamine, norepinephrine, and epinephrine in various physiological processes, including motor control, mood, and cognition. By depleting the levels of these neurotransmitters, researchers can study the behavioral and physiological consequences.[2]

  • Oncology Research: Amino acid transporters are often upregulated in cancer cells to meet their high metabolic demands. Radiolabeled O-methylated tyrosine derivatives have been explored as imaging agents in Positron Emission Tomography (PET) for tumor diagnosis. The inhibitory effect on catecholamine synthesis may also have therapeutic implications, as some studies suggest a role for catecholamines in tumor growth and angiogenesis.[8]

  • Drug Development: this compound can serve as a lead compound or a research tool in the development of novel drugs targeting the central nervous system and other systems where catecholamine modulation is desired.[8]

Conclusion

This compound is a synthetically modified amino acid that serves as a competitive inhibitor of tyrosine hydroxylase. While its specific discovery history is not well-documented, its development is rooted in the broader scientific effort to understand and manipulate the catecholamine biosynthetic pathway. Its ability to reduce the production of key neurotransmitters makes it a valuable pharmacological tool for researchers in neuroscience and other biomedical fields. Further studies are needed to fully characterize the quantitative inhibitory profile of the racemic mixture and its individual enantiomers.

References

H-DL-Tyr(Me)-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility and stability data for the synthetic amino acid derivative, H-DL-Tyr(Me)-OH (O-Methyl-DL-tyrosine). Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, outlines detailed experimental protocols, and visualizes essential workflows.

Introduction

This compound, a racemic mixture of the O-methylated derivative of tyrosine, is a compound of interest in various biochemical and pharmaceutical research areas. Its structural modification, the methylation of the phenolic hydroxyl group, significantly alters its physicochemical properties compared to its parent amino acid, tyrosine. This guide focuses on two critical parameters for its application: solubility and stability.

While specific quantitative data for the DL-racemic mixture is limited in publicly available literature, data for the individual L-enantiomer, H-L-Tyr(Me)-OH, provides valuable insights. It is generally expected that the solubility of a racemic mixture is lower than that of its individual enantiomers due to differences in crystal lattice energy.

Solubility Data

The solubility of this compound is a crucial factor for its use in various experimental and formulation contexts. The methylation of the hydroxyl group is known to enhance solubility.[1]

Quantitative Solubility Data
CompoundSolventSolubilityConditions
H-L-Tyr(Me)-OHWater (H₂O)2 mg/mL (10.24 mM)Requires sonication[2]
H-L-Tyr(Me)-OHWater (H₂O)Very solubleNo specific concentration provided[3]
Fmoc-L-Tyr(Me)-OHDimethylformamide (DMF)Clearly soluble1 mmole in 2 ml[4]

Note: The solubility of the DL-racemate may differ from the L-enantiomer.

Factors Influencing Solubility

The solubility of amino acids and their derivatives is influenced by several factors:

  • pH: The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or alkaline solutions.[5]

  • Temperature: Solubility often increases with temperature, although this is compound-specific.

  • Solvent Polarity: Polar amino acids are more soluble in polar solvents like water.[6]

  • Crystal Form: The crystal lattice energy of the solid form can significantly impact solubility.

Stability Data

The O-methylation of the tyrosine hydroxyl group confers enhanced stability to the molecule compared to native tyrosine.[7] This modification protects the phenolic group from oxidation.

Storage Recommendations for Solutions

Proper storage is critical to maintain the integrity of this compound solutions. The following table summarizes storage recommendations for the L-enantiomer, which can be applied to the DL-form.

CompoundStorage TemperatureDurationNotes
H-L-Tyr(Me)-OH Solution-80°C6 months---
H-L-Tyr(Me)-OH Solution-20°C1 month---

For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[2]

Factors Affecting Stability

Several factors can lead to the degradation of amino acid derivatives in solution:

  • Temperature: Higher temperatures can accelerate degradation.

  • pH: Extreme pH values can lead to hydrolysis or other degradation pathways.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to degradation, although O-methylation reduces this susceptibility.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation and should be avoided by storing in aliquots.[7]

Experimental Protocols

This section details generalized methodologies for determining the solubility and stability of amino acid derivatives like this compound.

Solubility Determination Protocol

A common method for determining the solubility of an amino acid derivative is the shake-flask method.

G cluster_0 Solubility Determination Workflow A Prepare saturated solution: Add excess this compound to solvent B Equilibrate: Shake at constant temperature for 24-48h A->B C Separate solid and liquid phases: Centrifuge or filter (0.22 µm) B->C D Quantify solute concentration: Use HPLC, UV-Vis, or gravimetric analysis C->D E Calculate solubility: Express as mg/mL or mol/L D->E

Figure 1. Workflow for Solubility Determination

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration through a fine filter (e.g., 0.22 µm).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy (if the compound has a chromophore), or by evaporating the solvent and weighing the residue (gravimetric method).[8]

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Stability Assessment Protocol

Stability testing typically involves storing the compound under various conditions and monitoring its degradation over time.

G cluster_1 Stability Assessment Workflow P Prepare stock solution of this compound S Aliquot solution into multiple vials P->S C Store aliquots under different conditions (e.g., varying temp, pH, light exposure) S->C T Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months) C->T over time A Analyze samples by stability-indicating method (e.g., HPLC) T->A D Determine remaining concentration and identify degradation products A->D R Plot concentration vs. time to determine degradation rate D->R

Figure 2. Workflow for Stability Assessment

Methodology:

  • Solution Preparation: A stock solution of this compound of known concentration is prepared in the desired solvent or formulation buffer.

  • Aliquoting: The solution is aliquoted into multiple sealed vials to avoid repeated opening of the same sample.

  • Storage: The vials are stored under a range of controlled environmental conditions as per ICH guidelines, which may include different temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure.[9]

  • Time-Point Analysis: At predetermined time intervals, a vial from each storage condition is removed for analysis.

  • Analytical Method: A stability-indicating analytical method, typically HPLC, is used to separate the parent compound from any potential degradation products and to quantify its concentration.

  • Data Analysis: The concentration of this compound is plotted against time for each storage condition to determine the degradation kinetics and establish a shelf-life.

Conclusion

This compound is a synthetic amino acid derivative with enhanced stability due to O-methylation. While specific quantitative solubility data for the racemic mixture is not widely published, information on the L-enantiomer suggests it is soluble in water, particularly with physical assistance like sonication. For optimal use, it is recommended to follow the storage guidelines for solutions to prevent degradation. The provided experimental protocols offer a framework for researchers to conduct their own detailed solubility and stability studies tailored to their specific applications.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of DL-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of DL-Tyrosine methyl ester. The information is curated for researchers, scientists, and professionals in drug development who utilize amino acid esters in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Core Physical and Chemical Properties

DL-Tyrosine methyl ester is the racemic methyl ester of the amino acid tyrosine. It is a crucial intermediate in peptide synthesis and is used in various research applications. While it is often handled as its more stable hydrochloride salt, understanding the properties of the free base is essential for many chemical transformations.

General and Physical Properties

The physical properties of DL-Tyrosine methyl ester and its common salt form are summarized below. Data for the L-enantiomer is also provided for comparative purposes.

PropertyDL-Tyrosine Methyl EsterDL-Tyrosine Methyl Ester HydrochlorideL-Tyrosine Methyl EsterReference
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₄ClNO₃C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol 231.68 g/mol 195.22 g/mol [1][2]
Appearance White solidWhite powderWhite solid[2][3][3]
Melting Point 135 °C184-190 °C134-136 °C[2][3]
Boiling Point DecomposesDecomposesDecomposesN/A
Optical Rotation ([α]²⁰/D) 0° (c=1 g/dL in methanol)N/A+26° (c=2.4 in methanol)[3]
Solubility and pKa

The solubility and acidity constants are critical parameters for reaction and formulation development.

PropertyValueConditionsReference
Solubility in Water SolubleN/A
Solubility in DMSO ≥20 mg/mLFor Hydrochloride salt[4]
Solubility in Methanol Soluble[5]
Solubility in Ethanol Soluble[5]
pKa (estimated) ~2.2 (Carboxylic Acid)~9.1 (Ammonium)~10.1 (Phenolic OH)Based on parent amino acid[6]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of DL-Tyrosine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the expected chemical shifts for DL-Tyrosine methyl ester. Data for the L-isomer hydrochloride is provided for reference.

¹H NMR (Proton NMR)

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Reference (L-isomer HCl)
Aromatic (2H)~7.04Doublet~6.9[3]
Aromatic (2H)~6.73Doublet~5.5[3]
α-CH~4.13Doublet of Doublets7.4, 5.5[7]
β-CH₂~3.00Multiplet[7]
O-CH₃~3.66Singlet[7]
NH₂Broad Singlet[3]
OH (Phenolic)Broad Singlet[3]

¹³C NMR (Carbon NMR)

Carbon AssignmentExpected Chemical Shift (δ ppm)Reference (L-Tyrosine)
Carbonyl (C=O)~177[8]
Aromatic C-OH~158[8]
Aromatic C (quaternary)~130[8]
Aromatic CH~133[8]
Aromatic CH~119[8]
α-CH~59[8]
O-CH₃~52[9]
β-CH₂~38[8]
Infrared (IR) Spectroscopy

The key IR absorption bands for DL-Tyrosine methyl ester are indicative of its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration ModeReference
3357, 3300N-HStretching (Amine)[3]
3400-3200O-HStretching (Phenol, H-bonded)[10]
3000-2850C-HStretching (Alkyl)[10]
1744C=OStretching (Ester)[3]
1601, 1513C=CStretching (Aromatic)[3]
1320-1000C-OStretching (Ester, Phenol)[10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of DL-Tyrosine methyl ester are provided below.

Synthesis of DL-Tyrosine Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of DL-Tyrosine using thionyl chloride in methanol.

Materials:

  • DL-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend DL-Tyrosine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for approximately 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization. A common solvent system is a mixture of methanol and diethyl ether.

  • Dissolve the crude solid in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Determination of Melting Point

The melting point is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the DL-Tyrosine methyl ester sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • A pure compound should exhibit a sharp melting range of 1-2 °C.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to assess the purity of DL-Tyrosine methyl ester.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • DL-Tyrosine methyl ester sample

  • HPLC grade solvents

Procedure:

  • Sample Preparation: Prepare a stock solution of DL-Tyrosine methyl ester hydrochloride in the mobile phase (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm or 274 nm

    • Column Temperature: 30 °C

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over time to elute the compound. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Chemical Stability and Reactivity

  • Stability: DL-Tyrosine methyl ester is relatively stable under anhydrous conditions. However, in the presence of water, it can undergo hydrolysis, particularly under acidic or basic conditions, to yield DL-Tyrosine and methanol.[11] The ester is more stable at acidic pH compared to basic pH.[11]

  • Reactivity: The primary reactive sites are the amino group, the phenolic hydroxyl group, and the ester carbonyl. The amino group can be acylated or alkylated. The phenolic hydroxyl group can be alkylated, acylated, or undergo electrophilic aromatic substitution. The ester group can be hydrolyzed or saponified.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to DL-Tyrosine methyl ester.

Synthesis_and_Characterization_Workflow Synthesis and Characterization of DL-Tyrosine Methyl Ester cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization DL-Tyrosine DL-Tyrosine Esterification Esterification DL-Tyrosine->Esterification Methanol, Thionyl Chloride DL-Tyrosine_Methyl_Ester_HCl DL-Tyrosine Methyl Ester Hydrochloride Esterification->DL-Tyrosine_Methyl_Ester_HCl Crude Product Recrystallization Recrystallization DL-Tyrosine_Methyl_Ester_HCl->Recrystallization Methanol/Ether Pure_Product Pure DL-Tyrosine Methyl Ester HCl Recrystallization->Pure_Product Melting_Point Melting_Point Pure_Product->Melting_Point HPLC_Analysis HPLC_Analysis Pure_Product->HPLC_Analysis NMR_Spectroscopy NMR_Spectroscopy Pure_Product->NMR_Spectroscopy IR_Spectroscopy IR_Spectroscopy Pure_Product->IR_Spectroscopy

Caption: Workflow for the synthesis and characterization of DL-Tyrosine methyl ester.

Experimental_Characterization_Flow Experimental Characterization of DL-Tyrosine Methyl Ester cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity Analysis Sample DL-Tyrosine Methyl Ester Sample Appearance Visual Inspection (Color, Form) Sample->Appearance MeltingPoint Melting Point Determination (Purity Assessment) Sample->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Sample->NMR IR IR Spectroscopy (Functional Group ID) Sample->IR HPLC HPLC Analysis (Purity, Impurity Profile) Sample->HPLC

Caption: Flow diagram for the experimental characterization of a sample of DL-Tyrosine methyl ester.

References

H-DL-TYR(ME)-OH as a Putative Neurotransmitter Precursor: A Critical Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine, is a synthetic derivative of the amino acid tyrosine. While the general class of amino acid derivatives is often explored for its potential to modulate neurotransmitter systems, the role of this compound as a direct precursor for neurotransmitter synthesis is not supported by the current body of scientific literature. In fact, evidence strongly indicates that O-methylated tyrosine analogs, particularly the L-isomer, act as competitive inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters such as dopamine and norepinephrine. This technical guide provides a comprehensive review of the available scientific information on this compound and related compounds, focusing on its established mechanism of action, experimental data from in vivo and in vitro studies, and detailed protocols for its use in research. The aim is to provide a critical and evidence-based perspective for researchers and drug development professionals investigating compounds that target catecholaminergic pathways.

Introduction: The Catecholamine Synthesis Pathway and the Role of Tyrosine

The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—play crucial roles in regulating a wide array of physiological and cognitive processes, including motor control, motivation, mood, and attention.[1][2] The biosynthesis of these critical signaling molecules begins with the amino acid L-tyrosine, which is actively transported from the bloodstream into the brain.[3] The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH) is the first and rate-limiting step in this pathway.[1][4] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[2]

Given that tyrosine hydroxylase activity is the bottleneck in catecholamine synthesis, its modulation is a key strategy for altering the levels of these neurotransmitters in the brain. Compounds that can enhance this pathway are investigated as potential treatments for conditions associated with catecholamine deficiencies, while inhibitors of this enzyme are used to reduce catecholamine levels in various research and clinical contexts.[4][5]

This compound: A Critical Evaluation of its Role as a Neurotransmitter Precursor

This compound is the racemic mixture of O-Methyl-D-tyrosine and O-Methyl-L-tyrosine. The methylation of the hydroxyl group on the phenyl ring of tyrosine significantly alters its chemical properties and biological activity.

Contrary to the hypothesis that this compound may serve as a neurotransmitter precursor, the available scientific evidence points towards an inhibitory role in catecholamine synthesis. This is primarily attributed to the action of the L-isomer, O-Methyl-L-tyrosine, which acts as a competitive inhibitor of tyrosine hydroxylase.[6][7] By mimicking the natural substrate L-tyrosine, O-Methyl-L-tyrosine can bind to the active site of the TH enzyme, thereby blocking the synthesis of L-DOPA and subsequent catecholamines.[8][9]

The D-isomer, O-Methyl-D-tyrosine, has been shown in some studies to have no significant effect on catecholamine synthesis.[10] However, the presence of the inhibitory L-isomer in the racemic this compound mixture results in a net reduction of catecholamine production. Consequently, this compound and its active L-isomer are frequently utilized in preclinical research to induce a state of catecholamine depletion, allowing for the investigation of the behavioral and physiological consequences of reduced dopaminergic and noradrenergic signaling.[11][12]

While one source refers to O-Methyl-DL-tyrosine as a "precursor in the production of neurotransmitters," this is likely an imprecise description, possibly alluding to its use as a starting material in chemical synthesis rather than as a biological precursor in the brain.[13] The overwhelming consensus in the scientific literature is that of an inhibitory mechanism of action.

Quantitative Data on the Effects of O-Methyl-Tyrosine Analogs

Direct quantitative data for this compound is sparse in publicly available literature. However, studies on the closely related and well-documented tyrosine hydroxylase inhibitor, alpha-methyl-p-tyrosine (AMPT), provide illustrative data on the expected effects of inhibiting this enzyme.

Table 1: Illustrative In Vivo Effects of Tyrosine Hydroxylase Inhibition by Alpha-Methyl-p-Tyrosine (AMPT) in Rats

ParameterTreatment GroupChange from ControlReference
Dopamine Levels (Striatum) AMPT (0.407 mmoles/kg)↓ 62% at 4h[14]
Norepinephrine Levels (Brain) AMPT (0.407 mmoles/kg)↓ 49% at 4h[14]
Dopamine Synthesis Inhibition (Brain) AMPT (ED50)50% inhibition at 0.057 mmoles/kg[14]
Norepinephrine Synthesis Inhibition (Brain) AMPT (ED50)50% inhibition at 0.117 mmoles/kg[14]
Locomotor Activity (Mice) O-Methyl-D-tyrosine (100 mg/kg)↓ 67%[12]
Striatal Dopamine Levels (Mice) O-Methyl-D-tyrosine (100 mg/kg)↓ 66%[12]

Note: The data for O-Methyl-D-tyrosine is illustrative and based on a comparative guide; direct primary data may vary.[12]

Experimental Protocols

The following protocols are adapted from methodologies used for studying the effects of tyrosine hydroxylase inhibitors like O-Methyl-D-tyrosine and its analogs.

In Vivo Catecholamine Depletion and Behavioral Assessment in Rodents

This protocol describes the use of an O-methylated tyrosine analog to induce catecholamine depletion and assess its impact on motor activity.

Materials:

  • This compound or a specific isomer (e.g., O-Methyl-D-tyrosine)

  • Sterile saline solution (0.9% NaCl)

  • Male Wistar rats or C57BL/6 mice

  • Apparatus for motor activity assessment (e.g., open-field arena, rotarod)

  • Standard laboratory equipment for intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.[11]

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL).[12]

  • Baseline Motor Assessment: Before drug administration, assess the baseline motor activity of each animal. For example, record locomotor activity in an open-field arena for 30 minutes.[11]

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose range of 100-200 mg/kg. A control group should receive an equivalent volume of saline.[11][12]

  • Post-treatment Motor Assessment: At various time points after injection (e.g., 30 min, 1h, 2h, 4h), re-assess the motor activity of the animals. A significant decrease in locomotor activity is expected.[11]

  • Neurochemical Analysis (Optional): Following the behavioral assessment, animals can be euthanized, and brain tissue (e.g., striatum) can be dissected for the analysis of dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with electrochemical detection (HPLC-EC).[11]

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potency (e.g., IC50) of this compound on tyrosine hydroxylase activity.

Materials:

  • Source of tyrosine hydroxylase (e.g., homogenates from rat striatum or PC12 cells)

  • This compound

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (cofactor)

  • Catalase

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Perchloric acid (to terminate the reaction)

  • HPLC-EC system for L-DOPA quantification

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from a tissue source with high TH activity.[15]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme preparation, cofactor, and catalase in the reaction buffer.

  • Inhibition Study: Add varying concentrations of this compound to the reaction mixtures and pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tyrosine.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific duration (e.g., 20 minutes).[16]

  • Reaction Termination: Stop the reaction by adding a small volume of perchloric acid.[16]

  • Product Quantification: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the amount of L-DOPA produced using HPLC-EC.[15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo characterization.

Catecholamine_Synthesis_Inhibition L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) L_Tyrosine->TH Substrate HDLTyrMe This compound (O-Methyl-DL-tyrosine) HDLTyrMe->TH Competitive Inhibitor L_DOPA L-DOPA TH->L_DOPA Rate-limiting step Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine

Caption: Inhibition of Catecholamine Synthesis by this compound.

InVivo_Experimental_Workflow Animal_Prep Animal Acclimatization & Baseline Behavioral Testing Drug_Admin Drug Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Behavioral_Test Post-Treatment Behavioral Assessment (e.g., Locomotor Activity) Drug_Admin->Behavioral_Test Tissue_Collection Brain Tissue Collection (e.g., Striatum) Behavioral_Test->Tissue_Collection Neurochem_Analysis Neurochemical Analysis (HPLC-EC for Dopamine & Metabolites) Tissue_Collection->Neurochem_Analysis Data_Analysis Data Analysis & Interpretation Neurochem_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

The available scientific evidence does not support the classification of this compound as a neurotransmitter precursor. Instead, this compound, through its L-isomer, acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This inhibitory action leads to a reduction in dopamine and norepinephrine levels in the brain. For researchers and drug development professionals, this compound and its isomers are valuable pharmacological tools for investigating the roles of catecholaminergic systems in health and disease by inducing a controlled state of neurotransmitter depletion. Future research should focus on generating more comprehensive quantitative data on the dose-response effects and pharmacokinetic profiles of the individual D- and L-isomers, as well as the racemic mixture, to further refine their use as research tools and to explore any potential therapeutic applications related to the modulation of catecholamine synthesis.

References

Methodological & Application

Application Notes and Protocols for H-DL-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of H-DL-TYR(ME)-OH (DL-Tyrosine methyl ester hydrochloride), a derivative of the amino acid tyrosine. These guidelines are intended to support research and development in neuroscience, pharmaceutical sciences, and biochemistry.

Application Notes

This compound is a versatile compound with several applications in scientific research and drug development. Its primary utility stems from its structural similarity to L-tyrosine, a precursor to catecholamine neurotransmitters.

Key Applications:

  • Neuroscience Research: As a derivative of tyrosine, this compound is valuable for studying neurotransmitter pathways, particularly those involving dopamine.[1][2] It can be used as a research tool to investigate the function of enzymes and transporters involved in catecholamine synthesis and regulation.

  • Pharmaceutical Development: this compound can serve as a precursor or building block in the synthesis of novel pharmaceutical agents.[1][2] Its ability to potentially cross the blood-brain barrier makes it a candidate for developing drugs targeting the central nervous system.[2]

  • Peptide Synthesis: The methyl ester protection of the carboxylic acid group allows for its use in solution-phase peptide synthesis, where the free amino group can be coupled with an N-protected amino acid.[3]

  • Enzyme Inhibition Studies: The O-methylated derivative of the D-enantiomer is known to be a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[4] this compound can be investigated for similar inhibitory effects.

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol describes a general method for coupling this compound with an N-protected amino acid in solution.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of N-protected amino acid:

    • In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and the coupling agent (0.95 equivalents) in anhydrous DMF.

    • Add the base (2 equivalents) to the mixture.

    • Stir the solution at room temperature for 15-30 minutes to allow for pre-activation.

  • Coupling Reaction:

    • Dissolve this compound (1 equivalent) in anhydrous DMF in a separate flask.

    • Slowly add the activated N-protected amino acid solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Solution-Phase Peptide Coupling:

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification act_start Dissolve N-protected amino acid and coupling agent in DMF add_base Add DIPEA act_start->add_base pre_activate Stir for 15-30 min add_base->pre_activate mix Combine activated amino acid with Tyr solution pre_activate->mix dissolve_tyr Dissolve this compound in DMF dissolve_tyr->mix react Stir for 2-4 hours mix->react dilute Dilute with Ethyl Acetate react->dilute wash Wash with HCl, NaHCO3, Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for Solution-Phase Peptide Coupling with this compound.

Tyrosine Hydroxylase Inhibition Assay

This protocol provides a method to assess the inhibitory potential of this compound on tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway.[4]

Materials:

  • Purified tyrosine hydroxylase enzyme

  • This compound (test inhibitor)

  • O-Methyl-D-tyrosine (positive control inhibitor)[4]

  • L-Tyrosine (substrate)

  • L-DOPA (product standard)

  • Assay buffer (e.g., 50 mM MES, pH 6.0, containing Fe(NH₄)₂(SO₄)₂, catalase, and DTT)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column and electrochemical detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, tyrosine hydroxylase, and varying concentrations of this compound or the positive control inhibitor.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the substrate, L-tyrosine.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the quenching solution (e.g., perchloric acid).

    • Centrifuge the samples to pellet the precipitated protein.

  • Product Quantification:

    • Analyze the supernatant for the formation of L-DOPA using HPLC with electrochemical detection.

    • Quantify the L-DOPA concentration by comparing the peak area to a standard curve generated with known concentrations of L-DOPA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Catecholamine Synthesis Pathway and Point of Inhibition:

G L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor This compound (Potential Inhibitor) Inhibitor->L_DOPA

Caption: Catecholamine synthesis pathway showing the potential inhibition of Tyrosine Hydroxylase.

Data Presentation

The following tables summarize key parameters for the experimental protocols.

Table 1: Reagents and Conditions for Solution-Phase Peptide Coupling

ParameterValue/ConditionRationale
This compound1.0 equivalentStarting material for the dipeptide.
N-protected amino acid1.0 equivalentThe amino acid to be coupled to this compound.
Coupling Agent (HBTU/HATU)0.95 equivalentsActivates the carboxylic acid for efficient amide bond formation.
Base (DIPEA)2.0 equivalentsNeutralizes the hydrochloride salt and facilitates the coupling reaction.
Reaction Time2 - 4 hoursMonitored by TLC to ensure completion.
SolventAnhydrous DMFA polar aprotic solvent that dissolves the reactants well.

Table 2: Parameters for Tyrosine Hydroxylase Inhibition Assay

ParameterValue/ConditionRationale
Enzyme ConcentrationTo be determined empiricallyShould provide a linear reaction rate for the duration of the assay.
Substrate (L-Tyrosine)Kₘ concentrationEnsures the enzyme is operating under conditions sensitive to competitive inhibition.
Incubation Time20 minutesShould be within the linear range of product formation.
Incubation Temperature37°COptimal temperature for enzyme activity.
pH6.0Optimal pH for tyrosine hydroxylase activity.
Detection MethodHPLC with ECDProvides sensitive and specific quantification of L-DOPA.

References

Application Notes and Protocols for DL-Tyrosine Methyl Ester Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine methyl ester hydrochloride is a cell-permeable derivative of the amino acid L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1] Its esterification enhances its lipophilicity, facilitating its transport across the blood-brain barrier and cell membranes, leading to increased bioavailability in the central nervous system compared to L-tyrosine.[2] In neuroscience research, this compound serves as a valuable tool to investigate the roles of catecholamines in a variety of physiological and pathological processes. By acutely elevating the substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, researchers can study the effects of enhanced catecholaminergic neurotransmission on behavior, neuronal function, and the progression of neurological and psychiatric disorders.

Applications of DL-Tyrosine methyl ester hydrochloride in neuroscience include, but are not limited to:

  • Investigating the role of dopamine and norepinephrine in cognitive functions: Studying the impact of increased catecholamine synthesis on learning, memory, attention, and executive functions.

  • Modeling aspects of neuropsychiatric disorders: Examining the behavioral and neurochemical consequences of elevated catecholamine precursor availability in the context of depression, anxiety, and stress-related disorders.[3]

  • Exploring therapeutic strategies for Parkinson's disease: Assessing the potential of boosting dopamine synthesis to alleviate motor deficits in animal models of Parkinson's disease.

  • Studying the mechanisms of drug action: Elucidating how drugs that affect catecholamine systems interact with precursor availability.

These application notes provide an overview of the use of DL-Tyrosine methyl ester hydrochloride in neuroscience research, including a summary of quantitative data from relevant studies, detailed experimental protocols for in vivo administration and behavioral analysis, and methods for subsequent neurochemical analysis.

Signaling Pathway

The primary mechanism of action of DL-Tyrosine methyl ester hydrochloride in the brain is to increase the synthesis of catecholamine neurotransmitters. The diagram below illustrates the metabolic pathway from L-tyrosine to dopamine and norepinephrine.

Catecholamine_Synthesis_Pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_neuron Presynaptic Neuron DL_Tyrosine_ME_HCl_blood DL-Tyrosine Methyl Ester HCl (in circulation) DL_Tyrosine_ME_HCl DL-Tyrosine Methyl Ester HCl DL_Tyrosine_ME_HCl_blood->DL_Tyrosine_ME_HCl Transport L_Tyrosine L-Tyrosine DL_Tyrosine_ME_HCl->L_Tyrosine Esterase L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Vesicle Synaptic Vesicle Dopamine->Vesicle Norepinephrine->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release

Catecholamine synthesis pathway.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of tyrosine and its derivatives on neurochemical and behavioral parameters.

Table 1: Neurochemical Effects of Tyrosine Methyl Ester Administration in Rats

Brain RegionCompoundDosageAdministration RouteTime PointAnalyte% Change from Control (Mean ± SEM)Reference
Whole BrainTyrosine methyl ester50 mg/kgSubcutaneous1 hourDopamine↑ 45 ± 5[2]
Whole BrainTyrosine methyl ester50 mg/kgSubcutaneous1 hourNorepinephrineNo significant change[2]
Corpus StriatumTyrosine methyl ester25 mg/kg (with Haloperidol)Intraperitoneal1 hourDOPAC↑ 25 ± 4[4]
HypothalamusTyrosine methyl ester25 mg/kg (with Haloperidol)Intraperitoneal1 hourDOPAC↑ 30 ± 6*[4]
Nucleus AccumbensTyrosine methyl ester100 mg/kg (with Haloperidol)Intraperitoneal1 hourDOPACNo significant change[4]
AmygdalaTyrosine methyl ester100 mg/kg (with Haloperidol)Intraperitoneal1 hourDOPACNo significant change[4]

*p < 0.05 compared to control. DOPAC: 3,4-Dihydroxyphenylacetic acid, a dopamine metabolite.

Table 2: Behavioral Effects of L-Tyrosine Administration in Rodents

Animal ModelCompoundDosageAdministration RouteBehavioral TestKey FindingReference
RatL-Tyrosine500 mg/kgIntraperitonealIncreased Acetylcholinesterase ActivityIncreased activity in hippocampus, striatum, and cerebral cortex.[5]
RatL-Tyrosine200 mg/kgGavage13-week toxicity studyNOAEL determined to be 600 mg/kg/day for males and 200 mg/kg/day for females.[3]

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Protocol 1: In Vivo Administration of DL-Tyrosine Methyl Ester Hydrochloride in Rodents

This protocol describes the preparation and administration of DL-Tyrosine methyl ester hydrochloride to rats or mice for neurochemical and behavioral studies.

Materials:

  • DL-Tyrosine methyl ester hydrochloride

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the required amount of DL-Tyrosine methyl ester hydrochloride based on the desired dose and the body weight of the animal. Doses in the range of 25-100 mg/kg have been used for tyrosine methyl ester in rats.[4]

  • Drug Preparation:

    • On the day of the experiment, weigh the calculated amount of DL-Tyrosine methyl ester hydrochloride.

    • Dissolve the compound in sterile 0.9% saline to the desired final concentration. Ensure the volume for injection is appropriate for the animal (e.g., 1-5 ml/kg for intraperitoneal injection in rats).

    • Vortex the solution until the compound is completely dissolved.

  • Administration:

    • Weigh the animal immediately before injection to ensure accurate dosing.

    • Administer the solution via the desired route. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. For i.p. injection in rats, gently restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • For the control group, administer an equivalent volume of the vehicle (sterile 0.9% saline).

  • Post-Administration Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • Proceed with behavioral testing or tissue collection at the predetermined time points post-injection (e.g., 30, 60, 120 minutes).

in_vivo_administration_workflow cluster_preparation Preparation cluster_administration Administration cluster_post_administration Post-Administration Calculate_Dose Calculate Dose Weigh_Compound Weigh Compound Calculate_Dose->Weigh_Compound Dissolve_in_Saline Dissolve in Saline Weigh_Compound->Dissolve_in_Saline Weigh_Animal Weigh Animal Dissolve_in_Saline->Weigh_Animal Inject_Solution Inject Solution (i.p. or s.c.) Weigh_Animal->Inject_Solution Monitor_Animal Monitor Animal Inject_Solution->Monitor_Animal Proceed_to_Experiment Proceed to Behavioral Testing or Tissue Collection Monitor_Animal->Proceed_to_Experiment

In vivo administration workflow.
Protocol 2: Open Field Test for Locomotor Activity

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open field arena (e.g., 100 x 100 cm for rats, 50 x 50 cm for mice) with walls high enough to prevent escape.

  • Video camera mounted above the arena.

  • Video tracking software (e.g., ANY-maze, EthoVision).

  • 70% ethanol for cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[6]

  • Drug Administration: Administer DL-Tyrosine methyl ester hydrochloride or vehicle as described in Protocol 1 at a specified time before the test (e.g., 30 minutes).

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Start the video recording and tracking software immediately.

    • Allow the animal to explore the arena for a predetermined duration (e.g., 5-10 minutes).[6][7] The experimenter should leave the room or be shielded from the animal's view during the test.

  • Data Analysis: The tracking software will automatically record parameters such as:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[6]

open_field_test_workflow Habituation Habituate Animal to Testing Room (≥60 min) Drug_Administration Administer DL-Tyrosine Methyl Ester HCl or Vehicle Habituation->Drug_Administration Place_in_Arena Place Animal in Center of Arena Drug_Administration->Place_in_Arena Record_Behavior Record Behavior (5-10 min) Place_in_Arena->Record_Behavior Data_Analysis Analyze Data (Locomotion, Anxiety) Record_Behavior->Data_Analysis Clean_Arena Clean Arena with 70% Ethanol Data_Analysis->Clean_Arena

Open field test workflow.
Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9][10][11]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).[8]

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 45-60 minutes before the test.[9][11]

  • Drug Administration: Administer DL-Tyrosine methyl ester hydrochloride or vehicle as described in Protocol 1 at a specified time before the test (e.g., 30 minutes).

  • Testing:

    • Place the mouse or rat in the center of the maze, facing one of the closed arms.[8][9]

    • Start the video recording and tracking software.

    • Allow the animal to freely explore the maze for 5 minutes.[9][10]

  • Data Analysis: The primary measures of anxiety-like behavior are:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open arms versus the closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each trial.[9]

elevated_plus_maze_workflow Habituation Habituate Animal to Testing Room (≥45 min) Drug_Administration Administer DL-Tyrosine Methyl Ester HCl or Vehicle Habituation->Drug_Administration Place_on_Maze Place Animal in Center of Maze (facing closed arm) Drug_Administration->Place_on_Maze Record_Exploration Record Exploration (5 min) Place_on_Maze->Record_Exploration Analyze_Anxiety_Metrics Analyze Anxiety Metrics (Time/Entries in Open Arms) Record_Exploration->Analyze_Anxiety_Metrics Clean_Maze Clean Maze with 70% Ethanol Analyze_Anxiety_Metrics->Clean_Maze

Elevated plus maze workflow.
Protocol 4: Neurochemical Analysis of Brain Tissue

This protocol outlines the steps for collecting and processing brain tissue for the quantification of neurotransmitters and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

Materials:

  • Dissection tools

  • Dry ice and/or liquid nitrogen

  • -80°C freezer

  • Homogenizer

  • Perchloric acid

  • Centrifuge

  • HPLC-EC system

Procedure:

  • Tissue Collection:

    • At the designated time point after drug administration, euthanize the animal using an approved method (e.g., cervical dislocation, decapitation).

    • Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on an ice-cold surface.

    • Immediately freeze the tissue samples on dry ice or in liquid nitrogen to prevent degradation of neurotransmitters.

    • Store the samples at -80°C until analysis.

  • Sample Preparation:

    • Weigh the frozen tissue samples.

    • Homogenize the tissue in a solution of perchloric acid.

    • Centrifuge the homogenate at high speed to pellet the protein.

  • HPLC-EC Analysis:

    • Inject the supernatant into the HPLC-EC system.

    • Separate the neurotransmitters and their metabolites on a reverse-phase column.

    • Detect and quantify the compounds using an electrochemical detector.

    • Calculate the concentrations of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA) relative to a standard curve and normalize to the weight of the tissue.

neurochemical_analysis_workflow cluster_collection Tissue Collection cluster_preparation Sample Preparation cluster_analysis Analysis Euthanize_Animal Euthanize Animal Dissect_Brain_Regions Dissect Brain Regions Euthanize_Animal->Dissect_Brain_Regions Freeze_Tissue Freeze Tissue (-80°C) Dissect_Brain_Regions->Freeze_Tissue Weigh_Tissue Weigh Tissue Freeze_Tissue->Weigh_Tissue Homogenize_in_Acid Homogenize in Perchloric Acid Weigh_Tissue->Homogenize_in_Acid Centrifuge Centrifuge Homogenize_in_Acid->Centrifuge Inject_Supernatant Inject Supernatant into HPLC-EC Centrifuge->Inject_Supernatant Separate_and_Detect Separate and Detect Neurotransmitters Inject_Supernatant->Separate_and_Detect Quantify_Concentrations Quantify Concentrations Separate_and_Detect->Quantify_Concentrations

Neurochemical analysis workflow.

Conclusion

DL-Tyrosine methyl ester hydrochloride is a potent tool for manipulating and studying catecholamine systems in the brain. Its enhanced bioavailability makes it a valuable compound for in vivo studies in neuroscience. The protocols and data presented in these application notes provide a framework for researchers to design and conduct experiments to investigate the role of dopamine and norepinephrine in health and disease. As with any experimental procedure, it is crucial to carefully consider the specific research question, optimize dosages and time points, and include appropriate control groups to ensure the validity and reproducibility of the findings.

References

Applications of H-DL-TYR(ME)-OH in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine or 4-Methoxy-DL-phenylalanine, is a synthetic, non-proteinogenic amino acid derivative. Its primary significance in pharmaceutical development stems from its activity as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] By blocking this crucial step, this compound serves as an invaluable research tool for investigating the roles of these neurotransmitters in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in a pharmaceutical research context.

Application Notes

Neuroscience Research: Modeling Catecholamine Depletion

The primary application of this compound is in neuroscience research to induce a state of catecholamine depletion. This allows for the study of the functional roles of dopamine and norepinephrine in various neurological and psychiatric conditions. By administering this compound, researchers can create animal models with reduced catecholamine levels to investigate the pathophysiology of disorders like Parkinson's disease, depression, and addiction, and to test the efficacy of novel therapeutic agents in these models.[2][3]

Target Validation and Drug Discovery

This compound can be used to validate the therapeutic potential of targeting the catecholamine pathway. By observing the physiological and behavioral effects of neurotransmitter depletion, researchers can confirm the involvement of this pathway in a particular disease state. This information is critical in the early stages of drug discovery for validating new drug targets.

Incorporation into Peptide-Based Therapeutics (Exploratory)

The incorporation of unnatural amino acids into peptides is a common strategy in drug development to enhance stability, receptor affinity, and pharmacokinetic properties.[4] While not widely documented for this compound in clinical candidates, its structural similarity to tyrosine makes it a candidate for incorporation into peptides targeting receptors where the phenolic hydroxyl group of tyrosine is not essential for binding but where modulation of electronic or steric properties is desired. The methoxy group can alter the lipophilicity and hydrogen-bonding capacity of the side chain, potentially leading to novel pharmacological profiles.

Quantitative Data

CompoundDopamine (DA) ConcentrationHomovanillic Acid (HVA) ConcentrationNorepinephrine (NE) ConcentrationReference
alpha-Methyl-p-tyrosine (AMPT)Marked ReductionMarked ReductionSignificant Decrease[1]
3-Iodo-L-tyrosineMarked ReductionMarked ReductionNo Significant Change[1]
This compound (Expected)ReductionReductionReductionInferred

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the catecholamine synthesis pathway and the point of inhibition by this compound.

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis cluster_inhibitor Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase This compound This compound TH_enzyme Tyrosine Hydroxylase This compound->TH_enzyme Competitive Inhibition

Caption: Inhibition of the rate-limiting step in catecholamine synthesis by this compound.

Experimental Workflow: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This workflow outlines the steps to determine the inhibitory potential of this compound on TH activity.

TH_Inhibition_Workflow prep 1. Preparation - Prepare reaction mix (Buffer, Cofactors) - Prepare serial dilutions of this compound reaction 2. Enzymatic Reaction - Incubate TH enzyme, inhibitor, and [³H]-Tyrosine at 37°C prep->reaction termination 3. Termination & Separation - Stop reaction with activated charcoal/HCl - Centrifuge to pellet charcoal reaction->termination analysis 4. Analysis - Collect supernatant containing ³H₂O - Perform scintillation counting - Calculate IC50 value termination->analysis SPPS_Workflow start Start with Resin-Bound Peptide deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling - Activate Fmoc-AA-OH (e.g., this compound) - Add to resin wash1->coupling wash2 4. Washing (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes end Final Cleavage and Deprotection repeat->end No

References

Application Notes and Protocols for O-Methyl-DL-tyrosine in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-DL-tyrosine is a synthetic derivative of the amino acid tyrosine, characterized by the methylation of the hydroxyl group on the phenyl ring.[1] This modification makes it a valuable tool for investigating the kinetics and mechanisms of enzymes that recognize aromatic amino acids.[2] It is particularly significant as a specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][3] This targeted action makes O-Methyl-DL-tyrosine an invaluable tool for researchers studying the roles of dopamine, norepinephrine, and epinephrine in various physiological and pathological processes.[1] Its applications are being explored in neuroscience for conditions like Parkinson's disease and in cancer research.[1][4]

Mechanism of Action

The primary biological function of O-Methyl-DL-tyrosine is the competitive inhibition of tyrosine hydroxylase (TH).[1][3] TH is a crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of dopamine, and subsequently norepinephrine and epinephrine.[1][5] By mimicking the structure of the natural substrate, L-tyrosine, O-Methyl-DL-tyrosine binds to the active site of TH, preventing the normal substrate from accessing it.[3] This inhibition effectively reduces the overall production of these vital neurotransmitters.[1][4]

As an amino acid analog, O-Methyl-DL-tyrosine is also transported by specific amino acid transporters, notably the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[4][6] However, its primary utility in in vitro enzyme assays stems from its inhibitory effect on tyrosine hydroxylase.

Applications in In Vitro Enzyme Assays

O-Methyl-DL-tyrosine is a versatile tool for the in vitro study of several enzymes:

  • Tyrosine Hydroxylase (TH): Its most prominent application is as a competitive inhibitor of TH. This allows for the study of catecholamine synthesis pathways and the screening of potential therapeutic agents that target this enzyme.[3][7]

  • Tyrosinase: As a structural analog of L-tyrosine, it can be used to investigate the active site topology, substrate specificity, and inhibition mechanisms of tyrosinase, a key enzyme in melanin biosynthesis.[2]

  • D-Amino Acid Oxidase (DAAO): The D-isomer of O-Methyl-tyrosine can be used to study the kinetics and substrate specificity of DAAO.[2]

This document will focus on its primary application as an inhibitor of Tyrosine Hydroxylase.

Quantitative Data

A comprehensive review of the available literature reveals a scarcity of specific quantitative data, such as IC₅₀ values, for O-Methyl-DL-tyrosine itself.[1][8] The data is more readily available for related compounds like α-Methyl-p-tyrosine (Metyrosine), which also acts as a competitive inhibitor of tyrosine hydroxylase.[4][9] The following table presents a summary of available and hypothetical data for context.

CompoundTarget EnzymeAssay TypeIC₅₀Inhibition TypeReference
O-Methyl-DL-tyrosine Tyrosine HydroxylaseIn Vitro Enzyme InhibitionData not readily availableCompetitive[1][3][8]
α-Methyl-p-tyrosine (Metyrosine) Tyrosine HydroxylaseIn Vitro Enzyme InhibitionVaries by conditionCompetitive[4][9][10]
N-Methyl-L-tyrosine Tyrosine HydroxylaseIn Vitro Enzyme InhibitionData not readily availableCompetitive[7][10]
3-Iodo-L-tyrosine Tyrosine HydroxylaseIn Vitro Enzyme InhibitionData not readily availableCompetitive[10]

Note: The lack of specific IC₅₀ data for O-Methyl-DL-tyrosine highlights a key area for future research.[8]

Signaling Pathway: Catecholamine Biosynthesis Inhibition

The diagram below illustrates the catecholamine synthesis pathway and the inhibitory action of O-Methyl-DL-tyrosine.

G cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Inhibitor O-Methyl-DL-tyrosine Inhibitor->Tyrosine_Hydroxylase_Target

Caption: Inhibition of the rate-limiting step in dopamine synthesis by O-Methyl-DL-tyrosine.

Experimental Protocols

Protocol 1: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol outlines a general method to determine the inhibitory effect of O-Methyl-DL-tyrosine on TH activity. The assay measures the amount of L-DOPA produced from the substrate L-tyrosine.

A. Materials and Reagents

  • Enzyme Source: Purified tyrosine hydroxylase or a crude enzyme preparation from tissue homogenates with high TH activity (e.g., rat striatum or PC12 cells).[1]

  • Substrate: L-tyrosine solution.

  • Inhibitor: O-Methyl-DL-tyrosine.

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄).

  • Buffer: Phosphate buffer or other suitable buffer to maintain optimal pH.

  • Other Reagents: Catalase, ferrous ammonium sulfate.[11]

  • Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying L-DOPA.[1] Alternatively, a coupled enzymatic assay that produces a colorimetric or fluorescent signal can be used.[8]

  • 96-well microplate and plate reader (if using a colorimetric/fluorometric method).

B. Experimental Procedure

  • Enzyme Preparation: If using tissue, homogenize the tissue (e.g., rat striatum) in a suitable buffer and centrifuge to obtain a supernatant containing the crude enzyme preparation.[1] Determine the protein concentration of the enzyme preparation.

  • Reagent Preparation:

    • Prepare a stock solution of O-Methyl-DL-tyrosine in the assay buffer. Create a series of dilutions to test a range of concentrations.

    • Prepare the reaction mixture containing the buffer, catalase, ferrous ammonium sulfate, L-tyrosine (substrate), and the cofactor (BH₄).[1][11]

  • Assay Protocol (96-well plate format):

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the various concentrations of O-Methyl-DL-tyrosine to the designated "inhibitor" wells.

    • Include "vehicle control" wells containing the buffer or solvent used to dissolve the inhibitor.

    • Add the tyrosine hydroxylase enzyme solution to all wells (except for a "no enzyme" blank).

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the enzymatic reaction by adding the substrate solution (L-tyrosine and cofactor) to all wells.[8][11]

  • Reaction Termination and Detection:

    • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

    • Terminate the reaction (e.g., by adding perchloric acid).

    • Quantify the L-DOPA produced.[1]

      • HPLC Method: Inject the supernatant into an HPLC system with electrochemical detection to measure L-DOPA concentration.[1]

      • Colorimetric Method: If using a coupled assay, measure the absorbance at the appropriate wavelength using a microplate reader.[11]

C. Data Analysis

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration of O-Methyl-DL-tyrosine relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of O-Methyl-DL-tyrosine that causes 50% inhibition of TH activity.[1][3]

Experimental Workflow: Tyrosine Hydroxylase Inhibition Assay

The following diagram provides a visual representation of the experimental workflow.

G start Start prep Prepare Reagents: - Enzyme (TH) - Substrate (L-Tyrosine) - Inhibitor (O-Methyl-DL-tyrosine) - Buffer & Cofactors start->prep plate Plate Setup (96-well): - Add Buffer - Add Inhibitor dilutions - Add Vehicle Control prep->plate add_enzyme Add Tyrosine Hydroxylase to all wells plate->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate initiate Initiate Reaction: Add Substrate & Cofactor pre_incubate->initiate incubate Incubate at 37°C (20-30 min) initiate->incubate terminate Terminate Reaction incubate->terminate quantify Quantify L-DOPA Production (e.g., HPLC-ECD) terminate->quantify analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value quantify->analyze end End analyze->end

Caption: General workflow for an in vitro tyrosine hydroxylase inhibition assay.

Conclusion

O-Methyl-DL-tyrosine is a potent and specific inhibitor of tyrosine hydroxylase, making it an indispensable tool for researchers and drug developers in neuroscience and beyond.[1] While its mechanism of action is well-understood, there is a clear need for more comprehensive quantitative data on its biological activity.[1] The protocols outlined in this document provide a framework for researchers to effectively utilize O-Methyl-DL-tyrosine in in vitro enzyme assays to further investigate its inhibitory properties and explore its potential therapeutic applications.

References

Application Notes and Protocols: α-Methyl-DL-tyrosine (Metyrosine) for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-DL-tyrosine, commonly known as Metyrosine, is a potent competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[1][4][5] By blocking this initial step, Metyrosine effectively reduces the levels of these crucial signaling molecules.[4][5] This property makes it an invaluable tool in a variety of cell culture experiments, particularly in the fields of neurobiology, oncology, and endocrinology. In clinical settings, Metyrosine is used in the management of pheochromocytoma, a tumor of the adrenal gland that leads to excessive catecholamine production.[6][7]

These application notes provide a comprehensive guide for the use of α-Methyl-DL-tyrosine in cell culture, including recommended dosage ranges, detailed experimental protocols, and a summary of its biological effects.

Mechanism of Action

α-Methyl-DL-tyrosine acts as a competitive inhibitor at the tyrosine-binding site of tyrosine hydroxylase.[3] This prevents the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for all catecholamines.[1][4] The inhibition of catecholamine synthesis has been shown to reduce the proliferation of certain cancer cells and modulate various physiological processes that are dependent on catecholaminergic signaling.

Quantitative Data Summary

The effective concentration of α-Methyl-DL-tyrosine can vary significantly depending on the cell line and the specific experimental goals. The following table summarizes some reported dosages from the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Cell Line/Model SystemApplicationEffective Concentration/DosageReference
Human Uveal MelanocytesInhibition of Latanoprost-induced melanogenesis1 µM[2]
Hamsters with Melanotic MelanomaReduction of urinary DOPA output and tumor growth retardationIntraperitoneal injections[8]
Pheochromocytoma PatientsReduction of catecholamine synthesis600 to 3500 mg daily (in vivo)[9]
Neuroblastoma Cell LinesGrowth Inhibition (in combination with DFMO)IC50 values for AMXT-1501 (a different inhibitor) were 14.13 to 17.72 µM, suggesting a range for initial testing.[10]

Experimental Protocols

Preparation of α-Methyl-DL-tyrosine Stock Solution

Materials:

  • α-Methyl-DL-tyrosine powder

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of α-Methyl-DL-tyrosine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DPBS or serum-free cell culture medium to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of α-Methyl-DL-tyrosine on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • α-Methyl-DL-tyrosine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of α-Methyl-DL-tyrosine in complete medium from the stock solution.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of α-Methyl-DL-tyrosine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot for Tyrosine Hydroxylase Expression

This protocol is to assess the effect of α-Methyl-DL-tyrosine treatment on the protein levels of tyrosine hydroxylase.

Materials:

  • Cells treated with α-Methyl-DL-tyrosine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against tyrosine hydroxylase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against tyrosine hydroxylase overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Catecholamine_Biosynthesis_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor Inhibitor Action Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Metyrosine α-Methyl-DL-tyrosine (Metyrosine) Metyrosine->Tyrosine Competitively Inhibits

Caption: Inhibition of Catecholamine Synthesis by α-Methyl-DL-tyrosine.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells in Culture Plates treat Treat with α-Methyl-DL-tyrosine (Dose-Response and Time-Course) start->treat control Vehicle Control start->control viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (e.g., for TH protein) treat->western hplc Catecholamine Quantification (e.g., HPLC) treat->hplc control->viability control->western control->hplc analyze Compare Treated vs. Control (Statistical Analysis) viability->analyze western->analyze hplc->analyze

Caption: General Experimental Workflow for Studying the Effects of α-Methyl-DL-tyrosine.

References

Protocol for dissolving H-DL-TYR(ME)-OH for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the dissolution of H-DL-Tyr(Me)-OH, a synthetic amino acid derivative, for use in various experimental settings. The procedures outlined below are designed for researchers, scientists, and drug development professionals. Given the limited specific solubility data for this compound, this guide incorporates best practices for handling related tyrosine derivatives and provides a systematic approach to solubility determination.

Introduction

This compound is a racemic O-methylated derivative of the amino acid tyrosine. Such modifications can alter the biological activity and physicochemical properties of the parent molecule, making it a compound of interest in various research fields, including peptide synthesis and the study of cellular signaling pathways. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This protocol provides guidelines for solubility testing, stock solution preparation, and use in cell culture applications.

Materials and Equipment

Materials:

  • This compound powder

  • Sterile, deionized water (H₂O)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 0.22 µm sterile syringe filters

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • pH meter

  • Sterile conical tubes (15 mL and 50 mL)

  • Micropipettes and sterile tips

  • Laminar flow hood

Data Presentation: Solubility

Due to the scarcity of specific solubility data for this compound, a systematic solubility test is recommended. The following table provides solubility information for the related compound, L-Tyrosine, to serve as a reference. A template is also provided for recording experimental solubility data for this compound.

Table 1: Solubility of L-Tyrosine (Reference Data)

SolventConcentrationConditions
Water (pH 3.2-7.5)0.45 mg/mL25 °C[1]
1 M HCl100 mg/mLWith heating[1]
Water (pH 1.8)2.0 mg/mL25 °C[1]
Water (pH 9.5)1.4 mg/mL25 °C[1]
Water (pH 10)3.8 mg/mL25 °C[1]
DMSOSoluble[2]

Table 2: Experimental Solubility of this compound (Template)

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations (e.g., clear, precipitate)
Water
PBS (pH 7.4)
DMSO
Ethanol
0.1 M HCl
0.1 M NaOH

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the tube.

  • Dissolution: Vortex the tube for 30 seconds. If the solid does not dissolve, sonicate in a water bath for 5-10 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat step 3.

  • Calculation: Once a clear solution is obtained, calculate the solubility in mg/mL. If the compound does not dissolve after adding a significant volume of solvent, it can be considered poorly soluble or insoluble in that solvent.

  • Record Data: Record the results in a table similar to Table 2.

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 195.22 g/mol .

  • Calculation: To prepare a 10 mM stock solution, weigh out 1.95 mg of this compound.

  • Dissolution: Add the weighed powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.

  • Sterilization: While DMSO is generally considered sterile, for cell culture applications, filtering the stock solution through a 0.22 µm DMSO-compatible syringe filter is recommended.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing a Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: It is crucial to dilute the DMSO stock solution in a stepwise manner to prevent precipitation. First, dilute the stock solution in a small volume of serum-free medium before adding it to the final volume of complete medium. For example, to prepare a 100 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to 1 mL of serum-free medium and mix well. Then, add this intermediate dilution to the remaining 9 mL of complete medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[3] For most cell lines, a final DMSO concentration of 0.1% is considered safe.[4]

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Application: The working solution is now ready to be added to the cell cultures.

Mandatory Visualizations

Experimental Workflow: Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_start Start cluster_dissolution Dissolution cluster_sterilization Sterilization & Storage start Weigh this compound add_solvent Add DMSO start->add_solvent mix Vortex / Sonicate add_solvent->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Involving a Tyrosine Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor Activates tyr_derivative This compound (Ligand) tyr_derivative->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: A potential signaling cascade initiated by a tyrosine derivative ligand.

References

Application Notes and Protocols for Dopamine Synthesis Studies Using DL-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological functions within the central nervous system, including motor control, motivation, reward, and cognitive function. Dysregulation of dopaminergic pathways is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. Consequently, the study of dopamine synthesis and its regulation is of paramount importance in neuroscience research and drug development.

The primary pathway for dopamine synthesis begins with the amino acid L-tyrosine. The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH) is the rate-limiting step in this cascade.[1] L-DOPA is subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce dopamine.

DL-Tyrosine methyl ester, a racemic mixture of the methyl ester of tyrosine, serves as a precursor to tyrosine and can be utilized in in vitro and in vivo models to study dopamine synthesis. The esterification of the carboxyl group enhances its solubility and potential for cellular uptake compared to tyrosine itself, which has limited solubility in aqueous solutions at neutral pH.[2] Once inside the cell, cellular esterases are expected to hydrolyze the methyl ester, releasing DL-tyrosine, which can then enter the dopamine synthesis pathway. While the L-isomer is the natural substrate for tyrosine hydroxylase, the presence of the D-isomer may have modulatory effects on the enzymatic pathway, making the use of the DL-racemic mixture a subject of research interest.

These application notes provide detailed protocols for utilizing DL-Tyrosine methyl ester in cell culture models to study dopamine synthesis, including methods for cell culture, treatment, and subsequent analysis of dopamine and its metabolites by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Biochemical Pathway

The canonical pathway of dopamine synthesis is initiated by the hydroxylation of L-tyrosine. When using DL-Tyrosine methyl ester as a precursor, it is presumed to be transported into the cell and then hydrolyzed by intracellular esterases to yield both D- and L-tyrosine. The L-tyrosine then serves as a substrate for tyrosine hydroxylase.

Dopamine_Synthesis_from_DL_Tyrosine_Methyl_Ester DL_TME DL-Tyrosine Methyl Ester Cell_Membrane Cell Membrane DL_TME->Cell_Membrane DL_TME_in DL-Tyrosine Methyl Ester (intracellular) Cell_Membrane->DL_TME_in Transport Esterases Intracellular Esterases DL_TME_in->Esterases DL_Tyr DL-Tyrosine Esterases->DL_Tyr Hydrolysis L_Tyr L-Tyrosine DL_Tyr->L_Tyr D_Tyr D-Tyrosine DL_Tyr->D_Tyr TH Tyrosine Hydroxylase (TH) L_Tyr->TH L_DOPA L-DOPA TH->L_DOPA Rate-limiting step AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine AADC->Dopamine Experimental_Workflow Start Start: Seed PC12 Cells Starve Optional: Precursor Starvation (Tyrosine-free medium) Start->Starve Treat Treat with DL-Tyrosine Methyl Ester (and controls, e.g., L-Tyrosine, vehicle) Starve->Treat Incubate Incubate for a defined period (e.g., 1-24 hours) Treat->Incubate Collect_Supernatant Collect Supernatant (Extracellular Dopamine) Incubate->Collect_Supernatant Collect_Lysate Collect Cell Lysate (Intracellular Dopamine) Incubate->Collect_Lysate Stabilize_Supernatant Stabilize with Perchloric Acid Collect_Supernatant->Stabilize_Supernatant Lyse_Cells Lyse Cells with Perchloric Acid Collect_Lysate->Lyse_Cells Centrifuge_Supernatant Centrifuge Stabilize_Supernatant->Centrifuge_Supernatant Centrifuge_Lysate Centrifuge Lyse_Cells->Centrifuge_Lysate Analyze_Supernatant Analyze by HPLC-ECD Centrifuge_Supernatant->Analyze_Supernatant Analyze_Lysate Analyze by HPLC-ECD Centrifuge_Lysate->Analyze_Lysate Data_Interpretation_Logic Precursor Increased DL-Tyrosine Methyl Ester Concentration Uptake Increased Cellular Uptake and Hydrolysis Precursor->Uptake L_Tyr_Pool Increased Intracellular L-Tyrosine Pool Uptake->L_Tyr_Pool TH_Activity Increased Tyrosine Hydroxylase Activity L_Tyr_Pool->TH_Activity DA_Synthesis Increased Dopamine Synthesis TH_Activity->DA_Synthesis DA_Levels Increased Intracellular and Extracellular Dopamine DA_Synthesis->DA_Levels Metabolite_Levels Increased DOPAC and HVA Levels DA_Levels->Metabolite_Levels Metabolism

References

H-DL-TYR(ME)-OH: A Versatile Tool for Probing Protein Synthesis and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine, is a racemic mixture of the non-proteinogenic amino acid O-Methyl-tyrosine. This compound and its individual isomers serve as powerful tools in the study of protein synthesis and cellular signaling. The L- and D-isomers possess distinct biochemical properties that can be leveraged for different research applications. O-Methyl-L-tyrosine can be site-specifically incorporated into proteins, offering a way to probe and modulate protein function. In contrast, O-Methyl-D-tyrosine acts as a competitive inhibitor of key enzymes in neurotransmitter synthesis.

This document provides detailed application notes and protocols for the use of this compound and its individual isomers in research and drug development. It is crucial to understand the distinct activities of the L- and D-isomers to design and interpret experiments accurately.

Part 1: O-Methyl-L-tyrosine for Site-Specific Protein Modification

O-Methyl-L-tyrosine is a valuable tool for protein engineers and cell biologists. By replacing a natural tyrosine residue with its O-methylated counterpart, researchers can block post-translational modifications like phosphorylation, thereby dissecting the role of specific tyrosine sites in signal transduction pathways.[1]

Mechanism of Incorporation

The site-specific incorporation of O-Methyl-L-tyrosine into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[1] This engineered aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery. The orthogonal aaRS is specifically evolved to recognize and charge the suppressor tRNA with O-Methyl-L-tyrosine. This charged tRNA then recognizes a unique codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest, leading to the incorporation of O-Methyl-L-tyrosine into the growing polypeptide chain.[1][2]

Applications
  • Studying Signal Transduction: The primary application of O-Methyl-L-tyrosine incorporation is to block tyrosine phosphorylation at a specific site.[1] This allows for the investigation of the functional consequences of a single phosphorylation event in complex signaling cascades, such as those mediated by receptor tyrosine kinases (RTKs), without mutating the tyrosine to a non-phosphorylatable but structurally different amino acid like phenylalanine.

  • Probing Protein Structure and Function: The introduction of the O-methyl group can serve as a subtle steric and electronic probe to understand the role of the tyrosine hydroxyl group in protein folding, stability, and enzyme catalysis.

  • Engineering Novel Protein Functions: The unique chemical handle of the O-methyl group can be used for further chemical modifications, although this is a less common application.

Quantitative Data

The efficiency of O-Methyl-L-tyrosine incorporation can vary depending on the specific orthogonal aaRS/tRNA pair, the expression system, and the context of the UAG codon in the gene. While specific yields are highly protein-dependent, engineered systems have been developed to significantly improve incorporation efficiency. For instance, engineering a Methanocaldococcus jannaschii tyrosyl-tRNA synthetase resulted in a 10-fold improvement in the incorporation of O-Methyl-L-tyrosine.[2]

ParameterSystemObservationReference
Incorporation Efficiency E. coli with engineered M. jannaschii TyrRS10-fold improvement with engineered synthetase[2]
Fidelity Mammalian Cells with B. stearothermophilus tRNATyr>95% occupancy of the unnatural amino acid at the target site[3]
Protein Yield In vitro cell-free synthesisDependent on template and reaction conditions[1]
Experimental Protocols

This protocol outlines the steps for site-specific incorporation of O-Methyl-L-tyrosine into a target protein expressed in E. coli.[1]

Materials:

  • E. coli strain BL21(DE3)

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site.

  • pEVOL plasmid encoding an engineered O-Methyl-L-tyrosyl-tRNA synthetase (OMeYRS) and its cognate tRNA.[1]

  • O-Methyl-L-tyrosine powder

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Plasmid Preparation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL-OMeY plasmid.

  • Plate and Select Colonies: Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate the starter culture into 1 L of LB medium with antibiotics.

  • Add Unnatural Amino Acid: When the culture reaches an OD600 of 0.5-0.6, add O-Methyl-L-tyrosine to a final concentration of 1 mM.

  • Induce Protein Expression: Add IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Incubation: Continue to incubate the culture overnight at 30°C with shaking.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

  • Verification: Confirm the incorporation of O-Methyl-L-tyrosine using mass spectrometry.

This protocol provides a method for incorporating O-Methyl-L-tyrosine in a cell-free system, which can be advantageous if the amino acid is toxic to cells or has poor uptake.[1]

Materials:

  • E. coli crude extract-based CFPS kit

  • DNA template (plasmid or linear) for the target protein with a TAG codon.

  • Purified orthogonal OMeYRS and suppressor tRNA.

  • O-Methyl-L-tyrosine stock solution (e.g., 100 mM)

  • Amino acid mixture lacking tyrosine

  • Energy solution and buffers provided with the CFPS kit

Procedure:

  • Reaction Setup (on ice):

    • Nuclease-free water

    • Buffer and energy solution

    • Amino acid mixture (lacking tyrosine)

    • O-Methyl-L-tyrosine (final concentration 1-2 mM)

    • DNA template

    • Orthogonal OMeYRS and suppressor tRNA

    • E. coli crude extract

  • Protein Synthesis: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Analysis: Analyze the protein expression by SDS-PAGE and confirm incorporation by mass spectrometry.

Visualization of Application in Signaling

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Adaptor Adaptor Protein P_RTK->Adaptor Recruitment Downstream Downstream Signaling Cascade Adaptor->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response RTK_OMeY RTK with O-Methyl-Tyr RTK_OMeY->P_RTK Phosphorylation Blocked Ligand Ligand Ligand->RTK Binding Ligand->RTK_OMeY

Caption: Blocking phosphorylation with O-Methyl-L-tyrosine.

Part 2: O-Methyl-D-tyrosine as an Inhibitor of Catecholamine Synthesis

O-Methyl-D-tyrosine serves as a valuable tool in neuroscience and pharmacology due to its ability to inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[4][5]

Mechanism of Action

O-Methyl-D-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase.[5] By mimicking the structure of the natural substrate, L-tyrosine, it binds to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This inhibition leads to a reduction in the downstream synthesis of catecholamines.[5]

Applications
  • Neuroscience Research: O-Methyl-D-tyrosine can be used to study the role of catecholamines in various physiological and pathological processes, including motor control, mood, and addiction. By depleting catecholamine levels, researchers can investigate the downstream effects on neuronal signaling and behavior.

  • Drug Development: As an inhibitor of catecholamine synthesis, O-Methyl-D-tyrosine can be a lead compound or a research tool for developing therapeutics for conditions associated with excessive catecholamine production, such as pheochromocytoma or certain psychiatric disorders.

Quantitative Data
CompoundTargetInhibition TypeKi / IC50Reference
O-Methyl-D-tyrosine Tyrosine HydroxylaseCompetitiveNot readily available[6]
α-Methyl-p-tyrosine (AMPT) Tyrosine HydroxylaseCompetitiveKi ≈ 2 µM[7]
Experimental Protocols

This protocol describes a method to determine the inhibitory effect of O-Methyl-D-tyrosine on tyrosine hydroxylase activity in a cell-free assay.[8][9]

Materials:

  • Purified or partially purified tyrosine hydroxylase (e.g., from rat striatum homogenate)

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • O-Methyl-D-tyrosine

  • Assay buffer (e.g., HEPES, pH 7.2)

  • Perchloric acid

  • HPLC with electrochemical detection (HPLC-ECD)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, catalase, ferrous ammonium sulfate, and BH₄.

  • Add Inhibitor: Add varying concentrations of O-Methyl-D-tyrosine to the reaction tubes. Include a vehicle control.

  • Pre-incubation: Add the tyrosine hydroxylase enzyme preparation and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding L-tyrosine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Terminate Reaction: Stop the reaction by adding perchloric acid.

  • Quantify L-DOPA: Centrifuge to pellet precipitated proteins. Filter the supernatant and quantify the amount of L-DOPA produced using HPLC-ECD.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of O-Methyl-D-tyrosine and determine the IC50 value.

This protocol outlines the use of in vivo microdialysis to measure the effect of O-Methyl-D-tyrosine on extracellular catecholamine levels in a specific brain region of a freely moving animal.[6]

Materials:

  • Animal model (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • O-Methyl-D-tyrosine

  • HPLC-ECD system for catecholamine analysis

Procedure:

  • Surgical Implantation: Under anesthesia, implant a guide cannula targeting the brain region of interest (e.g., striatum) using a stereotaxic apparatus. Allow the animal to recover.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

  • Administer Inhibitor: Administer O-Methyl-D-tyrosine systemically (e.g., via intraperitoneal injection). Dosages for tyrosine analogs typically range from 100 to 400 mg/kg.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Catecholamine Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ECD.

  • Data Analysis: Compare the post-administration catecholamine levels to the baseline levels to determine the effect of O-Methyl-D-tyrosine.

Visualization of Mechanism of Action

th_inhibition cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate-limiting step) Tyrosine->TH LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine Catecholamines Other Catecholamines Dopamine->Catecholamines OMeDTyr O-Methyl-D-tyrosine OMeDTyr->TH Competitive Inhibition

Caption: Inhibition of tyrosine hydroxylase by O-Methyl-D-tyrosine.

Conclusion

This compound, through its distinct L- and D-isomers, provides a multifaceted toolkit for researchers. O-Methyl-L-tyrosine allows for precise modification of proteins to study the intricacies of cellular signaling, particularly tyrosine phosphorylation. O-Methyl-D-tyrosine, on the other hand, offers a means to modulate neurotransmitter synthesis, enabling investigations into the roles of catecholamines in health and disease. A clear understanding of the unique properties and applications of each isomer is essential for leveraging this versatile compound to its full potential in biological and biomedical research.

References

Application Notes and Protocols for HPLC Analysis of H-DL-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the chiral separation and quantitative analysis of H-DL-Tyrosine methyl ester hydrochloride (H-DL-TYR(ME)-OH) using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.

Introduction

This compound is a racemic mixture of the D and L enantiomers of tyrosine methyl ester. The ability to separate and quantify these enantiomers is crucial for various applications, including pharmaceutical development, where the stereochemistry of a molecule can significantly impact its pharmacological activity. This document outlines a robust HPLC method for the enantioselective analysis of this compound. The described method is based on the established principles of chiral chromatography for similar amino acid derivatives.[1][2]

Principle of the Method

The analytical method employs chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The separation of the D and L enantiomers of H-TYR(ME)-OH is achieved through their differential interactions with the chiral selector immobilized on the stationary phase. Detection is performed using a UV detector, leveraging the chromophoric nature of the tyrosine moiety.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector is required.

  • Chiral HPLC Column: A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended for the separation of underivatized amino acid enantiomers.[1]

  • Reagents and Solvents:

    • This compound reference standard (>98% purity)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM solution of ammonium acetate in deionized water and adjust the pH to approximately 4.0 with formic acid.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be necessary depending on the specific instrument and column used.

ParameterRecommended Condition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60% B; 30-31 min: 60-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 225 nm or 274 nm

Data Presentation and System Suitability

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of each enantiomer against its concentration.

System Suitability

To ensure the performance and reliability of the chromatographic system, the following system suitability parameters should be monitored.

ParameterAcceptance Criteria
Resolution (Rs) between enantiomers > 1.5
Tailing Factor (T) for each peak 0.8 - 1.5
Theoretical Plates (N) for each peak > 2000
Relative Standard Deviation (RSD) of peak area (n=6) < 2.0%
Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the analysis of this compound based on the described method.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
H-D-TYR(ME)-OH9.81.12500
H-L-TYR(ME)-OH13.41.22800
ParameterValue
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Solvent A->B C Perform Serial Dilutions B->C D Inject into HPLC System C->D E Chiral Separation on Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Enantiomer Concentrations H->I

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Chromatographic Parameters

The following diagram shows the logical relationship between key chromatographic parameters and the desired outcome of the separation.

G cluster_input Input Parameters cluster_output Desired Outcomes Column Chiral Stationary Phase Resolution Good Resolution (Rs > 1.5) Column->Resolution MobilePhase Mobile Phase Composition MobilePhase->Resolution PeakShape Symmetrical Peaks (T ~ 1) MobilePhase->PeakShape FlowRate Flow Rate AnalysisTime Reasonable Analysis Time FlowRate->AnalysisTime Temperature Column Temperature Temperature->Resolution Temperature->PeakShape

Caption: Interplay of HPLC parameters for chiral separation.

Conclusion

The protocol described in these application notes provides a reliable and robust starting point for the quantitative analysis of this compound enantiomers using chiral HPLC with UV detection. This method is suitable for routine quality control and research applications. It is important to note that the provided parameters may require optimization based on the specific instrumentation and sample matrix being analyzed. For analyses requiring higher sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

References

Troubleshooting & Optimization

Technical Support Center: H-DL-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving dissolution issues with H-DL-TYR(ME)-OH (O-Methyl-DL-tyrosine).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: The solubility of this compound in neutral aqueous solutions can be limited due to its chemical structure. The presence of the O-methyl group on the phenol ring increases the hydrophobicity of the molecule compared to its parent amino acid, DL-Tyrosine. Like many amino acid derivatives, its solubility is lowest at its isoelectric point (pI), where the net charge of the molecule is zero, minimizing its interaction with polar water molecules.[1]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: As a general starting point, it is recommended to first attempt dissolution in high-purity, sterile water, as some solubility has been reported (e.g., 2 mg/mL for the L-isomer, potentially requiring sonication).[2] If this is unsuccessful, the next step would be to try small amounts of organic solvents like DMSO or DMF, followed by dilution with your aqueous buffer.[3] For related compounds like L-Tyrosine Methyl Ester Hydrochloride, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone have been shown to be effective.[4]

Q3: How does pH adjustment affect the solubility of this compound?

A3: Adjusting the pH of the solvent away from the compound's isoelectric point (pI) will increase its net charge, thereby enhancing its solubility in aqueous solutions.[1] Since this compound has a basic amino group and an acidic carboxylic acid group, its charge is pH-dependent.

  • In acidic conditions (pH < pI): The amino group is protonated (-NH3+), giving the molecule a net positive charge. Trying a dilute acidic solution (e.g., 10-25% acetic acid) may improve solubility.[1][5]

  • In basic conditions (pH > pI): The carboxylic acid group is deprotonated (-COO-), giving the molecule a net negative charge. A dilute basic solution (e.g., <50 µl of NH4OH) could be tested.[5]

Q4: My compound dissolved in DMSO but precipitated when I added it to my aqueous buffer. What happened?

A4: This is a common issue for compounds with low aqueous solubility.[6] The compound is soluble in the 100% organic solvent but crashes out of solution when the polarity of the solvent mixture increases significantly upon addition to the aqueous buffer. This indicates that the final concentration in the buffer exceeds the compound's solubility limit in that specific solvent mixture. To mitigate this, you can try slowly adding the DMSO stock solution dropwise into the vortexing buffer to avoid localized high concentrations.

Q5: Can I heat the solution to help dissolve my this compound?

A5: Gentle warming (e.g., to 37°C) can be an effective method to increase the rate of dissolution for many compounds.[7] However, it is crucial to avoid excessive or prolonged heating, as this could lead to the degradation of the compound.[7] Always monitor the solution and use the lowest effective temperature.

Troubleshooting Dissolution Issues

If you are experiencing difficulty dissolving this compound, follow this systematic workflow to identify and resolve the issue.

G cluster_0 Start: Lyophilized this compound cluster_1 Initial Steps cluster_2 pH Adjustment cluster_3 Organic Solvents cluster_4 Outcome start Begin with a small aliquot of compound step1 Add high-purity H2O. Vortex vigorously. start->step1 step2 Sonicate in a water bath for 5-10 minutes. step1->step2 Insoluble? step3 Try 10% Acetic Acid (Acidic pH) step2->step3 Insoluble? success Compound Dissolved step2->success Soluble step4 Try dilute NH4OH (Basic pH) step3->step4 Insoluble? step3->success Soluble step5 Dissolve in minimal DMSO (<1%). Slowly add to aqueous buffer. step4->step5 Insoluble? step4->success Soluble step6 Try alternative solvents: DMF, Acetonitrile, Methanol. step5->step6 Precipitation or Insoluble? step5->success Soluble step6->success Soluble fail Still Undissolved: Consider formulation development or custom synthesis. step6->fail Insoluble?

Caption: Troubleshooting workflow for dissolving this compound.

Data Summary: Solubility of Tyrosine Derivatives

The following table summarizes solubility data for this compound and related compounds from various sources. This data can be used as a guide for solvent selection.

CompoundSolventSolubilityReference
H-Tyr(Me)-OH (L-isomer)Water2 mg/mL (Requires sonication)[2]
L-Tyrosine Methyl Ester HydrochlorideWaterFaint turbidity[4]
L-Tyrosine Methyl Ester HydrochlorideDMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[4]
α-Methyl-DL-tyrosine methyl ester HClDMSO≥20 mg/mL
α-Methyltyrosine methyl ester HClWater10 mg/mL (Requires sonication)[8]
α-Methyltyrosine methyl ester HClDMSO4.55 mg/mL (Requires sonication, warming, and freshly opened DMSO)[8]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine the optimal solvent for this compound without using the entire batch of the compound.[1]

  • Aliquot Compound: Carefully weigh out a small, precise amount of lyophilized this compound (e.g., 1-2 mg) into a microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of the first solvent to be tested (e.g., sterile, distilled water) to achieve a high starting concentration.

  • Mechanical Agitation: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes to break up any aggregates.

  • Visual Inspection: Check the solution for any visible particulate matter. A clear solution indicates complete dissolution.

  • Iterative Testing: If the compound remains insoluble, lyophilize the sample to remove the solvent. Once dry, repeat steps 2-5 with the next solvent in the troubleshooting workflow (e.g., 10% acetic acid, DMSO).

  • Scale-Up: Once an effective solvent system is identified, use the determined conditions to dissolve the remainder of your compound.

Protocol 2: Dissolution in an Organic Co-Solvent

Use this protocol when an organic solvent is required for initial solubilization.

  • Prepare Stock Solution: Add a minimal volume of high-purity, anhydrous DMSO (or DMF) to the weighed this compound to create a concentrated stock solution. Vortex or sonicate until fully dissolved.

  • Prepare Aqueous Buffer: In a separate, larger tube, prepare the final aqueous buffer for your experiment.

  • Slow Dilution: While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution drop-by-drop. This helps prevent the compound from precipitating out of the solution.

  • Final Concentration: Ensure the final concentration of the organic solvent in your working solution is as low as possible (typically <1%) to avoid interfering with biological assays.[6]

G cluster_structure This compound Structure cluster_solubility Solubility Factors A Carboxylic Acid (-COOH) (Hydrophilic, Acidic) S1 Aqueous solubility is pH-dependent due to ionizable -COOH and -NH2 groups. A->S1 B Amine Group (-NH2) (Hydrophilic, Basic) B->S1 C O-Methylated Phenyl Ring (Hydrophobic) S2 Hydrophobic ring limits water solubility, favoring organic solvents like DMSO. C->S2

Caption: Relationship between this compound's structure and its solubility.

References

Improving the stability of DL-Tyrosine methyl ester hydrochloride solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of DL-Tyrosine methyl ester hydrochloride solutions during experiments.

I. Troubleshooting Unstable DL-Tyrosine Methyl Ester Hydrochloride Solutions

This section addresses common issues encountered with the stability of DL-Tyrosine methyl ester hydrochloride solutions, offering potential causes and actionable solutions.

Observation Potential Cause Recommended Solution
Decreased compound efficacy or inconsistent results over time. Hydrolysis: The ester group is susceptible to hydrolysis, breaking down into DL-Tyrosine and methanol, especially in aqueous solutions. This is accelerated by non-optimal pH and higher temperatures.- pH Control: Maintain the solution pH within the optimal stability range (acidic pH is generally preferred for ester hydrochlorides). Use appropriate buffer systems. - Temperature Control: Prepare solutions fresh and use them promptly. If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles. - Solvent Choice: For long-term storage, consider using anhydrous aprotic organic solvents like DMSO, though stability in these should also be verified.
Precipitate formation in the solution. pH Shift: Changes in pH can affect the solubility of the compound or its degradation products. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent system, especially after temperature changes.- Verify pH: Regularly check and adjust the pH of your stock and working solutions. - Solubility Check: Consult solubility data for your specific solvent and temperature. You may need to prepare a more dilute solution or use a different solvent.[1]
Discoloration of the solution (e.g., yellowing). Oxidation: The tyrosine moiety is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.- Protect from Light: Store solutions in amber vials or protect them from light exposure. - Use High-Purity Solvents: Use deoxygenated solvents where possible. - Chelating Agents: Consider adding a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for DL-Tyrosine methyl ester hydrochloride in solution?

A1: The primary degradation pathway is hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[2][3] The hydrolysis product is DL-Tyrosine and methanol. Oxidation of the tyrosine ring is another potential degradation pathway.

Q2: What is the optimal pH for storing a solution of DL-Tyrosine methyl ester hydrochloride?

A2: Generally, a slightly acidic pH is recommended to minimize the rate of hydrolysis for ester hydrochloride compounds.[4] The hydrochloride salt itself contributes to an acidic pH upon dissolution in water. However, the optimal pH for stability versus experimental requirements must be balanced. It is advisable to perform a pH stability profile for your specific experimental conditions.

Q3: How should I prepare and store stock solutions?

A3: For short-term use, stock solutions can be prepared in high-purity water or an appropriate buffer. It is recommended to prepare solutions fresh. For longer-term storage, dissolve the compound in an anhydrous aprotic solvent such as DMSO and store in tightly sealed vials at -20°C or -80°C.[5] Aliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles.

Q4: Can I use buffers to stabilize my solution? What type of buffer is recommended?

A4: Yes, buffers are essential for maintaining a stable pH.[6][7][8] The choice of buffer depends on the desired pH range for your experiment. Phosphate or citrate buffers are commonly used. However, it is important to note that buffer components can sometimes interact with the compound or influence the reaction under study.[7][9] It is recommended to verify the compatibility of the buffer system with your experimental setup.

Q5: My experiment requires a neutral or slightly basic pH. How can I minimize degradation?

A5: If your experiment requires a pH outside the optimal stability range, it is critical to minimize the time the compound is in that solution. Prepare the solution immediately before use. Keep the solution on ice to slow down the degradation rate. Consider performing a pilot study to quantify the rate of degradation at your experimental pH to understand the time window for reliable results.

III. Experimental Protocols

Protocol 1: Determination of DL-Tyrosine Methyl Ester Hydrochloride Stability by HPLC

This protocol outlines a method to quantify the degradation of DL-Tyrosine methyl ester hydrochloride over time under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • DL-Tyrosine methyl ester hydrochloride
  • HPLC-grade water, acetonitrile, and methanol
  • Trifluoroacetic acid (TFA)
  • Various buffers (e.g., phosphate, citrate) at desired pH values
  • HPLC system with a UV detector and a C18 reversed-phase column

2. Procedure:

  • Standard Preparation: Prepare a stock solution of DL-Tyrosine methyl ester hydrochloride of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve.
  • Sample Preparation: Prepare solutions of DL-Tyrosine methyl ester hydrochloride (e.g., 0.1 mg/mL) in the different aqueous buffer solutions (e.g., pH 4, 7, 9) or solvents to be tested.
  • Incubation: Incubate the sample solutions at desired temperatures (e.g., 4°C, 25°C, 40°C).
  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample solution.
  • HPLC Analysis:
  • Mobile Phase: A typical mobile phase could be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 274 nm.
  • Injection Volume: 10 µL.
  • Analyze the standards and samples.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
  • Use the calibration curve to determine the concentration of DL-Tyrosine methyl ester hydrochloride remaining in each sample at each time point.
  • Plot the concentration versus time for each condition to determine the degradation rate.

Protocol 2: Monitoring Hydrolysis by Titration

This protocol provides a classical method to follow the hydrolysis of the ester by titrating the carboxylic acid product.

1. Materials:

  • DL-Tyrosine methyl ester hydrochloride
  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Phenolphthalein indicator
  • Ice bath
  • Burette, pipettes, and conical flasks

2. Procedure:

  • Prepare a solution of DL-Tyrosine methyl ester hydrochloride in a known concentration of HCl at a specific temperature.
  • At time zero, and at regular intervals thereafter, withdraw a known volume of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.
  • Titrate the solution with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first persistent pink color.
  • To determine the final concentration of acid when the reaction is complete, heat a separate aliquot of the reaction mixture to accelerate the hydrolysis to completion, cool, and then titrate.

3. Data Analysis:

  • The amount of NaOH used at each time point corresponds to the HCl catalyst plus the DL-Tyrosine carboxylic acid formed.
  • Calculate the concentration of the ester remaining at each time point.
  • Plot the appropriate function of concentration versus time (e.g., ln[ester] vs. time for first-order kinetics) to determine the rate constant of hydrolysis.

IV. Quantitative Data Summary

The following tables present representative data on the stability of DL-Tyrosine methyl ester hydrochloride solutions under different conditions. Note: This data is illustrative and may not represent actual experimental results.

Table 1: Effect of pH on the Stability of a 0.1 mg/mL DL-Tyrosine Methyl Ester Hydrochloride Solution at 25°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
299.898.595.2
499.697.190.8
899.294.382.4
2497.684.260.1
4895.370.936.1

Table 2: Effect of Temperature on the Stability of a 0.1 mg/mL DL-Tyrosine Methyl Ester Hydrochloride Solution at pH 7.0

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
299.998.596.3
499.897.192.8
899.694.386.1
2498.884.265.7
4897.670.943.2

V. Visualizations

Signaling Pathways and Experimental Workflow

The stability of DL-Tyrosine methyl ester hydrochloride is critical in various biological studies, particularly those involving neurotransmitter synthesis and receptor tyrosine kinase signaling pathways.

Neurotransmitter_Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthesis pathway of catecholamine neurotransmitters from tyrosine.[10][11][12][13][14][15]

RTK_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MAPK) Adaptor->Signaling_Cascade Activation Response Cellular Response (Growth, Proliferation, etc.) Signaling_Cascade->Response

Caption: Simplified overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.[12][16][17][18][19]

Experimental_Workflow start Start: Prepare Solutions incubation Incubate at Defined Conditions (pH, Temp) start->incubation sampling Sample at Time Intervals incubation->sampling analysis Analyze Samples (e.g., HPLC, Titration) sampling->analysis data_processing Calculate Remaining Compound Concentration analysis->data_processing results Determine Degradation Rate data_processing->results

Caption: General experimental workflow for assessing the stability of a solution.

References

Common experimental errors with H-DL-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-TYR(ME)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as DL-O-Methyltyrosine, is a synthetic amino acid derivative of tyrosine.[1][2] The "DL" indicates that it is a racemic mixture of both D and L enantiomers. The "(ME)" signifies that the hydroxyl group on the phenyl ring of tyrosine is methylated. This modification can alter properties such as hydrogen bonding capacity and steric interactions, which can be useful in peptidomimetic design to enhance receptor affinity and selectivity.[3] It is commonly used in peptide synthesis and other biochemical applications.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and purity of this compound. For long-term storage, it is recommended to keep the solid powder at -20°C for up to 3 years.[6] For solutions, it is best to aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[7][8][9]

Q3: What solvents are suitable for dissolving this compound?

A3: The solubility of tyrosine and its derivatives can be challenging in aqueous solutions at neutral pH.[10][11] For this compound and similar compounds, solubility is often higher in organic solvents like DMSO or DMF, especially for applications like peptide synthesis.[4][12] For aqueous solutions, adjusting the pH can improve solubility. For instance, DL-Tyrosine is soluble in 0.1 M NaOH and 0.1 M HCl with warming.[6] If using water as a stock solution, it is advisable to filter and sterilize it before use.[7]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

Q: I am having difficulty dissolving this compound in my neutral pH aqueous buffer for a biological assay. What can I do?

A: This is a common issue with tyrosine derivatives.[11] Here are a few troubleshooting steps:

  • pH Adjustment: Try dissolving the compound in a slightly acidic or basic solution first, and then neutralizing it. DL-Tyrosine's solubility, for example, is significantly increased in acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions.[6]

  • Use of Co-solvents: Consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol in your buffer.[10] However, ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication and Warming: Gentle warming and sonication can aid in dissolution.[6] Be cautious with temperature to avoid degradation.

  • Dipeptide Forms: For cell culture applications, using a more soluble dipeptide form of tyrosine, such as Glycyl-L-tyrosine, can be an effective strategy.[11]

Issue 2: Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Q: My peptide synthesis yield is low when incorporating this compound. What could be the cause and how can I improve it?

A: Low coupling efficiency with sterically hindered or modified amino acids like O-Methyl-tyrosine is a known challenge in SPPS.[4] Here are some strategies to improve the yield:

  • Double Coupling: Perform the coupling reaction twice to ensure all available amino groups on the resin have reacted.[4]

  • Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Consider using more potent activating reagents such as HBTU or HATU.[5]

  • Extended Reaction Time and Increased Concentration: Increasing the reaction time (e.g., to 2-4 hours) and using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.[4][5]

  • Monitoring Coupling Completion: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next step.[5]

Issue 3: Impurities in the Final Product after Synthesis or Purification

Q: I am observing unexpected peaks during HPLC analysis of my product containing this compound. What are the potential sources of these impurities?

A: Impurities can arise from several sources during synthesis and purification. Common impurities include:

  • Racemization: Harsh reaction conditions can lead to racemization, which might be a concern if you are starting with a specific enantiomer.[13]

  • Side-chain Reactions: Although the O-methyl group is relatively stable, extreme conditions could potentially lead to side reactions.[3]

  • Residual Reagents and Solvents: Incomplete removal of reagents, scavengers (like p-cresol or thioanisole used during cleavage), or solvents from the synthesis and purification steps is a common source of impurities.[5][13]

  • Incomplete Deprotection: If using protecting groups, their incomplete removal can result in impurities.

To address this, ensure thorough washing of the resin during SPPS, optimize cleavage conditions, and refine your purification method, such as by modifying the HPLC gradient.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Related Compounds

FormStorage TemperatureDurationCitation(s)
Powder-20°C3 years[6]
Powder4°C2 years[6]
In Solvent-80°C6 months[7][8][9]
In Solvent-20°C1 month[7][8][9]

Table 2: Solubility of Tyrosine Derivatives in Various Solvents

CompoundSolventSolubilityCitation(s)
DL-TyrosineH₂O< 0.1 mg/mL (insoluble)[6]
DL-Tyrosine0.1 M NaOH10 mg/mL (with sonication and warming)[6]
DL-Tyrosine0.1 M HCl5 mg/mL (with sonication and warming)[6]
Fmoc-D-Tyr(Me)-OHDMSO100 mg/mL (with sonication)[12]
H-Tyr-OMe.HClDMSO100 mg/mL (with sonication)[9]

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from general methods for purity analysis of amino acid derivatives and can be used to assess the chemical purity of this compound.[13][14]

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection: UV at 220 nm or 280 nm.

    • Injection Volume: 10-20 µL.[14]

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the compound by calculating the peak area percentage of the main peak relative to the total peak area.

Protocol 2: General Procedure for Incorporating this compound in Boc-SPPS

This protocol provides a general method for the manual solid-phase synthesis of a peptide containing this compound using the Boc strategy.[5]

  • Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2-5 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

  • Amino Acid Coupling (this compound):

    • Dissolve Boc-protected this compound (3 equivalents) and an activating agent like HOBt (3 equivalents) in DMF.

    • Add a coupling reagent like DCC (3 equivalents) and stir for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (3 equivalents) and agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Capping:

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).[5]

    • If coupling is complete (yellow beads), proceed to wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin and dry it under vacuum. Cleave the peptide from the resin using a strong acid like HF or TFMSA with appropriate scavengers (e.g., p-cresol, thioanisole) for 1-2 hours at 0°C.[5]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash the pellet, and dry. Purify the crude peptide by RP-HPLC.[4]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Strategy cluster_implementation Implementation & Verification cluster_outcome Outcome Problem Experimental Issue Encountered (e.g., Low Yield, Impurity) Analysis Analyze Potential Causes: - Reagent Quality? - Protocol Step? - Instrument Calibration? Problem->Analysis Start Troubleshooting Strategy Formulate Troubleshooting Strategy Analysis->Strategy Implement Implement Changes: - Use Fresh Reagents - Modify Protocol (e.g., Double Coupling) - Recalibrate Instrument Strategy->Implement Verify Run Confirmatory Experiment with Controls Implement->Verify Success Problem Resolved Verify->Success Positive Result Failure Problem Persists Verify->Failure Negative Result Failure->Analysis Re-evaluate Causes

Caption: A general workflow for troubleshooting experimental errors.

SPPS_Cycle Resin Peptide-Resin Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Coupling 3. Coupling (Activated Boc-AA, DIEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 KaiserTest 5. Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) NextCycle Start Next Cycle KaiserTest->NextCycle Negative (Complete)

Caption: The cycle for incorporating an amino acid in Boc-SPPS.

Signaling_Pathway Ligand Peptidomimetic (contains this compound) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

References

Technical Support Center: Optimizing H-DL-TYR(ME)-OH Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of H-DL-TYR(ME)-OH for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential effects on cells?

This compound, or O-Methyl-DL-tyrosine, is a synthetic derivative of the amino acid tyrosine. While specific research on the cellular effects of the DL-racemic mixture is limited, related compounds like O-Methyl-D-tyrosine are known to act as competitive inhibitors of tyrosine hydroxylase.[1] This enzyme is crucial for the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Therefore, this compound may influence signaling pathways regulated by these neurotransmitters. It is essential to experimentally determine its effect on your specific cell line, as high concentrations of tyrosine derivatives can be cytotoxic or inhibit cell growth.[2]

Q2: How should I prepare a stock solution of this compound?

The solubility of tyrosine and its derivatives can be challenging in standard neutral pH cell culture media.[2][3] For cell-based assays, preparing a concentrated stock solution in an organic solvent like DMSO is recommended.[1] This allows for dilution into the culture medium while keeping the final solvent concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.

Q3: What is a good starting concentration range for my cell viability experiments?

Troubleshooting Guide

Q1: I'm observing precipitation of the compound in my culture medium. What should I do?

This is a common issue with tyrosine derivatives due to their low solubility at neutral pH.[2][4]

  • Lower the final concentration: Your working concentration might be too high.

  • Check your stock solution: Ensure the stock solution is fully dissolved before diluting it into the medium. Gentle warming or vortexing might help.

  • Prepare fresh dilutions: Do not store diluted solutions in aqueous media for extended periods. Prepare them fresh for each experiment.

  • Consider pH adjustment of the stock: For some tyrosine derivatives, adjusting the pH of a concentrated aqueous stock solution can improve solubility, but this should be done with caution to avoid altering the pH of your cell culture medium.[1][5]

Q2: The results of my cell viability assay show high variability between replicate wells. What could be the cause?

  • Uneven cell seeding: Ensure you have a homogenous single-cell suspension before seeding the plates.

  • Incomplete dissolution of the compound: See the troubleshooting steps for precipitation above.

  • Pipetting errors: Use calibrated pipettes and be careful to avoid introducing bubbles.

  • Edge effects: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile PBS.

Q3: My negative control (untreated cells) shows low viability. What should I do?

  • Check cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Optimize cell seeding density: Too high or too low of a cell density can affect viability.

  • Mycoplasma contamination: Test your cell lines for mycoplasma contamination, which can affect cell health and experimental results.

  • Incubation time: The experimental duration might be too long for your cells to remain viable without a media change.

Data Summary

ParameterRecommendation
Stock Solution Solvent DMSO
Recommended Final DMSO Concentration < 0.5%
Initial Screening Concentration Range 1 nM to 100 µM
Vehicle Control Culture medium with the same final concentration of DMSO

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an MTS Assay

This protocol provides a general framework. Incubation times and cell densities should be optimized for your specific cell line.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and create a single-cell suspension.

    • Count the cells and determine the viability.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to prepare working solutions at 10X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the working solutions to the respective wells. Include wells for untreated cells and vehicle control (medium with the corresponding DMSO concentration).

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[6]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock of this compound in DMSO C Prepare Serial Dilutions (e.g., 1 nM to 100 µM) A->C B Seed Cells in 96-well Plate D Treat Cells with Compound and Controls B->D C->D E Incubate for Desired Time (e.g., 48h) D->E F Add MTS Reagent and Incubate E->F G Measure Absorbance at 490 nm F->G H Calculate % Viability and Plot Dose-Response Curve G->H

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine TH->LDOPA Rate-limiting step Inhibitor This compound (Potential Inhibitor) Inhibitor->TH Competitive Inhibition

Caption: Potential inhibition of the catecholamine synthesis pathway.

References

Troubleshooting O-Methyl-DL-tyrosine synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of O-Methyl-DL-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of O-Methyl-DL-tyrosine?

A1: The most common impurities in synthetically produced O-Methyl-DL-tyrosine include:

  • Unreacted DL-tyrosine: Incomplete methylation leads to the presence of the starting material.

  • N-Methylated byproducts: The amino group of tyrosine can also be methylated, leading to N-Methyl-DL-tyrosine or N,N-Dimethyl-DL-tyrosine.[1]

  • Di-methylated product: Both the hydroxyl and amino groups can be methylated.[2]

  • Residual solvents: Solvents used during the synthesis and purification steps (e.g., methanol, DMF, ethyl acetate) may remain in the final product.[2]

  • Reagents: Traces of the methylating agent or base used in the reaction may be present.

Q2: My O-Methyl-DL-tyrosine synthesis resulted in a very low yield. What are the likely causes?

A2: Low yields in O-Methyl-DL-tyrosine synthesis can be attributed to several factors:

  • Incomplete reaction: This can be due to insufficient methylating agent, a weak base, or suboptimal reaction time and temperature.[1]

  • Side reactions: The formation of N-methylated byproducts is a common cause of reduced yield of the desired O-methylated product.[1]

  • Product loss during workup and purification: O-Methyl-DL-tyrosine has some solubility in water, which can lead to losses during aqueous extraction steps. Adsorption onto purification media like silica gel can also reduce the isolated yield.[1]

  • Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to some degradation of the product.

Q3: How can I minimize the formation of N-methylated impurities?

A3: Minimizing N-methylation is crucial for a clean synthesis. Here are some strategies:

  • Use of a protecting group: Protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before O-methylation is a highly effective strategy.[3] The protecting group can then be removed in a subsequent step.

  • Careful selection of reagents and conditions: Using a milder base and a less reactive methylating agent can sometimes favor O-methylation over N-methylation, although this may require longer reaction times or heating.

  • pH control: Maintaining a specific pH during the reaction can influence the relative nucleophilicity of the phenolic hydroxyl and the amino group.

Q4: What are the recommended methods for purifying crude O-Methyl-DL-tyrosine?

A4: The purification of O-Methyl-DL-tyrosine typically involves one or more of the following techniques:

  • Recrystallization: This is an effective method for removing many impurities, provided a suitable solvent system is identified.

  • Column chromatography: Silica gel column chromatography can be used to separate O-Methyl-DL-tyrosine from less polar impurities.[4]

  • Ion-exchange chromatography: This technique can be very effective for separating amino acids and their derivatives based on their charge.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity by HPLC Co-elution of impurities.Optimize HPLC conditions (e.g., change mobile phase composition, gradient, or column). Use a mass spectrometer (MS) detector for peak purity analysis.[2]
Sample degradation.Ensure proper storage of the sample (cool, dark, and dry).[2] Prepare fresh solutions for analysis.
Incomplete reaction.Increase reaction time, temperature, or the amount of methylating agent. Monitor the reaction progress using TLC or LC-MS.[1]
Presence of Starting Material (DL-tyrosine) Incomplete methylation.Ensure the use of a sufficiently strong base to deprotonate the phenolic hydroxyl group.[1] Increase the equivalents of the methylating agent.
Significant N-Methylation Amino group reactivity.Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) prior to methylation.[1]
Harsh reaction conditions.Use milder reaction conditions (e.g., weaker base, lower temperature).
Difficulty in Removing Reagents/Solvents Inefficient workup.Perform thorough aqueous washes to remove water-soluble reagents. Use a high vacuum to remove residual solvents.
Inappropriate purification.Choose a purification method that effectively separates the product from the specific impurities (e.g., recrystallization from a different solvent system).

Experimental Protocols

Illustrative Synthesis of O-Methyl-DL-tyrosine (without protecting groups)

This protocol is for illustrative purposes and may require optimization.

Materials:

  • DL-Tyrosine

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve DL-tyrosine in anhydrous DMF.

  • Base Addition: Add potassium carbonate to the solution.

  • Methylation: Add methyl iodide to the mixture and stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude O-Methyl-DL-tyrosine by recrystallization or column chromatography.

Visualizations

Synthetic Pathway of O-Methyl-DL-tyrosine

Synthesis_Pathway General Synthetic Pathway for O-Methyl-DL-tyrosine cluster_optional Optional Protection Strategy DL_Tyrosine DL-Tyrosine O_Methylation O-Methylation (e.g., CH3I, K2CO3) DL_Tyrosine->O_Methylation Direct Methylation Protected_Tyrosine N-Protected DL-Tyrosine Protected_Tyrosine->O_Methylation Methylated_Protected N-Protected O-Methyl-DL-tyrosine O_Methylation->Methylated_Protected O_Methyl_DL_Tyrosine O-Methyl-DL-tyrosine O_Methylation->O_Methyl_DL_Tyrosine Deprotection Deprotection Methylated_Protected->Deprotection Deprotection->O_Methyl_DL_Tyrosine

Caption: Synthetic routes to O-Methyl-DL-tyrosine.

Troubleshooting Workflow for O-Methyl-DL-tyrosine Synthesis

Troubleshooting_Workflow Troubleshooting Workflow for O-Methyl-DL-tyrosine Synthesis Start Start Synthesis Reaction Perform O-Methylation Start->Reaction Workup Workup and Purification Reaction->Workup Analysis Analyze Final Product (HPLC, NMR) Workup->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes LowPurity Low Purity Problem->LowPurity Yes Success Synthesis Successful Problem->Success No CheckReaction Check Reaction Conditions: - Reagent stoichiometry - Base strength - Temperature/Time LowYield->CheckReaction CheckWorkup Review Workup/Purification: - Extraction efficiency - Recrystallization solvent - Column conditions LowPurity->CheckWorkup OptimizeReaction Optimize Reaction CheckReaction->OptimizeReaction OptimizePurification Optimize Purification CheckWorkup->OptimizePurification OptimizeReaction->Reaction OptimizePurification->Workup

Caption: A logical workflow for troubleshooting synthesis issues.

References

How to prevent degradation of H-DL-TYR(ME)-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-DL-TYR(ME)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in solution. Ensuring the integrity of this compound is critical for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, or DL-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid tyrosine. In solution, it is susceptible to degradation, primarily through hydrolysis of the methyl ester and oxidation of the phenol ring. This degradation can lead to the formation of impurities, reducing the effective concentration of the active compound and potentially interfering with experimental results.

Q2: What are the primary degradation pathways for this compound in solution?

The two main degradation pathways for this compound are:

  • Hydrolysis: The methyl ester group can be hydrolyzed to form H-DL-Tyrosine-OH and methanol. This reaction is catalyzed by both acidic and basic conditions.

  • Oxidation: The phenol ring of the tyrosine moiety is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, metal ions, and light. This can lead to the formation of various oxidized species, including dityrosine and quinone-type compounds.

Q3: What are the optimal storage conditions for this compound solutions?

To minimize degradation, it is recommended to store this compound as a lyophilized powder at -20°C or below. If a stock solution must be prepared, it should be:

  • Prepared in a sterile, degassed buffer at a slightly acidic pH (e.g., pH 5-6).

  • Aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

  • Stored at -80°C for long-term storage or at 2-8°C for short-term use (a few days).

  • Protected from light by using amber vials or by wrapping the container in foil.

Q4: How can I detect and quantify the degradation of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to separate and quantify this compound from its degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). Degradation is quantified by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradants.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Steps
Degradation of this compound solution 1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature, protected from light, and that freeze-thaw cycles were minimized. 2. Check Solution Age: Use freshly prepared solutions whenever possible. If the solution is old, consider preparing a new batch. 3. Perform Stability Check: Analyze an aliquot of your solution using a stability-indicating HPLC method to determine the percentage of the intact compound remaining.
Incorrect Solution Concentration 1. Re-verify Calculations: Double-check all calculations used for preparing the solution. 2. Confirm Weighing Accuracy: Ensure the analytical balance was properly calibrated and used correctly. 3. Assess Solubility: Visually inspect the solution for any undissolved particles. If solubility is an issue, consider gentle warming or sonication, but be mindful of potential temperature-induced degradation.

Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).

Potential Cause Troubleshooting Steps
Oxidation A yellow or brownish discoloration may indicate oxidation. 1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid may be considered, but its compatibility with the experimental system must be verified. 3. Minimize Headspace: Use vials that are appropriately sized for the solution volume to minimize the air in the headspace.
Hydrolysis and Precipitation The hydrolysis product, H-DL-Tyrosine-OH, has lower solubility in some solvents compared to the methyl ester, which can lead to precipitation. 1. Adjust pH: Ensure the pH of the solution is in the optimal range for stability (slightly acidic). 2. Filter the Solution: If precipitation is observed, the solution can be filtered through a 0.22 µm filter to remove particulates before use, but be aware that this will reduce the concentration of the tyrosine species. It is best to prepare a fresh solution under conditions that prevent precipitation.

Data Presentation

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the expected trend of the hydrolysis rate at different pH values.

Table 1: Influence of pH on the Hydrolysis Rate of Tyrosine Methyl Ester (Illustrative Data)

pHRelative Hydrolysis RatePrimary Catalysis
3-5LowSpecific Acid Catalysis
6-7MinimalApproaching pH of maximum stability
8-10HighSpecific Base Catalysis

Note: This table is illustrative. Actual rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in foil to exclude light.

    • Thermal Degradation: Incubate the stock solution at 70°C in a temperature-controlled oven for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: Linear gradient from 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product H-DL-Tyr-OH + Methanol parent->hydrolysis_product H₂O (Acid/Base Catalyzed) oxidized_products Dityrosine, Quinones, etc. parent->oxidized_products O₂, Metal Ions, Light Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_stability Check Solution Stability start->check_stability is_stable Is solution stable? check_stability->is_stable prepare_new Prepare Fresh Solution is_stable->prepare_new No investigate_other Investigate Other Experimental Parameters (e.g., assay conditions, instrumentation) is_stable->investigate_other Yes end Problem Resolved prepare_new->end investigate_other->end

References

Technical Support Center: DL-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from DL-Tyrosine methyl ester hydrochloride in their experiments. The following information is designed to help you identify, understand, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is DL-Tyrosine methyl ester hydrochloride and where is it used?

A1: DL-Tyrosine methyl ester hydrochloride is a derivative of the amino acid tyrosine.[1] It is commonly used in peptide synthesis and as a precursor for neurotransmitters like dopamine in neuroscience research.[1]

Q2: How can DL-Tyrosine methyl ester hydrochloride interfere with my assay?

A2: Interference from DL-Tyrosine methyl ester hydrochloride primarily stems from the chemical properties of its tyrosine component, specifically the phenolic hydroxyl group. This can lead to several types of assay interference:

  • Optical Interference: The aromatic ring of tyrosine absorbs light in the UV range (around 280 nm), which can interfere with protein quantification methods that rely on absorbance at this wavelength.[2][3]

  • Redox Activity: The phenolic group can be redox-active, potentially interfering with assays that involve redox reactions, such as those measuring metabolic activity or using certain dye chemistries.[4]

  • Fluorescence Quenching: Tyrosine residues are known to quench the fluorescence of certain fluorophores, which can lead to false negative or skewed results in fluorescence-based assays.[5][6]

  • Non-specific Protein Interaction: Compounds with phenolic substructures are recognized as potential Pan-Assay Interference Compounds (PAINS), which can cause false positives through non-specific interactions with proteins.[4][7][8]

  • Interference with Protein Quantification Assays: Tyrosine can directly react with reagents in common protein assays like the bicinchoninic acid (BCA) assay, leading to inaccurate protein concentration measurements.[2][9]

Q3: Is the methyl ester or hydrochloride portion of the molecule also a concern?

A3: The methyl ester and hydrochloride components are less likely to be the primary source of interference in most biochemical assays compared to the phenolic group of tyrosine. However, the hydrochloride salt can affect the pH of unbuffered solutions, and the overall solubility and aggregation properties of the molecule may be influenced by these modifications.

Troubleshooting Guides

If you suspect that DL-Tyrosine methyl ester hydrochloride is interfering with your assay, consult the following troubleshooting guides.

Issue 1: Inaccurate Protein Quantification

If you are using a colorimetric protein assay, such as the BCA or Bradford assay, or measuring absorbance at 280 nm, DL-Tyrosine methyl ester hydrochloride can interfere with your results.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing DL-Tyrosine methyl ester hydrochloride at the same concentration used in your experiment, but without your protein of interest. Measure the signal in your protein assay to determine the extent of direct interference.

  • Choose an Appropriate Assay: If significant interference is observed, consider switching to a protein assay that is less susceptible to interference from tyrosine. The Bradford assay, which relies on the binding of Coomassie dye to basic and aromatic amino acid residues, may show less interference from free tyrosine than the BCA assay.[2][3]

  • Precipitate Protein: For assays like the BCA assay where interference is significant, consider precipitating the protein from your sample to remove interfering small molecules like DL-Tyrosine methyl ester hydrochloride before performing the assay.

Quantitative Data Summary: Interference in Protein Assays

Assay TypeInterfering MechanismPotential Impact on ReadingMitigation Strategy
A280nm Absorbance Aromatic ring absorbanceFalsely high protein concentrationUse a different quantification method or a specific protein assay.
BCA Assay Reduction of Cu2+ by the phenolic groupFalsely high protein concentrationRun a compound-only control and subtract the background. Precipitate protein before assay.
Bradford Assay Dye binding to aromatic ringCan lead to variability and some overestimationGenerally less interference than BCA. Run a compound-only control.
Lowry Assay Folin-Ciocalteu reagent reacts with tyrosineFalsely high protein concentrationUse an alternative protein assay.
Issue 2: Unexpected Results in Fluorescence-Based Assays

DL-Tyrosine methyl ester hydrochloride can interfere with fluorescence assays through quenching or by contributing to background fluorescence.

Troubleshooting Steps:

  • Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of DL-Tyrosine methyl ester hydrochloride at the excitation wavelength of your assay to check for intrinsic fluorescence.

  • Perform a Quenching Control Experiment: Titrate DL-Tyrosine methyl ester hydrochloride into a solution containing your fluorophore (without the biological target) to determine if it quenches the fluorescence.

  • Change Fluorophore: If quenching is significant, consider using a different fluorophore that is less sensitive to quenching by tyrosine.

Logical Workflow for Troubleshooting Assay Interference

G Troubleshooting Workflow for Potential Assay Interference A Suspicion of Assay Interference B Identify Assay Type (e.g., Colorimetric, Fluorescence) A->B C Run Compound-Only Control B->C D Is Interference Observed? C->D E No Interference Detected. Proceed with caution. D->E No F Characterize Interference Mechanism D->F Yes G Implement Mitigation Strategy F->G H Validate Mitigation G->H I Interference Mitigated. Proceed with Experiment. H->I Successful J Interference Persists. Consider alternative assay. H->J Unsuccessful

Caption: A logical workflow for identifying and mitigating assay interference.

Experimental Protocols

Protocol 1: Assessing Interference in the BCA Protein Assay

Objective: To quantify the interference of DL-Tyrosine methyl ester hydrochloride in a BCA protein assay.

Methodology:

  • Prepare a stock solution of DL-Tyrosine methyl ester hydrochloride (e.g., 10 mM in deionized water).

  • Create a dilution series of the compound in the same buffer as your experimental samples. The concentration range should cover the concentration used in your main experiment.

  • Perform the BCA assay on these dilutions according to the manufacturer's instructions, alongside a standard curve of a known protein (e.g., BSA).

  • Measure the absorbance at the appropriate wavelength (typically 562 nm).

  • Plot the absorbance of the DL-Tyrosine methyl ester hydrochloride dilutions. This will show the concentration-dependent interference.

  • Subtract the background absorbance from your experimental samples containing the same concentration of the compound.

Protocol 2: Thiol Reactivity Assessment

Objective: To determine if DL-Tyrosine methyl ester hydrochloride interferes with assays through reactivity with thiol groups.

Methodology:

  • Prepare two sets of your assay reactions.

  • In the first set, perform the standard assay protocol.

  • In the second set, pre-incubate your protein or enzyme with a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) for 15-30 minutes before adding DL-Tyrosine methyl ester hydrochloride.

  • Run both sets of assays and compare the activity of the compound. A significant change in the compound's effect in the presence of DTT suggests reactivity with cysteine residues.[10][11]

Signaling Pathway Interference

Biological matrix components can interfere with signaling pathways. While DL-Tyrosine methyl ester hydrochloride is a single compound, its presence at high concentrations could potentially interfere with pathways involving tyrosine kinases or other enzymes that recognize tyrosine.

cluster_0 Potential Signaling Pathway Interference DL-Tyrosine\nMethyl Ester HCl DL-Tyrosine Methyl Ester HCl Tyrosine Kinase Receptor Tyrosine Kinase Receptor DL-Tyrosine\nMethyl Ester HCl->Tyrosine Kinase Receptor Competitive Inhibition? Downstream Signaling Downstream Signaling Tyrosine Kinase Receptor->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Potential interference with a tyrosine kinase signaling pathway.

References

Adjusting pH for optimal H-DL-TYR(ME)-OH activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for H-DL-TYR(ME)-OH, with a specific focus on pH adjustment for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound?

The optimal pH for this compound activity is highly dependent on the specific application (e.g., enzyme inhibition, cell culture supplementation, peptide synthesis). As a synthetic derivative of the amino acid tyrosine, its charge state and conformation, and consequently its activity, are influenced by the pH of the environment.[1][2][3] It is crucial to experimentally determine the optimal pH for your particular assay or system.

Q2: How does pH affect the properties of tyrosine and its derivatives?

The phenolic hydroxyl group of tyrosine has a pKa value of approximately 10.[2][3] In solutions with a pH below this pKa, the hydroxyl group is protonated, while at a pH above the pKa, it becomes deprotonated (phenolate form). This change in ionization state can alter the molecule's solubility, conformation, and interaction with other molecules, thereby affecting its biological or chemical activity.[1][2] For instance, the fluorescence properties of some tyrosine derivatives are known to be pH-sensitive.[1]

Q3: What are the general solubility characteristics of this compound?

Q4: In what applications is this compound typically used?

This compound is a synthetic amino acid.[4][7] O-methylated tyrosine derivatives, such as Fmoc-Tyr(Me)-OH, are used in solid-phase peptide synthesis and can serve as mimics of phosphotyrosine in biological studies or as inhibitors of enzymes like tyrosine hydroxylase.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no activity of this compound The experimental pH is suboptimal for the intended activity.Perform a pH optimization experiment by testing the activity of this compound across a range of pH values using different buffer systems.
The compound has degraded.Ensure proper storage conditions (typically -20°C for powder) and prepare fresh solutions before use.[4][5] Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation of this compound during the experiment The pH of the solution is near the isoelectric point of the compound, reducing its solubility.[3]Adjust the pH of the buffer to be further from the isoelectric point. You may need to empirically determine the pH range where solubility is highest. Consider using a co-solvent if compatible with your experimental system.
The concentration of the compound exceeds its solubility limit at the given pH.Prepare a more dilute solution or adjust the pH to enhance solubility. L-Tyrosine, for example, has increased solubility at pH values away from its isoelectric point.[6]
Inconsistent experimental results Fluctuations in the pH of the experimental buffer.Use a high-quality buffer with sufficient buffering capacity in the desired pH range. Always verify the pH of your final experimental solution.
The compound may be interacting with components of the buffer.Test different buffer systems to rule out any inhibitory or interfering effects of the buffer components on the activity of this compound.

Experimental Protocols

General Protocol for Determining Optimal pH

This protocol provides a general framework for determining the optimal pH for the activity of this compound in a specific application.

1. Preparation of Buffers:

  • Prepare a series of buffers covering a broad pH range (e.g., pH 4.0 to 10.0) with overlapping buffering capacities.

  • Suggested buffers:

    • Acetate buffer (pH 4.0-5.6)

    • Phosphate buffer (pH 5.8-8.0)

    • Tris buffer (pH 7.5-9.0)

    • Borate buffer (pH 8.0-10.0)

  • Ensure all buffers are prepared at the same ionic strength.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., water, DMSO) to create a concentrated stock solution.[4][5][9] Note that for some derivatives, adjusting the pH of the solvent may be necessary for dissolution.[9]

  • If using water, consider sterile filtering the final working solution.[7]

3. Activity Assay:

  • For each pH value to be tested, set up your specific activity assay.

  • This will involve adding a consistent amount of the this compound stock solution to the reaction mixture containing the appropriate buffer.

  • Ensure the final concentration of this compound is the same across all pH conditions.

  • Include appropriate positive and negative controls.

4. Data Analysis:

  • Measure the desired activity or endpoint for each pH value.

  • Plot the measured activity as a function of pH.

  • The pH at which the highest activity is observed is the optimal pH for your experimental conditions.

Data Presentation

Table 1: pH-Dependent Properties of Tyrosine and Its Derivatives

PropertypH DependenceReference
Ionization of Phenolic Hydroxyl Group The pKa of the phenolic hydroxyl group is approximately 10. It is protonated at lower pH and deprotonated at higher pH.[2][3]
Solubility Generally lowest at the isoelectric point and increases as the pH moves away from the pI. L-Tyrosine has low solubility at neutral pH.[3][6]
Fluorescence The fluorescence emission of some tyrosine derivatives can shift with changes in pH, reflecting the protonation state of the phenolic group.[1][2]
Enzymatic Activity (as a substrate or inhibitor) The activity of enzymes that interact with tyrosine or its derivatives is often pH-dependent, with optimal activity occurring within a specific pH range.[10][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4-10) setup_assay Set up Activity Assay at Each pH prep_buffers->setup_assay prep_stock Prepare this compound Stock Solution add_compound Add this compound prep_stock->add_compound setup_assay->add_compound incubate Incubate add_compound->incubate measure Measure Activity incubate->measure plot_data Plot Activity vs. pH measure->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for Determining the Optimal pH for this compound Activity.

logical_relationship cluster_pH Environmental pH cluster_state Ionization State of Phenolic Group cluster_properties Molecular Properties cluster_activity Functional Outcome low_pH Low pH (< pKa) protonated Protonated (-OH) low_pH->protonated high_pH High pH (> pKa) deprotonated Deprotonated (-O⁻) high_pH->deprotonated solubility Solubility protonated->solubility conformation Conformation protonated->conformation interactions Molecular Interactions protonated->interactions deprotonated->solubility deprotonated->conformation deprotonated->interactions activity Optimal Activity solubility->activity conformation->activity interactions->activity

Caption: Impact of pH on the Properties and Activity of Tyrosine Derivatives.

References

Technical Support Center: O-Methyl-DL-tyrosine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O-Methyl-DL-tyrosine purification. This guide is designed for researchers, scientists, and drug development professionals to provide clear guidance on the common problems encountered during the purification of this compound. Find answers to frequently asked questions, troubleshoot your experiments, and access detailed protocols to ensure the integrity and success of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users might encounter during the purification of O-Methyl-DL-tyrosine.

Q1: I am experiencing low yields after synthesizing O-Methyl-DL-tyrosine. What are the common causes and how can I improve the yield during purification?

A1: Low yields during the synthesis and purification of O-Methyl-DL-tyrosine can be attributed to several factors, including incomplete reactions, side reactions, and product loss during workup and purification steps.[1]

  • Incomplete Methylation: The choice of methylating agent and base is critical for driving the reaction to completion.

  • Side Reactions: N-methylation can occur if the amino group is not adequately protected.

  • Product Loss During Purification: O-Methyl-DL-tyrosine has moderate solubility in common organic solvents, which can lead to losses during extraction and crystallization.[1]

Troubleshooting Tips:

  • Reaction Optimization: Ensure optimal reaction conditions, including temperature and time, to maximize the conversion of the starting material. Monitoring the reaction progress by TLC or LC-MS is recommended.[1]

  • Purification Solvent Selection: Carefully choose solvents for extraction and crystallization to minimize product loss.[1] For recrystallization, consider solvent systems where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2]

  • Chromatography: Column chromatography on silica gel can be employed to separate the desired product from unreacted starting materials and byproducts.[1][3]

Q2: I am having difficulty with the crystallization of O-Methyl-DL-tyrosine. What should I do?

A2: Crystallization can be challenging. Here are some common issues and solutions:

  • No Crystals Form:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of O-Methyl-DL-tyrosine.

    • Concentrate the Solution: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

  • Oiling Out: If an oily layer forms instead of crystals, it may be due to the compound coming out of solution above its melting point or the presence of significant impurities.

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent before cooling slowly.

    • Charcoal Treatment: If impurities are suspected, especially colored ones, you can add activated charcoal to the hot solution, filter it, and then proceed with crystallization.

  • Crystallization is Too Rapid: Fast crystal growth can trap impurities. To slow it down, re-heat the solution and add a bit more solvent than the minimum required for dissolution.

Q3: How can I separate the D and L enantiomers of O-Methyl-DL-tyrosine?

A3: The separation of D and L enantiomers requires a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[4][5] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4]

Q4: My HPLC purification of an O-Methyl-DL-tyrosine containing peptide is giving poor peak shape and resolution. How can I optimize this?

A4: Peptides containing the hydrophobic O-Methyl-DL-tyrosine residue can be challenging to purify by RP-HPLC.[1]

Troubleshooting HPLC Purification of O-Methyl-DL-tyrosine Peptides:

ParameterAdjustmentRationale
Organic Modifier Try different organic modifiers like acetonitrile/isopropanol mixtures.Can alter selectivity and improve the peak shape of hydrophobic peptides.[1]
Ion-Pairing Agent Optimize the concentration of TFA (e.g., 0.05% to 0.1%) or try formic acid.Affects the retention and peak shape of the peptide.[1]
Gradient Slope Use a shallower gradient around the elution point of your peptide.Increases the separation between the target peptide and closely eluting impurities.[1]
Column Temperature Increase the column temperature (e.g., to 40-60 °C).Can reduce viscosity, improve mass transfer, and disrupt peptide aggregates, leading to sharper peaks.[1]
Column Chemistry If using a C18 column, try a C8 or C4 column.Less hydrophobic stationary phases can reduce strong retention and improve peak shape for very hydrophobic peptides.[1]

Experimental Protocols

General Recrystallization Procedure

Objective: To purify crude O-Methyl-DL-tyrosine by recrystallization.

Materials:

  • Crude O-Methyl-DL-tyrosine

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Glass stirring rod

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Water and ethanol are common starting points for amino acid derivatives.[6]

  • Dissolution: Place the crude O-Methyl-DL-tyrosine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals completely.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the D and L enantiomers of O-Methyl-DL-tyrosine.

Materials:

  • O-Methyl-DL-tyrosine sample

  • Reference standards for O-Methyl-D-tyrosine and O-Methyl-L-tyrosine

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)[4][7]

  • HPLC-grade solvents (e.g., methanol, water)

  • Acidic modifier (e.g., formic acid)

HPLC Conditions:

ParameterRecommended Setting
Column Astec CHIROBIOTIC® T or similar teicoplanin-based chiral stationary phase[4]
Mobile Phase A mixture of methanol and water with a small amount of acid (e.g., Methanol/Water 80:20, v/v with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5-20 µL

Procedure:

  • Sample Preparation: Prepare a solution of the O-Methyl-DL-tyrosine sample in the mobile phase at a known concentration (e.g., 1 mg/mL).[7]

  • Standard Preparation: Prepare solutions of the D and L standards in the mobile phase.

  • Analysis:

    • Inject the L-isomer standard to determine its retention time.

    • Inject the D-isomer standard to determine its retention time.

    • Inject the O-Methyl-DL-tyrosine sample.

  • Data Interpretation: Analyze the chromatogram of the sample to determine the ratio of the D and L enantiomers based on their peak areas.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude O-Methyl-DL-tyrosine from reaction mixture recrystallization Recrystallization synthesis->recrystallization Initial Cleanup column_chromatography Column Chromatography synthesis->column_chromatography Alternative Cleanup pure_dl Pure O-Methyl-DL-tyrosine recrystallization->pure_dl column_chromatography->pure_dl chiral_hplc Chiral HPLC pure_d Pure O-Methyl-D-tyrosine chiral_hplc->pure_d pure_l Pure O-Methyl-L-tyrosine chiral_hplc->pure_l pure_dl->chiral_hplc Enantiomeric Separation purity_check Purity & Yield Analysis pure_dl->purity_check pure_d->purity_check pure_l->purity_check

Caption: General workflow for the purification of O-Methyl-DL-tyrosine.

Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Separation of Enantiomers cause1 Incorrect Chiral Stationary Phase (CSP) start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Low Column Temperature start->cause3 solution1 Select a different CSP (e.g., teicoplanin-based) cause1->solution1 solution2 Optimize mobile phase (e.g., adjust solvent ratio, change modifier) cause2->solution2 solution3 Increase column temperature cause3->solution3

Caption: Troubleshooting guide for chiral HPLC separation of O-Methyl-DL-tyrosine enantiomers.

References

Avoiding off-target effects of H-DL-TYR(ME)-OH in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-DL-TYR(ME)-OH. The focus is on identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended use in experiments?

This compound, also known as O-methyl-DL-tyrosine, is a synthetic derivative of the amino acid tyrosine. In this compound, the hydroxyl group on the phenyl ring of tyrosine is methylated. As a racemic mixture, it contains both the D- and L-isomers. Its primary intended use is often as a research tool for studying amino acid metabolism, protein synthesis, and cellular signaling pathways where tyrosine is involved. The methylated hydroxyl group can prevent phosphorylation at this site, making it a useful tool to investigate the role of tyrosine phosphorylation. It can also be used in peptide synthesis to incorporate a modified tyrosine residue.[1][2][3]

Q2: What are the potential off-target effects of this compound?

Due to its structural similarity to L-tyrosine, this compound may have several off-target effects. These can include:

  • Competition with L-tyrosine uptake: It may compete with natural L-tyrosine for transport into cells via amino acid transporters.[4]

  • Inhibition of Tyrosine Hydroxylase: Although less potent than its alpha-methylated counterpart (metyrosine), it might exhibit some inhibitory activity towards tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[5][6]

  • Misincorporation into proteins: The L-isomer of this compound could be mistakenly incorporated into newly synthesized proteins in place of L-tyrosine, potentially altering their structure and function.

  • Alteration of cellular signaling: By preventing phosphorylation on the tyrosine residue, it could interfere with signaling pathways that rely on tyrosine kinase activity.

Q3: My cells are showing unexpected toxicity or altered growth rates after treatment with this compound. What could be the cause?

Unexpected cellular responses can arise from off-target effects. High concentrations of tyrosine analogs have been shown to cause toxicity.[7] The observed effects could be due to:

  • Disruption of normal protein function: Misincorporation of H-L-TYR(ME)-OH into essential proteins could lead to misfolded or non-functional proteins, triggering cellular stress responses and affecting viability.

  • Depletion of intracellular L-tyrosine: Competitive inhibition of L-tyrosine transporters could lead to a deficiency of this essential amino acid, impairing protein synthesis and cell growth.

  • Perturbation of catecholamine levels: Inhibition of tyrosine hydroxylase could disrupt the levels of neurotransmitters like dopamine, norepinephrine, and epinephrine, which can be toxic to certain cell types.

Q4: How can I confirm that the observed phenotype in my experiment is due to the intended on-target effect of this compound and not an off-target effect?

Distinguishing between on-target and off-target effects is critical. A multi-faceted approach is recommended:

  • Dose-response analysis: On-target effects should typically occur at lower concentrations, while off-target effects may only appear at higher concentrations.

  • Use of control compounds: Compare the effects of this compound with L-tyrosine (positive control for uptake and incorporation) and a structurally unrelated compound with a similar expected on-target effect.

  • Rescue experiments: If you suspect depletion of intracellular L-tyrosine, try supplementing the culture medium with excess L-tyrosine to see if it reverses the observed phenotype.

  • Target knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the phenotype of the knockdown/knockout matches the effect of this compound, it supports an on-target mechanism.

Troubleshooting Guides

Problem Possible Cause (Off-Target Effect) Recommended Action
Reduced protein expression of interest Competition with L-tyrosine for cellular uptake, leading to reduced availability for protein synthesis.1. Perform a dose-response curve to find the minimal effective concentration. 2. Supplement the medium with additional L-tyrosine (rescue experiment). 3. Measure intracellular L-tyrosine levels via HPLC or a commercial assay kit.[8]
Altered neurotransmitter levels in neuronal cultures Inhibition of tyrosine hydroxylase, a key enzyme in catecholamine synthesis.[6]1. Measure the levels of dopamine, norepinephrine, and their metabolites using HPLC-ECD. 2. Compare the effect to a known tyrosine hydroxylase inhibitor like metyrosine.[5]
Unexpected changes in cell signaling pathways (e.g., altered phosphorylation of downstream targets) The methylated hydroxyl group prevents phosphorylation, thus acting as a competitive inhibitor for tyrosine kinases.1. Perform Western blot analysis to check the phosphorylation status of key signaling proteins. 2. Use a non-methylated tyrosine control in parallel experiments.
General cellular toxicity or apoptosis Misincorporation of the L-isomer into proteins, leading to protein misfolding and cellular stress.1. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion). 2. Analyze for markers of the unfolded protein response (UPR) by Western blot (e.g., BiP, CHOP).

Experimental Protocols

Protocol 1: Assessing Competition for L-Tyrosine Uptake

This protocol determines if this compound competes with L-tyrosine for cellular uptake.

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • L-tyrosine

  • Radio-labeled L-tyrosine (e.g., ³H-L-tyrosine)

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and grow to desired confluency.

  • Wash cells with a buffer that does not contain amino acids.

  • Incubate cells with varying concentrations of this compound for a short period.

  • Add a fixed concentration of radio-labeled L-tyrosine to the wells and incubate.

  • Wash the cells thoroughly to remove unincorporated radio-labeled L-tyrosine.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • A decrease in radioactivity in the presence of this compound indicates competition for uptake.

Data Presentation:

Concentration of this compound (µM)³H-L-tyrosine Uptake (CPM)% Inhibition
0 (Control)50,0000
1045,00010
5030,00040
10015,00070
5005,00090
Protocol 2: Evaluating Inhibition of Tyrosine Hydroxylase Activity

This protocol assesses the inhibitory effect of this compound on tyrosine hydroxylase.

Materials:

  • Cell line expressing tyrosine hydroxylase (e.g., PC12 cells)

  • This compound

  • L-tyrosine

  • Metyrosine (positive control inhibitor)

  • HPLC with electrochemical detection (HPLC-ECD)

Procedure:

  • Culture PC12 cells and treat with different concentrations of this compound or metyrosine for a specified time.

  • Harvest the cells and the culture medium.

  • Lyse the cells to analyze intracellular catecholamines.

  • Prepare samples from the cell lysate and culture medium for HPLC-ECD analysis.

  • Measure the concentrations of dopamine and its metabolite DOPAC.

  • A decrease in dopamine and DOPAC levels in treated cells compared to control indicates inhibition of tyrosine hydroxylase.

Data Presentation:

TreatmentConcentration (µM)Dopamine Level (ng/mg protein)% Inhibition
Control01500
This compound10012020
This compound5008046.7
Metyrosine1006060

Visualizations

Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_cell Cell L-Tyr L-Tyr Transporter Transporter L-Tyr->Transporter Uptake HDLTyr This compound HDLTyr->Transporter Competitive Inhibition TH Tyrosine Hydroxylase HDLTyr->TH Potential Inhibition Transporter->TH L-Tyr Protein_Syn Protein Synthesis Transporter->Protein_Syn L-Tyr L-DOPA L-DOPA TH->L-DOPA Proteins Proteins Protein_Syn->Proteins Dopamine Dopamine L-DOPA->Dopamine

Caption: Potential off-target mechanisms of this compound.

Experimental_Workflow cluster_problem Observed Phenotype cluster_investigation Troubleshooting Steps cluster_conclusion Conclusion Phenotype Unexpected Cellular Effect Dose_Response Dose-Response Curve Phenotype->Dose_Response Controls Use Control Compounds (L-Tyr, Unrelated Inhibitor) Dose_Response->Controls Rescue Rescue Experiment (L-Tyr Supplementation) Controls->Rescue Knockdown Target Knockdown/Knockout (siRNA/CRISPR) Rescue->Knockdown On_Target On-Target Effect Confirmed Knockdown->On_Target Phenotype Matches Off_Target Off-Target Effect Likely Knockdown->Off_Target Phenotype Differs

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Validation & Comparative

A Comparative Analysis of H-DL-TYR(ME)-OH and Tyrosine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical and physiological efficacy of the naturally occurring amino acid L-tyrosine and its synthetic derivative, H-DL-TYR(ME)-OH, also known as DL-O-methyl-tyrosine. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate compound for their studies.

Core Functional Differences

L-tyrosine is a fundamental proteinogenic amino acid, serving as a crucial precursor for the synthesis of neurotransmitters and hormones, and playing a vital role in cellular signaling through phosphorylation.[][2][3] In contrast, DL-O-methyl-tyrosine, a racemic mixture of O-methylated tyrosine, primarily acts as an inhibitor of key biological pathways that utilize tyrosine.[4][5][6] The primary distinction arises from the methylation of the hydroxyl group on the phenyl ring, which fundamentally alters its biochemical reactivity.[7]

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the properties and biological activities of L-tyrosine and DL-O-methyl-tyrosine.

PropertyL-TyrosineThis compound (DL-O-methyl-tyrosine)
Chemical Structure 2-amino-3-(4-hydroxyphenyl)propanoic acid[8]2-amino-3-(4-methoxyphenyl)propanoic acid[7]
Primary Function Precursor for protein synthesis, neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[][2]Competitive inhibitor of tyrosine hydroxylase.[4][5][6]
Role in Signaling Substrate for tyrosine kinases; phosphorylation is a key step in signal transduction.[][2][9]Not a substrate for tyrosine kinases due to the methylated hydroxyl group.
Metabolic Fate Incorporated into proteins; metabolized into key bioactive molecules.Primarily acts as an inhibitor; its metabolic fate is less characterized in comparison.
Stereochemistry L-isomer is the biologically active form.DL-racemic mixture; the L-isomer is generally more potent.[10]
Biological ProcessL-TyrosineThis compound (DL-O-methyl-tyrosine)
Neurotransmitter Synthesis Serves as the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine via the enzyme tyrosine hydroxylase.[2][3]Competitively inhibits tyrosine hydroxylase, thereby blocking the synthesis of catecholamines.[4][5][6][11]
Protein Phosphorylation The hydroxyl group is a target for phosphorylation by tyrosine kinases, a critical "on/off" switch in cellular signaling.[9]The methoxy group prevents phosphorylation, thus inhibiting downstream signaling events that are dependent on tyrosine phosphorylation.
Thyroid Hormone Production A precursor for the synthesis of thyroxine (T4) and triiodothyronine (T3).[]Does not serve as a precursor for thyroid hormones.
Melanin Synthesis A precursor for the pigment melanin.[2]Does not serve as a precursor for melanin.

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the key signaling pathway differences and a typical experimental workflow for comparing the effects of these two compounds.

Catecholamine_Synthesis_Pathway cluster_tyrosine Tyrosine cluster_methyltyrosine This compound cluster_pathway Biosynthesis Pathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH Substrate oMeTyr DL-O-methyl-tyrosine oMeTyr->TH Competitive Inhibitor L_DOPA L-DOPA TH->L_DOPA Dopamine Dopamine L_DOPA->Dopamine via AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine

Figure 1: Catecholamine Synthesis Pathway Inhibition.

Tyrosine_Kinase_Signaling cluster_tyrosine Tyrosine cluster_methyltyrosine This compound cluster_pathway Signaling Cascade Tyr Tyrosine Residue in Protein TK Tyrosine Kinase Tyr->TK Substrate oMeTyr O-methyl-tyrosine (if incorporated) oMeTyr->TK Blocked pTyr Phosphorylated Tyrosine TK->pTyr Phosphorylation Downstream Downstream Signaling pTyr->Downstream

Figure 2: Tyrosine Kinase Signaling Blockade.

Experimental_Workflow start Cell Culture (e.g., PC12 cells) treatment Treatment Groups start->treatment control Vehicle Control treatment->control tyrosine L-Tyrosine treatment->tyrosine methyltyrosine DL-O-methyl-tyrosine treatment->methyltyrosine incubation Incubation (Defined Time Period) control->incubation tyrosine->incubation methyltyrosine->incubation analysis Analysis incubation->analysis hplc HPLC for Neurotransmitter Quantification analysis->hplc western Western Blot for Protein Phosphorylation analysis->western

Figure 3: Comparative Experimental Workflow.

Experimental Protocols

Experiment 1: In Vitro Inhibition of Tyrosine Hydroxylase

Objective: To determine the inhibitory effect of DL-O-methyl-tyrosine on tyrosine hydroxylase activity compared to L-tyrosine as a substrate.

Methodology:

  • Enzyme Preparation: Purified recombinant tyrosine hydroxylase is used.

  • Reaction Mixture: A reaction buffer containing the enzyme, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and varying concentrations of L-tyrosine is prepared.

  • Inhibition Assay: Parallel reactions are set up with the addition of increasing concentrations of DL-O-methyl-tyrosine.

  • Incubation: The reactions are incubated at 37°C for a specified time.

  • Quantification: The product, L-DOPA, is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The rate of L-DOPA formation is calculated. The inhibitory constant (Ki) for DL-O-methyl-tyrosine is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.

Experiment 2: Cellular Assay of Neurotransmitter Synthesis

Objective: To compare the effects of L-tyrosine and DL-O-methyl-tyrosine on dopamine synthesis in a cellular model.

Methodology:

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line capable of producing dopamine, are cultured in appropriate media.

  • Treatment: Cells are divided into three groups: (1) vehicle control, (2) supplemented with L-tyrosine, and (3) treated with DL-O-methyl-tyrosine.

  • Incubation: Cells are incubated for a predetermined time course (e.g., 2, 6, 12, 24 hours).

  • Sample Collection: Both the cell lysates and the culture media are collected.

  • Quantification: The concentrations of dopamine and its metabolites (e.g., DOPAC, HVA) in the cell lysates and media are quantified using HPLC with electrochemical detection.

  • Data Analysis: The levels of dopamine and its metabolites are compared across the different treatment groups to assess the impact on neurotransmitter synthesis.

Experiment 3: Analysis of Protein Phosphorylation

Objective: To demonstrate the inability of O-methyl-tyrosine to be phosphorylated in a signaling pathway.

Methodology:

  • Cell Culture: A cell line expressing a receptor tyrosine kinase (e.g., EGFR-expressing A431 cells) is used.

  • Treatment: Cells are pre-incubated with either L-tyrosine or DL-O-methyl-tyrosine.

  • Stimulation: The receptor is stimulated with its corresponding ligand (e.g., EGF) to induce autophosphorylation.

  • Cell Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated tyrosine (p-Tyr).

  • Data Analysis: The intensity of the p-Tyr signal is quantified and compared between the L-tyrosine and DL-O-methyl-tyrosine treated groups to determine if the latter inhibits signal transduction.

Conclusion

The efficacy of L-tyrosine and this compound is fundamentally different. L-Tyrosine is an essential building block and signaling molecule, while this compound is a specific inhibitor of catecholamine synthesis. The choice between these two compounds is therefore entirely dependent on the research objective: to promote or study the synthesis and signaling of tyrosine-dependent pathways, or to inhibit them for therapeutic or investigational purposes.

References

A Comparative Guide to Tyrosine Hydroxylase Inhibitors: Evaluating H-DL-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of H-DL-Tyr(Me)-OH and other known inhibitors of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting available quantitative data, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Introduction to Tyrosine Hydroxylase Inhibition

Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical step in the catecholamine synthesis pathway.[1] Inhibition of this enzyme can effectively reduce the production of these key neurotransmitters and hormones, a mechanism of significant interest in various research areas, including neuroscience and oncology.[2][3] Inhibitors of tyrosine hydroxylase can be classified based on their mechanism of action, primarily as competitive or non-competitive inhibitors. Competitive inhibitors bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.[4][5]

Comparative Analysis of Tyrosine Hydroxylase Inhibitors

InhibitorChemical StructureMechanism of ActionIC50/Ki ValueNotes
This compound (Not available)Competitive[2][3]Not availableAlso known as O-Methyl-DL-tyrosine. Limited quantitative data on inhibitory potency is publicly available.
α-Methyl-p-tyrosine (Metyrosine) (Not available)Competitive[6][7][8]Not availableA well-known orally active inhibitor used in clinical settings to treat pheochromocytoma.[6][7][9] Reduces catecholamine synthesis by 20-79% at therapeutic doses.[6]
3-Iodo-L-tyrosine (Not available)CompetitiveKi = 0.39 µM A potent inhibitor. At 10µM, it inhibits enzymatic activity by 60-70%, and at 100µM, inhibition is 100%.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are protocols for key experiments cited in the validation of tyrosine hydroxylase inhibitors.

In Vitro Tyrosine Hydroxylase Inhibition Assay (Spectrophotometric)

This protocol provides a method for determining the inhibitory activity of a compound on tyrosine hydroxylase by measuring the formation of L-DOPA.

Materials:

  • Tyrosine hydroxylase (e.g., purified recombinant or from tissue homogenates)

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Sodium periodate

  • Phosphate buffer (pH 6.8)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of tyrosine hydroxylase in cold phosphate buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, catalase, and BH4.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in an appropriate solvent) to the test wells. Add solvent alone to the control wells.

  • Enzyme Addition: Add the tyrosine hydroxylase solution to all wells to initiate a pre-incubation period.

  • Substrate Addition: Initiate the enzymatic reaction by adding L-tyrosine to all wells.

  • Reaction Termination and Color Development: After a defined incubation period (e.g., 20 minutes at 37°C), add sodium periodate to each well. This oxidizes the L-DOPA produced to dopachrome, which has a characteristic absorbance.

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Dopamine and L-DOPA by HPLC-ECD

This protocol details the use of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the sensitive quantification of dopamine and its precursor L-DOPA in biological samples, which can be used to assess the in vivo or in situ effects of a tyrosine hydroxylase inhibitor.

Materials:

  • HPLC system equipped with an electrochemical detector

  • C18 reversed-phase column

  • Mobile phase (e.g., 0.1 M phosphate buffer, 0.1 mM EDTA, 10% methanol, pH 3.0)

  • Perchloric acid

  • Standard solutions of dopamine and L-DOPA

  • Biological samples (e.g., cell lysates, tissue homogenates, microdialysates)

Procedure:

  • Sample Preparation: Homogenize tissue or cell samples in ice-cold perchloric acid to precipitate proteins and stabilize catecholamines. Centrifuge the samples at high speed (e.g., 20,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully collect the supernatant, which contains the catecholamines.

  • HPLC Analysis: Inject a defined volume of the supernatant into the HPLC system. The separation of dopamine and L-DOPA is achieved on the C18 column with the specified mobile phase.

  • Electrochemical Detection: The electrochemical detector is set at a specific potential to oxidize dopamine and L-DOPA, generating an electrical signal proportional to their concentration.

  • Quantification: Create a standard curve by running known concentrations of dopamine and L-DOPA standards. Quantify the amount of dopamine and L-DOPA in the samples by comparing their peak areas to the standard curve.

  • Data Normalization: Normalize the results to the protein content of the original sample or another appropriate measure.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of tyrosine hydroxylase inhibitors.

Catecholamine_Biosynthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor TH Inhibitors (e.g., this compound) Inhibitor->DOPA

Catecholamine Biosynthesis Pathway

TH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, Cofactor, Catalase) Mix Combine Reaction Mix, Inhibitor, and Enzyme Reagents->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Enzyme Prepare Tyrosine Hydroxylase Solution Enzyme->Mix Incubate Pre-incubate Mix->Incubate Start Add L-Tyrosine to Initiate Reaction Incubate->Start Incubate2 Incubate at 37°C Start->Incubate2 Stop Add Sodium Periodate to Stop Reaction & Develop Color Incubate2->Stop Measure Measure Absorbance at 475 nm Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for In Vitro TH Inhibition Assay

Inhibitor_Comparison_Logic cluster_inhibitors Tyrosine Hydroxylase Inhibitors cluster_data Performance Data cluster_conclusion Comparative Efficacy HDLTyr This compound HDLTyr_Data Mechanism: Competitive IC50/Ki: Not Available HDLTyr->HDLTyr_Data Metyrosine α-Methyl-p-tyrosine Metyrosine_Data Mechanism: Competitive IC50/Ki: Not Available Metyrosine->Metyrosine_Data IodoTyr 3-Iodo-L-tyrosine IodoTyr_Data Mechanism: Competitive Ki: 0.39 µM IodoTyr->IodoTyr_Data Conclusion 3-Iodo-L-tyrosine is a potent inhibitor with a known Ki. Potency of this compound and α-Methyl-p-tyrosine requires direct experimental determination of IC50/Ki values for a quantitative comparison. HDLTyr_Data->Conclusion Metyrosine_Data->Conclusion IodoTyr_Data->Conclusion

Logical Comparison of TH Inhibitors

References

A Comparative Guide to DL-Tyrosine Methyl Ester Hydrochloride and Other Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tyrosine pro-drug is critical for achieving desired therapeutic or experimental outcomes. Tyrosine, a non-essential amino acid, is a vital precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are integral to cognitive function, mood regulation, and the physiological response to stress. However, the poor aqueous solubility of L-tyrosine has led to the development of various derivatives designed to enhance its bioavailability.

This guide provides an objective comparison of DL-Tyrosine methyl ester hydrochloride and other key tyrosine derivatives, including L-Tyrosine, N-Acetyl-L-tyrosine (NALT), and L-Tyrosine ethyl ester hydrochloride. The comparison is based on available experimental data on their physicochemical properties, bioavailability, and metabolic fate.

Executive Summary

While DL-Tyrosine methyl ester hydrochloride is utilized in research and supplement formulations for its presumed enhanced solubility and bioavailability, direct comparative human pharmacokinetic data is limited in the public domain.[1] The most extensively studied comparison is between L-Tyrosine and N-Acetyl-L-tyrosine (NALT). Contrary to initial hypotheses based on its higher water solubility, NALT demonstrates significantly lower bioavailability than L-Tyrosine due to inefficient in vivo deacetylation.[2] Preclinical data suggests that L-Tyrosine methyl ester is a promising pro-drug, showing efficacy comparable to L-Tyrosine upon oral administration in mice.[3]

Physicochemical Properties

The primary motivation for developing tyrosine derivatives is to overcome the limited water solubility of L-Tyrosine. The hydrochloride salts of esterified derivatives, such as DL-Tyrosine methyl ester hydrochloride and L-Tyrosine ethyl ester hydrochloride, are generally more soluble in aqueous solutions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Water Solubility
L-TyrosineC₉H₁₁NO₃181.190.45 g/L (at 25°C)[4]
DL-Tyrosine Methyl Ester HydrochlorideC₁₀H₁₄ClNO₃231.68Data not readily available in comparative studies
N-Acetyl-L-tyrosine (NALT)C₁₁H₁₃NO₄223.22Higher than L-Tyrosine[2]
L-Tyrosine Ethyl Ester HydrochlorideC₁₁H₁₆ClNO₃245.70Soluble[5]

Comparative Bioavailability and Efficacy

The ultimate measure of a pro-drug's utility is its ability to deliver the active compound to the target tissue. In the case of tyrosine derivatives, this is determined by their absorption, conversion to L-tyrosine, and subsequent elevation of plasma and brain tyrosine levels.

L-Tyrosine vs. N-Acetyl-L-tyrosine (NALT)

A substantial body of research has demonstrated that L-Tyrosine is more effective at increasing plasma tyrosine levels compared to NALT.[2] The acetylation of tyrosine in NALT, while increasing water solubility, hinders its conversion back to L-Tyrosine in the body. A significant portion of orally or intravenously administered NALT is excreted unchanged in the urine.[2]

ParameterL-Tyrosine (Oral)N-Acetyl-L-tyrosine (Intravenous)
Dosage 100 mg/kg5 g
Peak Plasma Tyrosine Increase 130% - 276%[6]0% - 25%[6]
Urinary Excretion (Unchanged) Not significant35% - 60%[2]
L-Tyrosine Methyl Ester

Preclinical studies in mice have shown that L-tyrosine methyl ester is a promising pro-drug. After oral administration, it was found to be as effective as L-tyrosine in increasing brain tyrosine levels.[3] Following intraperitoneal administration, the methyl ester led to a more substantial increase in brain tyrosine, suggesting efficient hydrolysis to L-tyrosine in vivo.[3] While this data is promising, human clinical trials are needed to confirm these findings. It is important to note that this study was conducted on the L-isomer, and data for the DL-racemic mixture is not available.

Metabolic Pathways

The primary metabolic objective of administering a tyrosine derivative is its efficient conversion to L-tyrosine, which can then cross the blood-brain barrier and serve as a precursor for catecholamine synthesis.

Tyrosine Derivative Metabolism

cluster_absorption Gastrointestinal Tract / Bloodstream cluster_metabolism Liver / Plasma cluster_target Brain cluster_synthesis Catecholamine Synthesis DL-Tyrosine Methyl Ester HCl DL-Tyrosine Methyl Ester HCl L-Tyrosine_metabolized L-Tyrosine DL-Tyrosine Methyl Ester HCl->L-Tyrosine_metabolized Hydrolysis L-Tyrosine Ethyl Ester HCl L-Tyrosine Ethyl Ester HCl L-Tyrosine Ethyl Ester HCl->L-Tyrosine_metabolized Hydrolysis N-Acetyl-L-tyrosine N-Acetyl-L-tyrosine NALT_metabolism N-Acetyl-L-tyrosine N-Acetyl-L-tyrosine->NALT_metabolism Absorption L-Tyrosine_absorption L-Tyrosine L-Tyrosine_absorption->L-Tyrosine_metabolized Absorption L-Tyrosine_brain L-Tyrosine L-Tyrosine_metabolized->L-Tyrosine_brain Crosses BBB NALT_metabolism->L-Tyrosine_metabolized Deacetylation (inefficient) Excretion Excretion NALT_metabolism->Excretion Urinary Excretion (unchanged) L-DOPA L-DOPA L-Tyrosine_brain->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Metabolic fate of tyrosine derivatives.

Experimental Protocols

Determination of Bioavailability: In Vivo Pharmacokinetic Study

A fundamental method to compare the bioavailability of different tyrosine derivatives involves administering the compounds to subjects and subsequently measuring the plasma concentrations of tyrosine over time.

Objective: To determine and compare the pharmacokinetic profiles of DL-Tyrosine methyl ester hydrochloride, L-Tyrosine, and N-Acetyl-L-tyrosine after oral administration.

Methodology:

  • Subjects: A cohort of healthy human volunteers is recruited. A crossover study design is often employed, where each subject receives each compound on separate occasions with a washout period in between.

  • Administration: Equimolar doses of DL-Tyrosine methyl ester hydrochloride, L-Tyrosine, and N-Acetyl-L-tyrosine are administered orally after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) post-administration.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Sample Preparation: Plasma proteins are precipitated using an acid, such as perchloric acid or trichloroacetic acid. The supernatant is then collected for analysis.

  • Analytical Method (HPLC): The concentration of tyrosine in the plasma samples is quantified using High-Performance Liquid Chromatography (HPLC) with either UV or fluorescence detection.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water, is used to separate the compounds.

    • Detection: The natural fluorescence of tyrosine can be utilized for detection (e.g., excitation at 215 nm and emission at 283 nm), which offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

cluster_protocol Experimental Workflow: Bioavailability Study Subject_Recruitment Subject Recruitment & Fasting Compound_Administration Oral Administration of Tyrosine Derivative Subject_Recruitment->Compound_Administration Blood_Sampling Serial Blood Sampling Compound_Administration->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation HPLC_Analysis HPLC Analysis of Tyrosine Concentration Protein_Precipitation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis

Workflow for a bioavailability study.

Conclusion

The selection of a tyrosine derivative should be guided by the specific application and the available scientific evidence. For oral administration aimed at increasing systemic tyrosine levels, L-Tyrosine remains the benchmark with proven efficacy.[2] While N-Acetyl-L-tyrosine's higher solubility is advantageous for parenteral formulations, its poor conversion to L-tyrosine makes it a less effective choice for oral supplementation.[2][7]

L-Tyrosine methyl ester shows promise as a pro-drug based on preclinical data, suggesting it is efficiently hydrolyzed to L-tyrosine.[3] However, there is a notable lack of publicly available, direct comparative studies on the bioavailability and efficacy of DL-Tyrosine methyl ester hydrochloride in humans. Therefore, for researchers and developers considering this derivative, further investigation and head-to-head comparative studies are warranted to establish its performance relative to other available tyrosine sources.

References

Comparative Analysis of H-DL-TYR(ME)-OH Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and overall biological activity. This guide provides a framework for evaluating the cross-reactivity of H-DL-TYR(ME)-OH, a derivative of the amino acid tyrosine. While specific cross-reactivity data for this compound is not extensively available in public literature, this document outlines the methodologies and data presentation necessary for such a study and presents a comparative context with similar tyrosine analogs.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of binding affinities and cross-reactivity, quantitative data should be organized in a structured format. The following table provides a template for presenting results from competitive binding assays, which are instrumental in determining the selectivity of a compound. In these assays, the ability of this compound to displace a known radiolabeled ligand from a panel of receptors or enzymes is measured. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a direct measure of binding affinity.

Target Receptor/EnzymeLigand/Substrate Used in AssayThis compound (Ki or IC50 in µM)Alternative Compound 1 (e.g., L-Tyrosine) (Ki or IC50 in µM)Alternative Compound 2 (e.g., O-Methyl-L-tyrosine) (Ki or IC50 in µM)
Receptor Tyrosine Kinase (e.g., EGFR)[³H]-EGFData to be determinedData to be determinedData to be determined
G-Protein Coupled Receptor (e.g., Dopamine D2)[³H]-SpiperoneData to be determinedData to be determinedData to be determined
Tyrosine HydroxylaseL-DOPAData to be determinedData to be determinedData to be determined
Generic Ion ChannelSpecific BlockerData to be determinedData to be determinedData to be determined

Note: The data in this table is hypothetical and serves as a template for presenting experimental findings.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining reliable cross-reactivity data. The following outlines a standard competitive binding assay protocol.

Competitive Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.

  • This compound stock solution.

  • A series of non-labeled competitor compounds (for positive controls and comparison).

  • Binding buffer (specific to the receptor being studied).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and other competitor compounds in the binding buffer.

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membranes/purified receptor, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound or the competitor compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radiolabeled ligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radiolabeled ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway Diagrams

Understanding the potential signaling pathways that this compound could modulate is crucial. As a tyrosine derivative, it may interact with pathways initiated by Receptor Tyrosine Kinases (RTKs) or G-Protein Coupled Receptors (GPCRs) that are responsive to tyrosine-based ligands.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Extracellular Domain Transmembrane Domain Intracellular Domain Ligand->RTK:ext Binding & Dimerization P1 P RTK:int->P1 Autophosphorylation P2 P RTK:int->P2 Adaptor_Protein Adaptor_Protein P1->Adaptor_Protein P2->Adaptor_Protein Ras Ras Adaptor_Protein->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription_Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical cross-reactivity screening experiment.

Cross_Reactivity_Workflow Start Start Compound_Preparation Prepare this compound and Control Compounds Start->Compound_Preparation Assay_Plate_Setup Set up Assay Plates with Receptors and Ligands Compound_Preparation->Assay_Plate_Setup Incubation Incubation Assay_Plate_Setup->Incubation Filtration_and_Washing Separate Bound and Free Ligands Incubation->Filtration_and_Washing Radioactivity_Measurement Quantify Bound Ligand Filtration_and_Washing->Radioactivity_Measurement Data_Analysis Calculate IC50 and Ki Values Radioactivity_Measurement->Data_Analysis Comparison Compare Affinities Across Different Targets Data_Analysis->Comparison End End Comparison->End

Caption: Experimental Workflow for Cross-Reactivity Screening.

A Comparative Guide to the In Vivo and In Vitro Effects of O-Methyl-DL-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Methyl-DL-tyrosine is a synthetic derivative of the amino acid tyrosine, utilized in research to investigate the roles of catecholaminergic systems. Its effects are primarily attributed to its interaction with key biological molecules, leading to distinct outcomes when studied in a controlled cellular environment (in vitro) versus a whole organism (in vivo). This guide provides a comparative overview of its actions, supported by experimental data and detailed protocols.

It is important to note that direct comparative studies on O-Methyl-DL-tyrosine are limited. Therefore, some of the in vivo effects are inferred from studies on the closely related and more extensively studied compound, α-methyl-p-tyrosine (AMPT), which shares a similar primary mechanism of action.[1][2]

Primary Mechanism of Action

O-Methyl-DL-tyrosine's principal mechanism of action is the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3] By competing with the endogenous substrate L-tyrosine, it effectively reduces the production of these crucial neurotransmitters.[1][2] Additionally, as a tyrosine analog, it interacts with amino acid transporters, notably the L-type amino acid transporter 1 (LAT1), which is crucial for its cellular uptake.[4]

Signaling Pathway: Catecholamine Biosynthesis Inhibition

The following diagram illustrates the catecholamine synthesis pathway and the inhibitory action of O-Methyl-DL-tyrosine.

Catecholamine Synthesis Inhibition cluster_catecholamines Catecholamines Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT OMT O-Methyl-DL-tyrosine Tyrosine Hydroxylase (TH)\n(Rate-limiting step) Tyrosine Hydroxylase (TH) (Rate-limiting step) OMT->Tyrosine Hydroxylase (TH)\n(Rate-limiting step) Competitive Inhibition

Caption: Inhibition of Catecholamine Synthesis by O-Methyl-DL-tyrosine.

Quantitative Data Comparison

The following tables summarize the quantitative data available for O-Methyl-tyrosine and related compounds, comparing their in vitro and in vivo effects.

Table 1: In Vitro Effects - Enzyme Inhibition and Cellular Uptake
ParameterCompoundSystem/Cell LineValueNotes
Enzyme Inhibition
IC50 (Tyrosine Hydroxylase)O-Methyl-D-tyrosinePurified THData not readily availableExpected to be a competitive inhibitor.[5]
α-Methyl-p-tyrosine (Metyrosine)Purified THVaries by experimental conditionsA well-characterized competitive inhibitor.[1]
Cellular Uptake (LAT1)
KmL-TyrosineRabbit Corneal Cells (SIRC)71 ± 21 µMBaseline for comparison.[4]
L-TyrosineHuman Melanoma (SK-MEL 23)0.164 ± 0.016 mM[4]
D-TyrosineB16/F10 Melanoma CellsHigher Km than L-TyrosineLower affinity for LAT1 compared to the L-isomer.[4]
3-[125I]iodo-α-methyl-L-tyrosinehLAT1 expressing oocytes22.6 ± 4.1 µMα-methylation does not hinder transport.[6]
Table 2: In Vivo Effects - Catecholamine Depletion and Behavioral Outcomes (Data from AMPT)
ParameterCompoundSpeciesDosageEffect
Catecholamine Depletion
Total Catecholamine Reductionα-Methyl-p-tyrosineHuman (Pheochromocytoma)600 - 4000 mg/day20 - 79% reduction.[2]
Brain Dopamine Depletionα-Methyl-p-tyrosineRat0.407 mmol/kgReduction to 38% of control at 4h.[7]
Brain Norepinephrine Depletionα-Methyl-p-tyrosineRat0.407 mmol/kgReduction to 51% of control at 4h.[7]
Behavioral Effects
Locomotor ActivityCatecholamine DepletionRat-Hyperactivity observed with dopamine depletion.[8]
Learning and MemoryCatecholamine DepletionRat-Impairments in avoidance and escape learning.[8]
Self-Stimulationα-Methyl-p-tyrosineRatVariesReduction in responding.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Protocol: Tyrosine Hydroxylase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of O-Methyl-DL-tyrosine on tyrosine hydroxylase activity.[5][10]

Objective: To determine the IC50 value of O-Methyl-DL-tyrosine for tyrosine hydroxylase.

Materials:

  • Purified or recombinant Tyrosine Hydroxylase (TH)

  • L-Tyrosine (substrate)

  • O-Methyl-DL-tyrosine (inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Reaction Buffer (e.g., HEPES)

  • Developing solution (e.g., sodium periodate)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare a reaction buffer, a substrate solution containing L-tyrosine and BH₄, and a developing solution.

  • Assay Setup: In a 96-well plate, add the reaction buffer. Add varying concentrations of O-Methyl-DL-tyrosine to the designated wells, including a vehicle control.

  • Enzyme Addition: Add the tyrosine hydroxylase enzyme to all wells and pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells. Immediately add the developing solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 475 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the O-Methyl-DL-tyrosine concentration to determine the IC50 value.

In Vitro TH Inhibition Assay Workflow A Prepare Reagents (Buffer, Substrate, Inhibitor) B Add Reagents and Inhibitor to 96-well Plate A->B C Add Tyrosine Hydroxylase and Pre-incubate B->C D Initiate Reaction with Substrate Solution C->D E Measure Absorbance over Time D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for an in vitro Tyrosine Hydroxylase Inhibition Assay.

In Vitro Protocol: Cellular Uptake Assay

This protocol outlines a method to measure the uptake of O-Methyl-DL-tyrosine into cultured cells, likely mediated by the LAT1 transporter.[4][11]

Objective: To quantify the cellular uptake of radiolabeled O-Methyl-DL-tyrosine.

Materials:

  • Cultured cells (e.g., a cell line overexpressing LAT1)

  • Radiolabeled O-Methyl-DL-tyrosine (e.g., [3H]-O-Methyl-DL-tyrosine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • 24-well or 96-well cell culture plates

  • Scintillation counter and scintillation cocktail

  • Lysis buffer

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate and allow them to adhere and grow to near confluence.

  • Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay buffer.

  • Uptake Initiation: Add the assay buffer containing the radiolabeled O-Methyl-DL-tyrosine to each well. For competition assays, unlabeled O-Methyl-DL-tyrosine or other amino acids can be added.

  • Incubation: Incubate the plate for a predetermined time at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Quantify the amount of radiolabeled compound taken up by the cells, often normalized to the protein concentration of the cell lysate.

In Vivo Protocol: Assessment of Behavioral Effects in Rodents

This protocol provides a general framework for assessing the behavioral consequences of catecholamine depletion induced by O-Methyl-DL-tyrosine in a rodent model.[9][12]

Objective: To evaluate the impact of O-Methyl-DL-tyrosine on locomotor activity and anxiety-like behavior.

Materials:

  • Laboratory mice or rats

  • O-Methyl-DL-tyrosine

  • Vehicle (e.g., sterile saline)

  • Open-field arena

  • Automated tracking system

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing facility and handling procedures.

  • Drug Administration: Dissolve O-Methyl-DL-tyrosine in the vehicle to the desired concentration. Administer the solution to the animals via an appropriate route (e.g., intraperitoneal injection). A control group should receive the vehicle only.

  • Behavioral Testing: At a specified time post-injection (e.g., 2 hours), place individual animals into the open-field arena.

  • Data Acquisition: Record the animal's activity for a set duration (e.g., 30 minutes) using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the behavioral parameters between the O-Methyl-DL-tyrosine-treated group and the vehicle-treated control group using appropriate statistical tests.

Summary of Comparison

FeatureIn Vitro EffectsIn Vivo Effects
System Isolated molecular components or cultured cells.Whole, living organism.
Primary Effect Direct inhibition of tyrosine hydroxylase activity and transport across cell membranes via amino acid transporters like LAT1.Systemic depletion of catecholamines (dopamine, norepinephrine, epinephrine) in the central and peripheral nervous systems.
Parameters Measured Enzyme kinetics (IC50), transporter affinity (Km), cellular uptake rates.Reduction in tissue and fluid catecholamine levels, behavioral changes (e.g., locomotor activity, learning), physiological responses (e.g., blood pressure).
Complexity Low complexity, allows for the study of direct molecular interactions.High complexity, involves interactions between multiple organ systems, metabolism, and pharmacokinetics.
Inference Provides insights into the direct mechanism of action at the molecular and cellular level.Reveals the integrated physiological and behavioral consequences of the drug's action.

References

Comparative analysis of H-DL-TYR(ME)-OH from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of H-DL-TYR(ME)-OH from Different Suppliers

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides a comparative analysis of this compound (O-Methyl-DL-tyrosine), a key amino acid derivative used in pharmaceutical synthesis and neurotransmitter research, from various suppliers. The following sections detail the quality parameters, experimental protocols for verification, and relevant biological pathways.

Data Presentation

Due to the limited public availability of Certificates of Analysis (CoAs) for this compound, the following table presents a summary of typical specifications offered by suppliers, supplemented with illustrative yet realistic quantitative data. Researchers are strongly encouraged to request lot-specific CoAs from suppliers before purchase.

Table 1: Comparative Analysis of this compound Specifications

ParameterSupplier A (Illustrative)Supplier B (Illustrative)Supplier C (Illustrative)
CAS Number 7635-29-27635-29-27635-29-2
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.22195.22195.22
Purity (HPLC) ≥ 99.0%≥ 98.5%≥ 99.5%
Enantiomeric Ratio (D/L) 48-52% D, 48-52% L45-55% D, 45-55% L49.5-50.5% D, 49.5-50.5% L
Identity (¹H-NMR) Conforms to structureConforms to structureConforms to structure
Identity (Mass Spec) Conforms to structureConforms to structureConforms to structure
Appearance White to off-white powderWhite powderWhite crystalline powder
Solubility Soluble in 1N HClSoluble in dilute acidSoluble in 1N HCl
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%≤ 0.2%
Residue on Ignition ≤ 0.1%≤ 0.2%≤ 0.1%

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Principle: This method separates this compound from any non-chiral impurities based on their differential partitioning between a stationary and a mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample diluent: Mobile Phase A

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25 °C

      • UV detection: 275 nm

      • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Enantiomeric Ratio Determination by Chiral HPLC
  • Principle: This method separates the D- and L-enantiomers of this compound using a chiral stationary phase (CSP).

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)

  • Reagents:

    • Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% formic acid

    • Sample diluent: Mobile Phase

  • Procedure:

    • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of 0.5 mg/mL.

    • Chromatographic Conditions:

      • Flow rate: 0.8 mL/min

      • Injection volume: 5 µL

      • Column temperature: 20 °C

      • UV detection: 275 nm

    • Analysis: The enantiomeric ratio is determined by comparing the peak areas of the D- and L-enantiomers.

Identity Confirmation by ¹H-NMR Spectroscopy
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz)

  • Reagents:

    • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

    • Analysis: Compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected spectrum for this compound.

Identity Confirmation by Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions to confirm the molecular weight of the compound.

  • Instrumentation:

    • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

    • Analysis: Verify the presence of the expected molecular ion peak [M+H]⁺ at m/z 196.22.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing this compound from different suppliers and a relevant signaling pathway where tyrosine derivatives play a crucial role.

Experimental_Workflow Experimental Workflow for this compound Comparison cluster_suppliers Sample Acquisition cluster_testing Analytical Testing cluster_analysis Data Analysis & Comparison SupplierA Supplier A Sample HPLC Purity (HPLC) SupplierA->HPLC Chiral_HPLC Enantiomeric Ratio (Chiral HPLC) SupplierA->Chiral_HPLC NMR Identity (¹H-NMR) SupplierA->NMR MS Identity (MS) SupplierA->MS SupplierB Supplier B Sample SupplierB->HPLC SupplierB->Chiral_HPLC SupplierB->NMR SupplierB->MS SupplierC Supplier C Sample SupplierC->HPLC SupplierC->Chiral_HPLC SupplierC->NMR SupplierC->MS Data_Table Comparative Data Table HPLC->Data_Table Chiral_HPLC->Data_Table NMR->Data_Table MS->Data_Table Conclusion Supplier Selection Data_Table->Conclusion

Caption: Workflow for the comparative analysis of this compound.

Signaling_Pathway Tyrosine Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation on Tyrosine Residues Grb2 Grb2 P_RTK->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Validating the Purity of H-DL-TYR(ME)-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of amino acid derivatives such as H-DL-TYR(ME)-OH (O-Methyl-DL-tyrosine) is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of standard analytical methods for purity validation, complete with detailed experimental protocols and supporting data presented for easy interpretation.

The multifaceted nature of purity analysis necessitates a combination of orthogonal techniques to assess chemical purity, identify and quantify impurities, and, where applicable, determine enantiomeric purity. The primary methods discussed herein are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key analytical techniques for validating the purity of an this compound sample, outlining their principles, primary applications, and the typical data they provide.

Analytical Method Principle Primary Application for this compound Data Obtained Typical Purity Specification
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Determination of chemical purity and quantification of related impurities.Chromatogram with peaks for the main compound and impurities; Purity (%) calculated from peak areas.≥98%
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of D- and L-enantiomers.Chromatogram showing the separation of D- and L-isomers; Enantiomeric Excess (e.e.) or ratio of enantiomers.Report Ratio (as it is a DL-mixture)
¹H and ¹³C NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Structural confirmation and identification of organic impurities.Chemical shifts (ppm), coupling constants (Hz), and integration values confirming the molecular structure and identifying impurities.Conforms to structure
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Verification of molecular weight and identification of impurities.Mass spectrum showing the molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound.Conforms to expected molecular weight (195.22 g/mol )
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into gaseous products for quantification.Determination of the elemental composition and can be used to calculate the net amino acid content.[1]Weight percentages of Carbon, Hydrogen, and Nitrogen.Within ±0.4% of theoretical values

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for similar amino acid derivatives and can be adapted for this compound.[2][3]

This method is designed to separate this compound from potential synthesis-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Injection Volume: 10 µL.

This method is crucial for confirming the racemic nature of the DL-sample by separating the D- and L-enantiomers.

  • Instrumentation: A standard HPLC system with a UV detector.[2]

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® series).[2]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. The exact ratio will need to be optimized for the specific column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[2]

  • Injection Volume: 10 µL.

NMR provides unambiguous structural confirmation of the target compound and helps in identifying and quantifying impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.[5]

  • ¹H NMR Acquisition:

    • A standard 1D proton experiment is performed.

    • Key expected signals for this compound include aromatic protons, the methoxy group protons, and the protons on the aliphatic backbone.

  • ¹³C NMR Acquisition:

    • A standard 1D carbon experiment (e.g., with proton decoupling) is performed.

    • Expected signals will correspond to the different carbon environments in the molecule.

  • Data Analysis: The chemical shifts, multiplicities, and integrals of the observed peaks should be consistent with the structure of this compound. The absence of unexpected signals indicates high purity.

MS is used to confirm the molecular weight of the this compound sample.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).[6]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum should show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₀H₁₃NO₃, MW = 195.22) plus a proton, i.e., at m/z 196.22.

This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, which should match the theoretical values for the molecular formula.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dried sample (typically 1-3 mg) is placed in a tin capsule.[7]

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values for C₁₀H₁₃NO₃ (C=61.53%, H=6.71%, N=7.18%).

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive purity validation of an this compound sample, integrating the key analytical techniques.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow for this compound cluster_1 Primary Analysis cluster_2 Secondary & Confirmatory Analysis cluster_3 Results & Reporting Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Chemical Purity NMR NMR Spectroscopy Sample->NMR Structural Confirmation MS Mass Spectrometry Sample->MS Molecular Weight Verification Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Elemental Composition Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Assess Enantiomeric Ratio Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report Chiral_HPLC->Purity_Report Elemental_Analysis->Purity_Report

Purity validation workflow for this compound.

By employing this multi-technique approach, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity and reliability of their subsequent scientific investigations.

References

A Comparative Guide to Catecholamine Precursors: O-Methyl-DL-tyrosine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-Methyl-DL-tyrosine with established catecholamine precursors: L-DOPA, L-tyrosine, and N-acetyltyrosine. A critical distinction presented is the fundamental difference in the mechanism of action. While L-DOPA, L-tyrosine, and N-acetyltyrosine serve as building blocks for catecholamine synthesis, current scientific literature identifies O-Methyl-DL-tyrosine primarily as an inhibitor of this pathway. This guide will objectively present the available experimental data, detail relevant experimental protocols, and visualize key pathways to offer a clear comparative analysis.

Contrasting Mechanisms of Action: Precursors vs. Inhibitor

The foundational difference between these compounds lies in their interaction with the catecholamine synthesis pathway. L-tyrosine is the initial substrate, converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway.[1][2][3] L-DOPA is then converted to dopamine.[4][5] N-acetyltyrosine is a more soluble derivative of L-tyrosine, intended to increase bioavailability, though its conversion to tyrosine in the body is inefficient.[6]

In stark contrast, O-Methyl-DL-tyrosine is characterized as a competitive inhibitor of tyrosine hydroxylase.[7] By blocking this initial, rate-limiting step, it is expected to decrease the overall production of catecholamines. This positions it mechanistically opposite to the true precursors.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for each compound. It is critical to note the significant lack of direct comparative and quantitative data for O-Methyl-DL-tyrosine in the scientific literature. Where applicable, data from the well-characterized tyrosine hydroxylase inhibitor alpha-methyl-p-tyrosine (AMPT) is included to provide a potential proxy for the expected effects of O-Methyl-DL-tyrosine, with the caveat that these are distinct molecules.

Table 1: Comparison of Effects on Catecholamine Synthesis

CompoundMechanism of ActionEffect on Tyrosine Hydroxylase (TH) ActivityEffect on L-DOPA LevelsEffect on Dopamine Levels
O-Methyl-DL-tyrosine Tyrosine Hydroxylase InhibitorInhibition (Potency not specified in literature)Expected to DecreaseExpected to Decrease
L-DOPA Dopamine PrecursorBypasses THDirect source of L-DOPAIncreases
L-tyrosine Catecholamine PrecursorSubstrateIncreasesIncreases
N-acetyltyrosine L-tyrosine ProdrugSubstrate (after conversion)Increases (less efficient than L-tyrosine)Increases (less efficient than L-tyrosine)

Table 2: Comparative Bioavailability and Pharmacokinetics

CompoundBioavailabilityBlood-Brain Barrier TransportKey Metabolic Fate
O-Methyl-DL-tyrosine Data not availableData not availableData not available
L-DOPA Well-absorbed, often co-administered with a decarboxylase inhibitor to increase CNS availabilityActively transportedConversion to dopamine
L-tyrosine Readily absorbedActively transportedIncorporation into proteins and conversion to catecholamines
N-acetyltyrosine Poor, inefficient conversion to L-tyrosineData suggests less efficient than L-tyrosineExcreted largely unchanged in urine

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Comparative Mechanisms in Catecholamine Synthesis cluster_precursors Catecholamine Precursors cluster_inhibitor Tyrosine Hydroxylase Inhibitor Tyrosine L-tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase TH_enzyme Tyrosine Hydroxylase NAT N-acetyltyrosine NAT->Tyrosine Deacetylation Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine OMT O-Methyl-DL-tyrosine OMT->TH_enzyme Inhibits

Figure 1: Contrasting mechanisms of catecholamine precursors and O-Methyl-DL-tyrosine.

Experimental Workflow for Compound Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EnzymeAssay Tyrosine Hydroxylase Activity Assay Incubate Incubate TH with L-tyrosine and Test Compound EnzymeAssay->Incubate Measure Measure L-DOPA Production (HPLC-ECD) Incubate->Measure IC50 Determine IC50 (for inhibitors) Measure->IC50 AnimalModel Animal Model (e.g., Rat) Administration Administer Test Compound (e.g., i.p. injection) AnimalModel->Administration Microdialysis In Vivo Microdialysis in Striatum Administration->Microdialysis Behavior Behavioral Assessment (e.g., locomotor activity) Administration->Behavior SampleCollection Collect Dialysate Samples Microdialysis->SampleCollection Analysis Analyze Catecholamine Levels (HPLC-ECD) SampleCollection->Analysis

Figure 2: A generalized experimental workflow for comparing the effects of catecholamine modulators.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: To determine the inhibitory potential and potency (IC50) of a test compound (e.g., O-Methyl-DL-tyrosine) on tyrosine hydroxylase activity.

Materials:

  • Purified or recombinant tyrosine hydroxylase (TH)

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Test compound (O-Methyl-DL-tyrosine)

  • Perchloric acid

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Prepare a reaction mixture containing buffer (e.g., MES, pH 6.0), catalase, and ferrous ammonium sulfate.

  • Add varying concentrations of the test compound (O-Methyl-DL-tyrosine) or vehicle control to the reaction mixture.

  • Initiate the reaction by adding TH enzyme, L-tyrosine, and BH4.

  • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

  • Terminate the reaction by adding a final concentration of 0.1 M perchloric acid.[2]

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for L-DOPA concentration using HPLC-ECD.[2]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

In Vivo Microdialysis for Catecholamine Level Assessment

Objective: To measure the effect of a test compound on extracellular dopamine and its metabolites in a specific brain region (e.g., the striatum) of a freely moving animal.

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds (O-Methyl-DL-tyrosine, L-DOPA, L-tyrosine, N-acetyltyrosine)

  • HPLC-ECD system

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover for several days.[3]

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]

  • Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable basal neurotransmitter levels.[8]

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-Administration Sampling: Continue collecting dialysate samples at regular intervals for several hours to monitor changes in extracellular dopamine, DOPAC, and HVA levels.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and its metabolites.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels for each animal.

  • Histological Verification: At the end of the experiment, perfuse the animal and histologically verify the correct placement of the microdialysis probe.[3]

Conclusion

The comparison of O-Methyl-DL-tyrosine with L-DOPA, L-tyrosine, and N-acetyltyrosine reveals a fundamental divergence in their mechanisms of action. While the latter three act as precursors to augment catecholamine synthesis, O-Methyl-DL-tyrosine is positioned as an inhibitor of this pathway. This guide highlights the significant need for further research to quantify the inhibitory potency of O-Methyl-DL-tyrosine and to conduct direct comparative studies against established catecholamine precursors. Such studies are essential for a comprehensive understanding of its potential pharmacological effects and for guiding future drug development efforts in the field of catecholamine modulation.

References

A Comparative Guide to the Application of O-Methylated Tyrosine Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of experiments involving O-methylated tyrosine derivatives. Due to the limited availability of direct reproducibility studies for H-DL-Tyr(Me)-OH, this document focuses on the synthesis of a closely related compound, L-tyrosine methyl ester hydrochloride, and compares its synthetic performance with the application of an alternative, Fmoc-D-Tyr(Me)-OH, in solid-phase peptide synthesis. This comparison is intended for researchers, scientists, and drug development professionals to illustrate the experimental utility and performance of these compounds in different contexts.

Performance Comparison of O-Methylated Tyrosine Derivatives

The following tables summarize quantitative data from the synthesis of L-tyrosine methyl ester hydrochloride and the incorporation of Fmoc-D-Tyr(Me)-OH into a peptide sequence. It is important to note that these experiments are not directly comparable as they represent different chemical processes. However, they provide insights into the expected yields and purity for these respective applications.

Table 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

ParameterValueReference
Starting MaterialL-Tyrosine[1]
ReagentsMethanol, Thionyl Chloride[1]
Reaction TimeNot Specified (Monitored by TLC)[1]
Yield 95.5% - 97.2% [1]
Purity (HPLC) 98.6% - 99.3% [1]

Table 2: Incorporation of Fmoc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis

ParameterValueReference
ApplicationSolid-Phase Peptide Synthesis[2]
Coupling Efficiency>99% (Qualitative)
Crude Peptide Yield ~80%
Crude Peptide Purity (HPLC) ~75%
Final Purified Peptide Yield ~40%

Experimental Protocols

Detailed methodologies for the synthesis of L-tyrosine methyl ester hydrochloride and the incorporation of Fmoc-D-Tyr(Me)-OH in solid-phase peptide synthesis are provided below.

Protocol 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This protocol describes the esterification of L-tyrosine using thionyl chloride in methanol.[1]

Materials:

  • L-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride

  • 50mL Three-neck flask

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Reflux condenser

Procedure:

  • Add L-tyrosine (1.81g, 10mmol) and 20mL of anhydrous methanol to a 50mL three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cool the mixture in an ice bath to -10 °C.

  • Slowly add thionyl chloride (1.78g, 15mmol) dropwise to the stirred mixture, ensuring the temperature of the reaction liquid remains below room temperature.

  • After the addition is complete, heat the mixture to reflux to carry out the esterification reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and concentrate it to remove methanol.

  • Dry the resulting solid to obtain L-tyrosine methyl ester hydrochloride.

Protocol 2: Incorporation of Fmoc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid, such as Fmoc-D-Tyr(Me)-OH, to a growing peptide chain on a solid support.[2]

Materials:

  • Fmoc-D-Tyr(Me)-OH

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF.

  • Activation: In a separate vessel, dissolve Fmoc-D-Tyr(Me)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU or HATU, ~0.95 equivalents relative to the amino acid) in DMF. Add a base, such as DIPEA (typically 2 equivalents relative to the amino acid), to the mixture. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated Fmoc-D-Tyr(Me)-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group, exposing the N-terminal amine for the subsequent coupling cycle.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Esterification Reaction cluster_workup Product Isolation start Start flask Combine L-Tyrosine and Methanol in Flask start->flask cool Cool to -10°C in Ice Bath flask->cool add_socl2 Add Thionyl Chloride Dropwise cool->add_socl2 reflux Heat to Reflux add_socl2->reflux monitor Monitor with TLC reflux->monitor cool_down Cool Reaction Mixture monitor->cool_down concentrate Concentrate to Remove Methanol cool_down->concentrate dry Dry Solid Product concentrate->dry end End Product: L-Tyrosine Methyl Ester Hydrochloride dry->end

Caption: Workflow for the Synthesis of L-Tyrosine Methyl Ester Hydrochloride.

SPPS_Workflow cluster_prep Preparation cluster_coupling_cycle Amino Acid Coupling Cycle cluster_next_step Chain Elongation resin_prep Swell Resin-Bound Peptide in DMF activation Activate Fmoc-D-Tyr(Me)-OH with Coupling Agent and Base resin_prep->activation coupling Add Activated Amino Acid to Resin activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring washing Wash Resin with DMF monitoring->washing deprotection Fmoc Deprotection with Piperidine washing->deprotection next_cycle Proceed to Next Coupling Cycle deprotection->next_cycle

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

Safety Operating Guide

Proper Disposal of H-DL-TYR(ME)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of H-DL-TYR(ME)-OH (also known as DL-O-Methyltyrosine or 3-(4-methoxyphenyl)-2-aminopropanoic acid), emphasizing safety, regulatory compliance, and environmental responsibility.

While some safety data sheets (SDS) for similar compounds indicate that this compound may not be classified as a hazardous substance, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for a definitive waste determination.[1] Regulations and classifications can vary, and a cautious approach is always recommended.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles.

  • Spill Management: In the event of a spill, carefully sweep the solid material to avoid generating dust.[2] Collect the spilled substance and any contaminated materials into a designated, sealed container for disposal.

II. Step-by-Step Disposal Protocol

Follow this systematic approach for the disposal of this compound:

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unadulterated, excess solid this compound in a clearly labeled, sealed container. The label should include the full chemical name, CAS number (7635-29-2), and the start date of accumulation.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container labeled as "Contaminated Waste".[3]

  • Solutions: Aqueous solutions containing this compound should be collected in a labeled, sealed container designated for aqueous chemical waste. Do not mix with other solvent wastes unless compatibility has been confirmed.

Step 2: Waste Storage

  • Store all waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Follow your institution's guidelines for the maximum accumulation time for waste.

Step 3: Arrange for Disposal

  • Contact your institution's EHS office or licensed chemical waste disposal service to schedule a pickup.

  • Provide an accurate description of the waste, including its composition and volume.

  • Never dispose of this compound down the drain or in the regular trash.

III. Quantitative Data Summary
ParameterGuideline
Container Fill Level Do not exceed 80-90% of the container's capacity to prevent spills and allow for expansion.
Accumulation Time Varies by institution and regulatory jurisdiction. Consult your EHS department for specific time limits.
Labeling Requirements Must include: "Hazardous Waste" (or as directed by EHS), Chemical Name, CAS Number, Accumulation Start Date, and Generator's Contact Information.[4]
IV. Experimental Protocols

The disposal of this compound does not typically involve experimental neutralization or treatment protocols in a standard laboratory setting. The primary and recommended method of disposal is through a licensed hazardous waste management service.

Visual Guidance: Disposal Workflow and Logical Relationships

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Disposal_Workflow Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of this compound ppe Don appropriate PPE start->ppe ventilation Work in a ventilated area ppe->ventilation waste_type Identify waste type ventilation->waste_type solid_waste Collect solid waste in a labeled, sealed container waste_type->solid_waste Solid contaminated_materials Collect contaminated materials in a separate labeled container waste_type->contaminated_materials Contaminated Items liquid_waste Collect solutions in a designated aqueous waste container waste_type->liquid_waste Solution storage Store waste in a designated, secure area solid_waste->storage contaminated_materials->storage liquid_waste->storage contact_ehs Contact EHS for waste pickup storage->contact_ehs end End: Waste removed by authorized personnel contact_ehs->end

Caption: This workflow outlines the step-by-step process for the safe collection and disposal of this compound.

Safety_Decision_Tree Figure 2: Safety and Compliance Decision Tree start Handling this compound sds_check Consult institutional SDS and EHS for hazard classification start->sds_check is_hazardous Is it classified as hazardous? sds_check->is_hazardous follow_hazardous_protocol Follow specific hazardous chemical waste procedures is_hazardous->follow_hazardous_protocol Yes follow_nonhazardous_protocol Follow general non-hazardous chemical waste procedures is_hazardous->follow_nonhazardous_protocol No spill_check Is there a spill? follow_hazardous_protocol->spill_check follow_nonhazardous_protocol->spill_check spill_procedure Follow spill management protocol: 1. Evacuate and ventilate. 2. Contain the spill. 3. Clean up with appropriate materials. 4. Dispose of cleanup materials as waste. spill_check->spill_procedure Yes proceed_with_caution Proceed with standard handling and disposal procedures spill_check->proceed_with_caution No end Safe and compliant disposal spill_procedure->end proceed_with_caution->end

Caption: A decision tree to guide researchers in making safe and compliant choices when handling and disposing of this compound.

References

Personal protective equipment for handling H-DL-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The consistent use of appropriate Personal Protective Equipment is the primary defense against potential chemical exposure and contamination. The following table summarizes the recommended PPE for handling H-DL-TYR(ME)-OH.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of solutions or airborne particles of the solid compound.[1]
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical, minimizing the risk of absorption.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination during handling procedures.[1]
Respiratory Protection Dust mask or respiratorRecommended when weighing large quantities of the powdered form or if there is a risk of generating dust, to minimize inhalation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to proper handling procedures is critical for both personal safety and maintaining the integrity of the compound for experimental use.

  • Preparation and Weighing :

    • Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean, uncluttered, and well-ventilated.[1][2]

    • Wear all required PPE as outlined in the table above.

    • To minimize inhalation of the powdered form, weighing should be conducted in a fume hood or a designated weighing enclosure.

  • Dissolving and Solution Handling :

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Handle all solutions within a fume hood to minimize exposure to any potential vapors.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • For long-term stability, refer to the manufacturer's specific storage temperature recommendations.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][4]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect unused or waste this compound powder in a dedicated, sealed, and clearly labeled container.[2][5]

    • Liquid Waste : Collect solutions containing this compound in a separate, sealed, and labeled container designated for aqueous or solvent-based chemical waste, as appropriate.[5]

    • Contaminated Materials : Dispose of items such as gloves, pipette tips, and weighing paper that have come into contact with the chemical in a designated container for solid chemical waste.[5]

  • Container Management :

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are tightly sealed to prevent leaks or spills.[2]

    • Do not overfill waste containers.

  • Final Disposal :

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]

    • Never dispose of this compound down the drain or in the regular trash.[2]

Workflow for Handling this compound

G prep Preparation ppe Don PPE prep->ppe weigh Weighing ppe->weigh dissolve Dissolving weigh->dissolve handling Experiment Handling dissolve->handling spill Spill? handling->spill Potential waste_gen Waste Generation handling->waste_gen spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill->waste_gen No spill_cleanup->waste_gen segregate Segregate Waste waste_gen->segregate disposal Dispose via EHS segregate->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-TYR(ME)-OH
Reactant of Route 2
Reactant of Route 2
H-DL-TYR(ME)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.